Product packaging for N'-(4-fluorophenyl)butanediamide(Cat. No.:)

N'-(4-fluorophenyl)butanediamide

Cat. No.: B4734560
M. Wt: 210.20 g/mol
InChI Key: KHKOPVMKIHPKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N'-(4-fluorophenyl)butanediamide is a chemical compound of interest in organic synthesis and pharmaceutical research. It features a butanediamide core—also known as a succinamide backbone —substituted with a 4-fluorophenyl group. This structure is analogous to other documented fluorophenyl amides, which are frequently investigated for their potential biological activities . The presence of the fluorophenyl moiety is a common strategy in medicinal chemistry to influence a molecule's electronic properties, metabolic stability, and binding affinity . Similarly, the diamide functionality can serve as a key building block or an intermediate in the synthesis of more complex molecular architectures, such as those seen in related diamide compounds . Researchers may explore the applications of this compound in developing pharmacologically active agents or as a precursor in material science. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a food additive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FN2O2 B4734560 N'-(4-fluorophenyl)butanediamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(4-fluorophenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-7-1-3-8(4-2-7)13-10(15)6-5-9(12)14/h1-4H,5-6H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKOPVMKIHPKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N'-(4-fluorophenyl)butanediamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of a plausible synthetic pathway for N'-(4-fluorophenyl)butanediamide, a compound of interest for researchers and professionals in drug development. The proposed synthesis is a three-step process commencing with commercially available starting materials. This document outlines the experimental protocols, presents quantitative data from analogous reactions, and includes a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound can be logically approached in three primary stages:

  • Formation of N-(4-fluorophenyl)succinamic acid: This initial step involves the acylation of 4-fluoroaniline with succinic anhydride. This reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.

  • Cyclization to N-(4-fluorophenyl)succinimide: The intermediate, N-(4-fluorophenyl)succinamic acid, is then subjected to cyclodehydration to form the five-membered imide ring of N-(4-fluorophenyl)succinimide. This can be achieved through thermal means or by using a dehydrating agent.

  • Amination to this compound: The final step involves the nucleophilic ring-opening of the N-(4-fluorophenyl)succinimide with ammonia or an equivalent aminating agent. This reaction cleaves one of the carbonyl-nitrogen bonds of the imide to yield the target diamide.

The overall synthetic scheme is presented below:

Synthesis_Pathway cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Amination A 4-Fluoroaniline C N-(4-fluorophenyl)succinamic acid A->C Acylation B Succinic Anhydride B->C D N-(4-fluorophenyl)succinimide C->D Cyclodehydration F This compound D->F Ring Opening E Ammonia E->F

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and provide a detailed methodology for each synthetic step.

Step 1: Synthesis of N-(4-fluorophenyl)succinamic acid

This procedure is adapted from the synthesis of N-(4-chlorophenyl)succinamic acid[1].

  • Materials: 4-fluoroaniline, succinic anhydride, toluene, dilute hydrochloric acid, water.

  • Procedure:

    • Dissolve succinic anhydride (1 equivalent) in warm toluene.

    • In a separate flask, dissolve 4-fluoroaniline (1 equivalent) in toluene.

    • Add the 4-fluoroaniline solution dropwise to the succinic anhydride solution with constant stirring at room temperature.

    • Continue stirring the resulting mixture for approximately one hour and then allow it to stand for an additional hour to ensure the completion of the reaction.

    • The precipitated solid is collected by filtration.

    • To remove any unreacted 4-fluoroaniline, the solid is treated with dilute hydrochloric acid.

    • The resulting solid, N-(4-fluorophenyl)succinamic acid, is filtered under suction and washed thoroughly with water to remove unreacted succinic anhydride and any succinic acid formed during hydrolysis.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of N-(4-fluorophenyl)succinimide

This protocol is based on the thermal cyclization of N-(4-methylphenyl)succinamic acid.

  • Materials: N-(4-fluorophenyl)succinamic acid.

  • Procedure:

    • Place the dry N-(4-fluorophenyl)succinamic acid in a round-bottom flask equipped with a condenser.

    • Heat the solid gently above its melting point. The cyclization reaction is accompanied by the elimination of water.

    • The reaction can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, the molten product is allowed to cool and solidify.

    • The crude N-(4-fluorophenyl)succinimide can be purified by recrystallization from an appropriate solvent.

Alternative Cyclization Method: Chemical dehydrating agents can also be employed. The reaction of the amic acid with acetyl chloride or the use of polyphosphate ester in a suitable solvent can facilitate the cyclization under milder conditions[2][3].

Step 3: Synthesis of this compound

This proposed protocol is based on the principle of imide ring-opening by nucleophiles, as demonstrated by the reaction of N-substituted succinimides with hydroxylamine[4].

  • Materials: N-(4-fluorophenyl)succinimide, aqueous ammonia, a suitable solvent (e.g., ethanol or THF).

  • Procedure:

    • Dissolve N-(4-fluorophenyl)succinimide in a suitable solvent like ethanol or tetrahydrofuran (THF).

    • Add an excess of concentrated aqueous ammonia to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, the solvent can be removed under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Quantitative Data

The following table summarizes representative quantitative data for reactions analogous to the steps described above. Note that the exact values for the target compound may vary.

StepReactionReactantsProductSolventYield (%)Melting Point (°C)Reference
1Amic Acid FormationAniline + Succinic AnhydrideN-Phenylsuccinamic acidBenzeneHigh150[5]
1Amic Acid Formation4-Chloroaniline + Succinic AnhydrideN-(4-chlorophenyl)succinamic acidTolueneHigh-[1]
2Cyclization (Thermal)N-(4-methylphenyl)succinamic acidN-(4-methylphenyl)succinimide---

Workflow and Logical Relationships

The logical progression of the synthesis is illustrated in the following diagram, detailing the transformation of starting materials through key intermediates to the final product.

Synthesis_Workflow Start Starting Materials: 4-Fluoroaniline & Succinic Anhydride Step1 Step 1: Acylation (Amic Acid Formation) Start->Step1 Intermediate1 Intermediate: N-(4-fluorophenyl)succinamic acid Step1->Intermediate1 Step2 Step 2: Cyclodehydration (Imide Formation) Intermediate1->Step2 Intermediate2 Intermediate: N-(4-fluorophenyl)succinimide Step2->Intermediate2 Step3 Step 3: Amination (Amide Formation) Intermediate2->Step3 End Final Product: This compound Step3->End Reagent_NH3 Reagent: Ammonia Reagent_NH3->Step3

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of N'-(4-fluorophenyl)butanediamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N'-(4-fluorophenyl)butanediamide, a derivative of butanediamide (succinamide), belongs to the class of aromatic amides. The incorporation of a 4-fluorophenyl group is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, which can, in turn, influence the pharmacokinetic and pharmacodynamic profile of a molecule. This document provides a detailed overview of the predicted physicochemical properties of this compound, along with standardized experimental protocols for their determination.

Chemical Structure and Properties

Chemical Structure:

Molecular Formula: C₁₀H₁₁FN₂O₂[1][2]

Molecular Weight: 210.21 g/mol

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueNotes
Melting Point (°C) 160 - 180Estimated based on similar N-aryl amides. Pure compounds typically exhibit a sharp melting point range.[3][4]
Boiling Point (°C) > 300High boiling point is expected due to hydrogen bonding and molecular weight.
Water Solubility Sparingly solubleThe aromatic ring and amide linkages suggest limited solubility in water.[5]
logP (Octanol/Water) 1.5 - 2.5The 4-fluorophenyl group increases lipophilicity compared to the parent butanediamide.
pKa ~16-18 (amide proton)Amide protons are generally weakly acidic. The exact value is influenced by the electronic effects of the substituent.

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the key physicochemical properties of this compound.

The melting point is a critical indicator of purity.[3][4][6] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[3][4]

Principle: The temperature at which a solid transitions to a liquid is its melting point. This is observed by heating a small sample in a capillary tube and recording the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[3][7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)[6]

  • Capillary tubes (sealed at one end)[7][8]

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[7] Introduce a small amount of the compound into the open end of a capillary tube to a height of 2-3 mm.[8] Pack the sample into the bottom of the tube by tapping or dropping it through a long glass tube.[6][8]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[8]

  • Approximate Melting Point: Heat the sample rapidly to get an approximate melting range. This helps in saving time for the accurate determination.[4][6]

  • Accurate Melting Point: Allow the apparatus to cool. Using a fresh sample, heat to a temperature about 10-15°C below the approximate melting point.[8] Then, decrease the heating rate to 1-2°C per minute.[3][6]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁ - T₂.[3]

Workflow for Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry and Powder Sample B Load Capillary Tube (2-3 mm) A->B C Insert into Apparatus B->C D Rapid Heating for Approx. MP C->D E Slow Heating (1-2°C/min) for Accurate MP D->E F Record T_start and T_end E->F G Report Melting Point Range F->G

Caption: Workflow for determining the melting point of a solid compound.

Understanding the solubility of a compound in various solvents is crucial for its formulation and delivery.[5]

Principle: Solubility is the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[9] The shake-flask method is a common technique for determining thermodynamic solubility.[10]

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Filtration or centrifugation system

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

  • Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully remove an aliquot of the supernatant and separate the dissolved solute from any remaining solid particles by filtration or centrifugation.[10]

  • Quantify the concentration of the compound in the clear solution using a validated analytical method.

Diagram of Solubility Determination Workflow

Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate in Shaker Bath (Constant Temperature) A->B C Separate Solid and Liquid (Centrifuge/Filter) B->C D Quantify Concentration of Supernatant C->D E Report Solubility D->E

Caption: General workflow for shake-flask solubility determination.

The pKa value provides insight into the ionization state of a molecule at different pH values, which affects its solubility, absorption, and receptor binding.

Principle: Potentiometric titration is a common method for determining the pKa of a compound.[11][12] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which 50% of the compound is ionized.[13]

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of HCl and NaOH (e.g., 0.1 M)[11]

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]

  • Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water-cosolvent if solubility is low).

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized titrant (e.g., NaOH if the compound is acidic, or HCl if it is basic) in small, precise increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Logical Flow for pKa Determination

pKa_Logic start Start prep Prepare Sample Solution Calibrate pH Meter start->prep titrate Titrate with Standard Acid/Base Record pH and Volume prep->titrate plot Plot pH vs. Volume titrate->plot analyze Identify Inflection Point (Equivalence Point) plot->analyze calculate Determine pH at Half-Equivalence Point analyze->calculate pKa_val pH = pKa calculate->pKa_val end End pKa_val->end

Caption: Logical steps for determining pKa via potentiometric titration.

Potential Biological Activity

While no specific biological activities for this compound have been reported, related N-aryl amide structures are known to exhibit a range of biological effects. For instance, various benzamide and acetamide derivatives have shown antimicrobial, antiproliferative, and kinase inhibitory activities.[14][15][16] The presence of the 4-fluorophenyl moiety is common in many biologically active compounds, where it can enhance binding affinity and improve metabolic stability. Further research would be required to elucidate any potential therapeutic applications of this compound.

Conclusion

This technical guide provides a foundational understanding of the anticipated physicochemical properties of this compound and the experimental methodologies required for their validation. The provided protocols for determining melting point, solubility, and pKa are standard procedures in drug discovery and development. Due to the lack of direct experimental data, the values presented in this document are estimations and should be confirmed through empirical testing. The structural motifs present in this compound suggest that it may be a candidate for further investigation into its biological properties.

References

An In-Depth Technical Guide on the Putative Mechanism of Action of N'-(4-fluorophenyl)butanediamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of publicly available scientific literature reveals a significant lack of specific data on the mechanism of action for N'-(4-fluorophenyl)butanediamide. There are no detailed studies, quantitative data, or established experimental protocols specifically associated with this compound.

Therefore, this technical guide will provide a detailed overview of the well-established mechanism of action for the broader class of diamide compounds, to which this compound belongs based on its chemical structure. The information presented herein is based on extensive research on analogous compounds, particularly within the context of insecticide development. It is crucial to understand that this is an extrapolated mechanism and may not fully represent the specific biological activity of this compound. Further dedicated research is required to elucidate its precise molecular interactions and signaling pathways.

Introduction to Diamide Compounds

Diamide compounds, particularly phthalic and anthranilic diamides, have emerged as a significant class of molecules with potent biological activity, most notably as insecticides.[1] Their mode of action is characterized by the selective activation of insect ryanodine receptors (RyRs).[1][2] These receptors are ligand-gated calcium channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[1] The sustained activation of these channels leads to uncontrolled calcium release from intracellular stores, ultimately causing paralysis and death in susceptible insect species.[2]

Putative Mechanism of Action: Ryanodine Receptor Activation

Based on the known mechanism of analogous diamide compounds, the putative mechanism of action for this compound is the activation of ryanodine receptors. This proposed pathway is detailed below.

Binding to the Ryanodine Receptor

This compound is hypothesized to bind to a specific allosteric site on the insect ryanodine receptor. This binding is thought to induce a conformational change in the receptor protein, forcing it into an open state.[1] This action is distinct from that of the natural ligand, ryanodine, which binds to a different site on the receptor.[1]

Disruption of Calcium Homeostasis

The locking of the ryanodine receptor in its open conformation leads to a continuous and uncontrolled leakage of calcium ions (Ca²⁺) from the sarcoplasmic/endoplasmic reticulum into the cytoplasm of muscle cells.[2] This disrupts the tightly regulated intracellular calcium homeostasis, which is critical for normal cellular function, particularly muscle contraction.

Physiological Effects

The massive and sustained increase in cytosolic Ca²⁺ levels leads to uncontrolled muscle contraction, followed by paralysis.[2] Affected insects typically exhibit symptoms such as lethargy, cessation of feeding, and ultimately, death.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the action of this compound, based on the known mechanism of diamide insecticides.

putative_mechanism_of_action cluster_membrane Sarcoplasmic Reticulum Membrane cluster_cytosol Cytosol RyR Ryanodine Receptor (RyR) (Closed State) RyR_Open Ryanodine Receptor (RyR) (Open State) RyR->RyR_Open Induces conformational change to open state Ca_SR Ca²⁺ Stores (Sarcoplasmic Reticulum) Ca_High High Intracellular Ca²⁺ Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Ca_High->Muscle_Contraction Leads to Compound This compound Compound->RyR Binds to allosteric site Ca_SR->Ca_High Uncontrolled Ca²⁺ release

Caption: Putative mechanism of this compound action.

Experimental Protocols for Elucidating the Mechanism of Action

As there are no specific experimental data for this compound, this section outlines general experimental protocols that are commonly employed to study the mechanism of action of novel diamide compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity of the compound to the ryanodine receptor.

Methodology:

  • Preparation of insect muscle microsomes rich in ryanodine receptors.

  • Incubation of the microsomes with a radiolabeled ligand (e.g., [³H]ryanodine or a radiolabeled diamide) in the presence of varying concentrations of the test compound (this compound).

  • Separation of bound and free radioligand by rapid filtration.

  • Quantification of radioactivity to determine the displacement of the radioligand by the test compound.

  • Calculation of the inhibition constant (Ki) to quantify binding affinity.

Calcium Imaging Assays

Objective: To measure the effect of the compound on intracellular calcium levels.

Methodology:

  • Loading of cultured insect neurons or muscle cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Establishment of a baseline fluorescence reading.

  • Application of this compound to the cells.

  • Monitoring of changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.

Electrophysiological Assays (Single-Channel Recording)

Objective: To directly measure the effect of the compound on the gating properties of single ryanodine receptor channels.

Methodology:

  • Incorporation of purified ryanodine receptors into an artificial lipid bilayer separating two chambers (cis and trans).

  • Application of a voltage across the bilayer and recording of the ionic current flowing through single channels.

  • Addition of this compound to the cis chamber (representing the cytosolic side).

  • Analysis of changes in channel open probability, conductance, and gating kinetics.

Quantitative Data from Analogous Compounds

While no quantitative data exists for this compound, the following table summarizes typical data for well-characterized anthranilic diamide insecticides to provide a frame of reference.

CompoundTarget OrganismAssayResult
ChlorantraniliprolePlutella xylostellaRadioligand Binding (Ki)0.2 - 2.0 nM
Heliothis virescensCalcium Imaging (EC₅₀)~3 nM
CyantraniliproleMyzus persicaeInsecticidal Activity (LC₅₀)0.47 mg/L

Conclusion and Future Directions

This compound is a compound for which the specific mechanism of action has not been experimentally determined. Based on its structural similarity to known diamide insecticides, it is reasonable to hypothesize that it acts as an activator of insect ryanodine receptors, leading to disruption of calcium homeostasis and subsequent paralysis.

To validate this hypothesis and to fully characterize the biological activity of this compound, a comprehensive research program is necessary. This should include:

  • Synthesis and Purification: Ensuring a high-purity sample of the compound for biological testing.

  • In Vitro Assays: Performing radioligand binding, calcium imaging, and electrophysiological studies as outlined above.

  • In Vivo Assays: Conducting insecticidal activity assays across a range of pest species to determine its spectrum of activity and potency.

  • Selectivity Profiling: Assessing the compound's activity on vertebrate ryanodine receptors and other ion channels to determine its potential for off-target effects.

Such studies will be instrumental in determining if this compound has potential for development as a novel pest control agent and will provide the critical data needed for a complete understanding of its mechanism of action.

References

Biological Activity of N'-(4-fluorophenyl)butanediamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the biological activity of the specific compound, N'-(4-fluorophenyl)butanediamide. No quantitative data (such as IC₅₀, EC₅₀, or Kᵢ values), detailed experimental protocols, or elucidated signaling pathways for this molecule could be identified.

This technical guide will, therefore, address the synthesis of a closely related compound, N-(4-chlorophenyl)succinamic acid, for which a synthetic protocol is available. This may serve as a foundational methodology for researchers interested in synthesizing and subsequently evaluating the biological properties of this compound.

Synthesis of a Structurally Related Compound: N-(4-chlorophenyl)succinamic acid

The synthesis of the analogous compound, N-(4-chlorophenyl)succinamic acid, provides a potential starting point for the synthesis of this compound. The described method involves the reaction of succinic anhydride with the corresponding aniline derivative.[1]

Experimental Protocol:

A solution of succinic anhydride (2.5 g) in toluene (25 mL) is treated dropwise with a solution of 4-chloroaniline (2.5 g) in toluene (20 mL) with constant stirring. The resulting mixture is stirred for approximately one hour and then left to stand for an additional hour at room temperature to ensure the completion of the reaction.[1]

Following the reaction, the mixture is treated with dilute hydrochloric acid to remove any unreacted 4-chloroaniline. The resulting solid, N-(4-chlorophenyl)succinamic acid, is collected by suction filtration. The solid is then washed thoroughly with water to remove unreacted succinic anhydride and any succinic acid that may have formed. The final product can be purified by recrystallization from ethanol to a constant melting point. The purity and identity of the compound are typically confirmed by elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[1]

To synthesize the target compound, this compound, this protocol could be adapted by substituting 4-chloroaniline with 4-fluoroaniline.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Succinic_Anhydride Succinic Anhydride in Toluene Reaction_Mixture Mix and Stir at Room Temperature Succinic_Anhydride->Reaction_Mixture Add dropwise 4_Fluoroaniline 4-Fluoroaniline in Toluene 4_Fluoroaniline->Reaction_Mixture Acid_Wash Wash with Dilute HCl Reaction_Mixture->Acid_Wash After 2 hours Filtration Suction Filtration Acid_Wash->Filtration Water_Wash Wash with Water Filtration->Water_Wash Recrystallization Recrystallization from Ethanol Water_Wash->Recrystallization Analysis Characterization (NMR, IR, EA) Recrystallization->Analysis Product This compound Analysis->Product

Caption: Proposed synthetic workflow for this compound.

Future Directions and Recommendations

Given the absence of biological data, the primary recommendation for researchers, scientists, and drug development professionals is to undertake a comprehensive biological evaluation of this compound. This would involve a tiered approach, beginning with broad in vitro screening to identify potential biological targets, followed by more focused assays to determine the mechanism of action and quantitative activity metrics.

Proposed Experimental Workflow for Biological Evaluation:

Biological_Evaluation_Workflow Compound This compound Primary_Screening High-Throughput Screening (e.g., Cell-based assays, Receptor binding assays) Compound->Primary_Screening Hit_Identification Identification of Potential Biological Targets Primary_Screening->Hit_Identification Secondary_Assays Dose-Response Studies (IC50 / EC50 Determination) Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling pathway analysis) Secondary_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A suggested workflow for the biological evaluation of the compound.

References

The Elusive Identity of N'-(4-fluorophenyl)butanediamide: A Technical Guide to Its Prospective Synthesis and Context in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the scarcity of information on N'-(4-fluorophenyl)butanediamide by providing a detailed prospective synthesis based on established chemical methodologies for structurally related compounds. Due to the absence of published data on its specific discovery, history, and biological activity, this document focuses on the synthetic pathways and the broader context of related N-arylbutanediamides and succinimides in medicinal chemistry.

Introduction and Background

This compound is a chemical entity that, despite its relatively simple structure, remains conspicuously absent from the mainstream scientific and patent literature. A comprehensive search of chemical databases and research articles reveals no specific information regarding its discovery, historical development, or documented biological activities. The compound belongs to the broader class of butanediamides (also known as succinamides), which are derivatives of succinic acid. The presence of a 4-fluorophenyl group suggests a potential for biological activity, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Given the lack of direct information, this guide provides a detailed technical overview of the plausible synthetic routes to this compound, drawing from established protocols for the synthesis of N-aryl succinimides and related amide derivatives. This information is intended to serve as a foundational resource for researchers interested in synthesizing and investigating this and similar molecules.

Prospective Synthesis of this compound

The synthesis of this compound can be logically approached through the reaction of succinic acid derivatives with 4-fluoroaniline. The most common and direct precursors are succinic anhydride and succinyl chloride. Below are detailed experimental protocols adapted from the synthesis of analogous compounds.

Synthesis via Succinic Anhydride

This is a two-step process involving the formation of a succinamic acid intermediate, followed by amidation.

Step 1: Synthesis of 4-oxo-4-((4-fluorophenyl)amino)butanoic acid (Succinamic Acid Intermediate)

  • Reaction Principle: This reaction involves the nucleophilic acyl substitution of succinic anhydride with 4-fluoroaniline. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a carboxylic acid and an amide group.

  • Experimental Protocol:

    • Dissolve succinic anhydride (1 equivalent) in a suitable solvent such as acetic acid, chloroform, or diethyl ether.

    • Add 4-fluoroaniline (1 equivalent) to the solution. The reaction is often carried out at room temperature with vigorous stirring.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the succinamic acid intermediate typically precipitates from the solution or can be obtained by removal of the solvent under reduced pressure. The solid product is then washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

Step 2: Amidation of the Succinamic Acid Intermediate

  • Reaction Principle: The carboxylic acid group of the succinamic acid intermediate is activated and then reacted with ammonia or a protected ammonia equivalent to form the final butanediamide.

  • Experimental Protocol:

    • The succinamic acid intermediate (1 equivalent) is dissolved in an appropriate solvent (e.g., dichloromethane, DMF).

    • A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) are added.

    • The mixture is stirred at room temperature for a specified time (typically 1-2 hours) to form the activated ester.

    • A source of ammonia (e.g., ammonium chloride with a non-nucleophilic base like triethylamine or diisopropylethylamine, or a solution of ammonia in a suitable solvent) is added to the reaction mixture.

    • The reaction is stirred until completion (monitored by TLC).

    • The crude product is purified by column chromatography on silica gel to yield this compound.

Synthesis via Succinyl Chloride

This method offers a more direct but potentially less selective route to the diamide.

  • Reaction Principle: Succinyl chloride is a highly reactive diacyl chloride. It can react with two equivalents of an amine. To achieve a mono-substituted diamide, a controlled reaction with 4-fluoroaniline followed by reaction with ammonia is necessary.

  • Experimental Protocol:

    • Succinyl chloride (1 equivalent) is dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane, THF) and cooled in an ice bath.

    • A solution of 4-fluoroaniline (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1 equivalent) in the same solvent is added dropwise to the cooled solution of succinyl chloride.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a designated period.

    • The reaction mixture is then re-cooled, and a source of ammonia is added to react with the remaining acyl chloride group.

    • The product is isolated by extraction and purified by column chromatography.

Data Presentation

While no quantitative data exists for this compound, the following table summarizes typical reaction conditions for the key synthetic steps based on analogous compounds reported in the literature.

StepReagents & SolventsTemperature (°C)Reaction TimeTypical Yield (%)
Succinamic Acid Formation Succinic anhydride, 4-fluoroaniline, Acetic AcidRoom Temp.1-2 hours>90
Amidation (EDC/NHS) Succinamic acid, EDC, NHS, Ammonia, DMF0 to Room Temp.12-24 hours60-80
Direct Diamidation Succinyl chloride, 4-fluoroaniline, Ammonia, DCM0 to Room Temp.4-6 hours40-70

Mandatory Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound starting from succinic anhydride.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Succinic Anhydride Succinic Anhydride Step1 Ring Opening (Nucleophilic Acyl Substitution) Succinic Anhydride->Step1 4-Fluoroaniline 4-Fluoroaniline 4-Fluoroaniline->Step1 Intermediate 4-oxo-4-((4-fluorophenyl)amino)butanoic acid Step1->Intermediate Formation of Succinamic Acid Step2 Amidation (Peptide Coupling) Intermediate->Step2 Final_Product This compound Step2->Final_Product Ammonia Source

Caption: Proposed synthetic workflow for this compound.

Broader Context and Future Directions

While this compound itself is not documented, the broader class of N-aryl amides and imides are prevalent in medicinal chemistry. They are known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects. The 4-fluorophenyl motif is a common feature in many approved drugs, often enhancing their pharmacological properties.

The lack of data on this compound presents a research opportunity. The synthetic pathways outlined in this guide provide a clear starting point for its preparation. Subsequent investigation into its physicochemical properties and biological activities could reveal novel therapeutic potential. Researchers are encouraged to explore its activity in various assays, particularly those related to central nervous system disorders and oncology, where related structures have shown promise.

Potential Therapeutic Targets of N'-(4-fluorophenyl)butanediamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity of N'-(4-fluorophenyl)butanediamide is limited. This document provides an in-depth analysis of a closely related compound, N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide, to infer potential therapeutic targets and mechanisms of action. The findings presented herein are based on the published research article: "New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity" in the International Journal of Molecular Sciences (2023).

Executive Summary

Analysis of structurally similar compounds suggests that this compound may exhibit inhibitory activity against matrix metalloproteinases (MMPs), a family of enzymes implicated in cancer progression and metastasis. Specifically, derivatives of N-hydroxy-N'-phenylbutanediamide have demonstrated potent inhibition of MMP-2, MMP-9, and MMP-14. These enzymes are critical for the degradation of the extracellular matrix, a key process in tumor invasion and the formation of new blood vessels that supply tumors (angiogenesis). The following sections detail the quantitative data, experimental methodologies, and relevant signaling pathways derived from the study of these surrogate molecules, providing a foundational guide for investigating the therapeutic potential of this compound.

Data Presentation

The following tables summarize the quantitative data for N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide, a structurally analogous compound to this compound.

Table 1: In Vitro Matrix Metalloproteinase (MMP) Inhibition

CompoundMMP-2 IC₅₀ (µM)MMP-9 IC₅₀ (µM)MMP-14 IC₅₀ (µM)MMP-3 IC₅₀ (µM)
N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide~1.5~1.0~1.5>10

Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines

Cell LineCancer TypeN¹-hydroxy-N⁴-(4-iodophenyl)butanediamide IC₅₀ (µM)
A-172GlioblastomaSlightly toxic
U-251 MGGlioblastomaSlightly toxic
HeLaCervical CancerLow toxicity
HepG2Liver CancerLow toxicity

Table 3: In Vivo Antitumor and Antimetastatic Activity in a B16 Melanoma Mouse Model

TreatmentTumor Growth Inhibition (%)Metastasis Inhibition (%)
N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide61.588.6

Experimental Protocols

The following are detailed methodologies for the key experiments performed on N¹-hydroxy-N⁴-phenylbutanediamide derivatives, as described in the reference publication.

Synthesis of N-hydroxybutanamide Derivatives

A novel method involving the ring-opening of N-substituted succinimides was utilized.

  • Synthesis of N-substituted succinimide: An aromatic amine (e.g., 4-iodoaniline) is reacted with succinic anhydride.

  • Ring-opening reaction: The resulting N-substituted succinimide is treated with hydroxylamine to yield the final N-hydroxybutanamide derivative.

Matrix Metalloproteinase (MMP) Inhibition Assay

The inhibitory activity of the compounds against recombinant human MMPs was determined using a fluorogenic substrate.

  • Enzyme Activation: Pro-MMPs were activated with p-aminophenylmercuric acetate.

  • Assay Buffer: The assay was performed in a buffer containing Tris-HCl, NaCl, CaCl₂, and Brij-35.

  • Inhibitor Incubation: The activated MMPs were incubated with various concentrations of the test compound.

  • Substrate Addition: A fluorogenic MMP substrate was added to initiate the reaction.

  • Fluorescence Measurement: The increase in fluorescence resulting from substrate cleavage was monitored over time using a fluorometer.

  • IC₅₀ Determination: The concentration of the inhibitor that caused a 50% reduction in the rate of substrate cleavage was calculated as the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against various cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compound for a specified duration.

  • MTT Addition: MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.

  • Crystal Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength.

  • IC₅₀ Calculation: The concentration of the compound that resulted in a 50% reduction in cell viability was determined as the IC₅₀ value.

In Vivo Antitumor and Antimetastatic Animal Model

The efficacy of the compounds in a living organism was evaluated using a mouse model of melanoma.

  • Tumor Cell Implantation: B16 melanoma cells were injected into the tail vein of mice.

  • Compound Administration: The test compound was administered to the mice, typically via intraperitoneal injection, at a specified dose and schedule.

  • Tumor Growth Monitoring: The growth of the primary tumor was monitored over time.

  • Metastasis Assessment: At the end of the study, the lungs were harvested, and the number of metastatic nodules was counted.

  • Efficacy Evaluation: The percentage of tumor growth inhibition and metastasis inhibition was calculated by comparing the treated group to a control group.

Mandatory Visualization

Signaling Pathway of MMP Inhibition in Cancer

MMP_Inhibition_Pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell ECM Extracellular Matrix (Collagen, etc.) GrowthFactors Growth Factors ECM->GrowthFactors Releases Stored TumorCell Tumor Cell MMPs MMPs (MMP-2, MMP-9, MMP-14) TumorCell->MMPs Secretes MMPs->ECM Degrades Receptor Growth Factor Receptor GrowthFactors->Receptor Binds Receptor->TumorCell Activates (Proliferation, Invasion) Inhibitor This compound (Potential Inhibitor) Inhibitor->MMPs Inhibits

Caption: MMPs degrade the ECM, promoting tumor invasion and growth.

Experimental Workflow for In Vitro MMP Inhibition Assay

MMP_Assay_Workflow Start Start: Activated MMP Enzyme Incubate Incubate with This compound (or analogue) Start->Incubate AddSubstrate Add Fluorogenic MMP Substrate Incubate->AddSubstrate Measure Measure Fluorescence over time AddSubstrate->Measure Calculate Calculate Rate of Substrate Cleavage Measure->Calculate DetermineIC50 Determine IC50 Value Calculate->DetermineIC50

Caption: Workflow for determining the IC50 of MMP inhibitors.

Logical Relationship of MMPs in Cancer Progression

MMP_Cancer_Progression MMP_Upregulation Upregulation of MMP Expression in Tumor Cells ECM_Degradation Extracellular Matrix Degradation MMP_Upregulation->ECM_Degradation Cell_Migration Increased Tumor Cell Migration and Invasion ECM_Degradation->Cell_Migration Angiogenesis Angiogenesis (New Blood Vessel Formation) ECM_Degradation->Angiogenesis Metastasis Metastasis (Spread to Distant Sites) Cell_Migration->Metastasis Angiogenesis->Metastasis

Caption: Role of MMPs in the cascade of cancer progression.

Navigating the Landscape of N'-(4-fluorophenyl)butanediamide Derivatives and Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N'-(4-fluorophenyl)butanediamide scaffold represents a core chemical structure with potential for diverse biological activities. The incorporation of a 4-fluorophenyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and target affinity. This technical guide provides a comprehensive overview of the available scientific literature on this compound derivatives and structurally related analogs. Due to the limited volume of research on the precise butanediamide core, this paper broadens its scope to include closely related diamide structures and other N-(4-fluorophenyl) amides to provide a more thorough understanding of the potential of this chemical class. This guide will delve into their synthesis, biological evaluation, structure-activity relationships (SAR), and the experimental methodologies employed in their investigation.

Core Structure and Analogs

The fundamental this compound structure consists of a four-carbon dicarboxylic acid backbone (succinic acid) where one of the amide nitrogens is substituted with a 4-fluorophenyl group. Analogs can vary in the substitution on the other amide nitrogen, the length of the diamide chain (e.g., pentanediamide), and modifications to the fluorophenyl ring.

Quantitative Biological Data

While specific data for a wide range of this compound derivatives is scarce, studies on analogous compounds provide valuable insights. For instance, a series of novel pentanediamide derivatives have been evaluated as S-adenosyl-l-homocysteine hydrolase (SAHase) inhibitors, an important target in antiviral and anticancer research.[1]

Table 1: Biological Activity of Pentanediamide Analogs as SAHase Inhibitors [1]

Compound IDStructureSAHase IC50 (μM)Cytotoxicity (MCF-7) IC50 (μM)Cytotoxicity (A549) IC50 (μM)Cytotoxicity (MGC-803) IC50 (μM)Cytotoxicity (Hela) IC50 (μM)Cytotoxicity (LO2) IC50 (μM)
7i (Structure not fully specified in abstract, described as a pentanediamide derivative)3.58 ± 0.1913.16 ± 1.44---84.22 ± 1.89

Note: The full structure of compound 7i was not available in the provided search results. This table is representative of the data available for closely related diamide analogs.

Other research on N-(fluorophenyl) derivatives has identified potent inhibitors of various kinases and other enzymes. For example, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has been identified as a potent class I selective HDAC inhibitor.[2] Similarly, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has been discovered as an orally active selective Aurora kinase B inhibitor.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are representative methodologies for the synthesis and biological evaluation of compounds analogous to the this compound core.

General Synthesis of Pentanediamide Derivatives[1]

A general synthetic route to pentanediamide derivatives involves the coupling of a suitably substituted amine with a derivative of glutaric acid (the five-carbon diacid corresponding to pentanediamide).

Step 1: Mono-amide formation:

  • Dissolve glutaric anhydride in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add one equivalent of the desired amine (e.g., 4-fluoroaniline) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the mono-carboxylic acid amide intermediate.

Step 2: Second amide bond formation:

  • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., dimethylformamide).

  • Add a coupling agent (e.g., HATU, HOBt/EDCI) and a tertiary amine base (e.g., diisopropylethylamine).

  • Add the second desired amine to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

S-adenosyl-l-homocysteine hydrolase (SAHase) Inhibition Assay[1]

The inhibitory activity against SAHase can be determined using a spectrophotometric assay.

  • Prepare a reaction mixture containing Tris-HCl buffer, dithiothreitol (DTT), and the SAHase enzyme.

  • Add the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate, S-adenosyl-l-homocysteine (SAH).

  • Monitor the hydrolysis of SAH to adenosine and homocysteine by measuring the increase in absorbance at a specific wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Workflows

The biological effects of this compound derivatives and their analogs are mediated through their interaction with specific cellular targets. The following diagrams illustrate a hypothetical experimental workflow for screening such compounds and a potential signaling pathway they might modulate, based on the targets identified for analogous structures.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization primary_screen Primary Target-Based Assay (e.g., SAHase, Kinase) characterization->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response cell_based Cell-Based Assay (e.g., Cytotoxicity, Proliferation) dose_response->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy Studies (Animal Models) admet->in_vivo

Caption: A generalized experimental workflow for the discovery and development of novel bioactive compounds.

G inhibitor This compound Analog sahase SAHase inhibitor->sahase ado_hcy Adenosine + Homocysteine sahase->ado_hcy sah S-adenosyl-L-homocysteine sah->sahase methyltransferases Methyltransferases sah->methyltransferases methylation Substrate Methylation (DNA, RNA, proteins) methyltransferases->methylation cellular_effects Cellular Effects (e.g., Viral Replication, Cancer Growth) methylation->cellular_effects

Caption: A simplified diagram of the S-adenosyl-L-homocysteine (SAH) metabolism pathway and the inhibitory action of a hypothetical SAHase inhibitor.

Conclusion

The this compound scaffold and its analogs hold promise for the development of novel therapeutic agents. While direct research on this specific chemical class is emerging, the study of related diamides and N-(4-fluorophenyl) amides provides a strong foundation for future investigations. The data and protocols presented in this guide, drawn from closely related compound series, offer a valuable starting point for researchers interested in exploring the potential of these molecules. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

spectroscopic analysis of N'-(4-fluorophenyl)butanediamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of N'-(4-fluorophenyl)butanediamide, a compound of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

This compound, also known as N-(4-fluorophenyl)succinamide, is an aromatic amide derivative. The presence of a fluorine atom on the phenyl ring and the succinamide backbone imparts specific chemical and physical properties that can be elucidated through various spectroscopic techniques.

Molecular Formula: C₁₀H₁₀FN₂O₂ Molecular Weight: 210.19 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.2Singlet1HAmide N-H
~7.6Doublet of doublets2HAromatic C-H (ortho to NH)
~7.2Doublet of doublets2HAromatic C-H (ortho to F)
~2.6Singlet4HMethylene C-H (succinamide)

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~172Carbonyl C=O
~158 (d, ¹JCF ≈ 240 Hz)Aromatic C-F
~136 (d, ⁴JCF ≈ 3 Hz)Aromatic C-NH
~121 (d, ³JCF ≈ 8 Hz)Aromatic C-H (ortho to NH)
~115 (d, ²JCF ≈ 22 Hz)Aromatic C-H (ortho to F)
~31Methylene C-H
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharpN-H stretch (amide)[1]
~3100-3000MediumAromatic C-H stretch[2]
~2950-2850MediumAliphatic C-H stretch
~1670StrongC=O stretch (Amide I band)[1][3]
~1550StrongN-H bend (Amide II band)[1][3]
~1510StrongAromatic C=C stretch
~1220StrongC-N stretch[4]
~1160StrongC-F stretch
~830StrongAromatic C-H bend (para-disubstituted)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
210High[M]⁺ (Molecular ion)
111High[F-C₆H₄-NH]⁺
95Medium[F-C₆H₄]⁺
55High[O=C-CH₂-CH₂]⁺

Experimental Protocols

The following protocols describe the synthesis of this compound and the procedures for its spectroscopic analysis.

Synthesis of this compound

This synthesis is a two-step process involving the formation of N-(4-fluorophenyl)succinamic acid followed by cyclization to the imide. A similar procedure has been described for related compounds[5][6].

Step 1: Synthesis of N-(4-fluorophenyl)succinamic acid

  • Dissolve succinic anhydride (1.0 eq) in a suitable solvent such as toluene.

  • Add a solution of 4-fluoroaniline (1.0 eq) in the same solvent dropwise to the succinic anhydride solution with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours.

  • If a precipitate forms, filter the solid product. If not, treat the mixture with dilute hydrochloric acid to precipitate the product and remove any unreacted 4-fluoroaniline.

  • Wash the solid product with water to remove unreacted succinic anhydride and succinic acid.

  • Recrystallize the crude N-(4-fluorophenyl)succinamic acid from ethanol to obtain a pure product.

Step 2: Cyclization to this compound (N-(4-fluorophenyl)succinimide)

  • Heat the purified N-(4-fluorophenyl)succinamic acid with a dehydrating agent such as acetic anhydride or thionyl chloride.

  • Alternatively, heat the succinamic acid above its melting point to induce thermal cyclization.

  • After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.

Spectroscopic Characterization

NMR Spectroscopy:

  • Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to determine chemical shifts, multiplicities, and integration.

IR Spectroscopy:

  • Prepare a sample of the solid product as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI).

  • For Electron Ionization (EI), acquire the mass spectrum, typically at 70 eV.

  • Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Succinamic Acid Formation cluster_step2 Step 2: Cyclization SA Succinic Anhydride Reaction1 Stir at RT SA->Reaction1 FA 4-Fluoroaniline FA->Reaction1 Solvent Toluene Solvent->Reaction1 Product1 N-(4-fluorophenyl)succinamic acid Reaction1->Product1 Reaction2 Cyclization Product1->Reaction2 DehydratingAgent Heat / Dehydrating Agent DehydratingAgent->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Start Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of the target compound.

References

In Silico Modeling of N'-(4-fluorophenyl)butanediamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for investigating the interactions of N'-(4-fluorophenyl)butanediamide with a putative biological target. Due to the limited publicly available data on this specific compound, this document outlines a theoretical yet methodologically rigorous approach that researchers can adapt for novel ligand exploration. We hypothesize that this compound may act as an inhibitor of Aurora Kinase B (AURKB), a key regulator of mitosis and a target in cancer therapy, based on the activity of structurally similar molecules. This guide details the necessary protocols for ligand and receptor preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, providing a roadmap for characterizing the potential therapeutic value of this and other novel small molecules.

Introduction

In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to screen potential drug candidates, elucidate mechanisms of action, and optimize lead compounds.[1][2] The compound this compound, a small molecule featuring a fluorophenyl group and a butanediamide scaffold, represents a class of structures with potential pharmacological activity. The introduction of fluorine in drug candidates can enhance metabolic stability and binding affinity. This guide presents a structured in silico approach to characterize its interactions with a plausible protein target.

Hypothetical Target: Aurora Kinase B (AURKB)

Aurora Kinase B is a serine/threonine kinase that plays a critical role in cell cycle control, particularly in chromosome segregation and cytokinesis. Its overexpression is common in various cancers, making it a significant target for therapeutic intervention.[3] The selection of AURKB as a hypothetical target for this compound is based on studies of other fluorophenyl-containing small molecules that have shown inhibitory activity against kinases.[3]

In Silico Modeling Workflow

The proposed workflow follows a multi-step computational funnel designed to progressively refine the understanding of the ligand-protein interaction, from initial binding pose prediction to the stability of the complex over time.

G cluster_prep Preparation cluster_docking Initial Screening cluster_simulation Refinement & Dynamics cluster_energy Binding Affinity ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking receptor_prep Receptor Preparation receptor_prep->docking pose_analysis Pose & Score Analysis docking->pose_analysis md_sim Molecular Dynamics Simulation pose_analysis->md_sim trajectory_analysis Trajectory Analysis (RMSD, RMSF) md_sim->trajectory_analysis binding_energy Binding Free Energy Calculation (MM/PBSA) trajectory_analysis->binding_energy final_analysis Final Analysis & Hit Identification binding_energy->final_analysis

Caption: A general workflow for the in silico analysis of a novel ligand.

Experimental Protocols

This section provides detailed methodologies for each stage of the in silico modeling process.

Ligand Preparation

The initial step involves generating a 3D structure of this compound and optimizing it for docking.

  • 2D to 3D Conversion: Sketch the 2D structure of the ligand using software like MarvinSketch. Convert the 2D structure into a 3D format (e.g., SDF).

  • Geometry Optimization: The 3D structure is then subjected to energy minimization. A common approach is to use a force field like MMFF94.[4] This step ensures the ligand is in a low-energy conformation.

  • Charge Assignment: Assign appropriate partial charges to the atoms of the ligand. This is crucial for accurately calculating electrostatic interactions.

Receptor Preparation

A high-quality crystal structure of the target protein is required. For this hypothetical study, the crystal structure of human AURKB in complex with a known inhibitor would be obtained from the Protein Data Bank (PDB).

  • Structure Retrieval: Download the PDB file of the target protein.

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.[4]

  • Protonation and Optimization: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate). The structure is then subjected to a short energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the receptor.[5][6]

  • Binding Site Definition: Define the binding site on the receptor. This is typically done by specifying a grid box around the active site identified from the co-crystallized ligand in the original PDB structure.

  • Docking Algorithm: Use a docking program such as AutoDock Vina or GOLD. These programs employ search algorithms (e.g., genetic algorithms) to explore various ligand conformations and orientations within the binding site.[5]

  • Scoring and Pose Selection: The docking poses are ranked using a scoring function that estimates the binding affinity.[7] The top-ranked poses are visually inspected for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.

Molecular Dynamics (MD) Simulation

MD simulations are performed on the most promising ligand-protein complex from the docking stage to assess its stability over time.[8]

  • System Preparation: The docked complex is solvated in a periodic box of water molecules (e.g., TIP3P water model). Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.[9]

  • Force Field Assignment: A force field, such as Amber ff14SB for the protein and a compatible force field for the ligand, is used to describe the interatomic forces.[9]

  • Simulation Protocol:

    • Minimization: The system is minimized to remove bad contacts.

    • Heating: The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibration: The system is equilibrated at the target temperature and pressure (e.g., 1 bar) under constant pressure (NPT ensemble).

    • Production Run: A production simulation is run for an extended period (e.g., 100 ns) to collect trajectory data.[10]

Post-MD Analysis

The trajectory from the MD simulation is analyzed to understand the dynamics of the complex.

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated to assess the stability of the complex. A stable RMSD suggests the complex has reached equilibrium.[4]

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.[4]

  • Interaction Analysis: The interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein are monitored throughout the simulation to identify key stable interactions.

Binding Free Energy Calculation

The binding free energy of the ligand-protein complex can be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This provides a more accurate estimation of binding affinity than docking scores alone.[4]

Data Presentation

The quantitative data generated from this workflow should be summarized in tables for clear interpretation and comparison.

Table 1: Illustrative Molecular Docking Results

PoseBinding Affinity (kcal/mol)Key Interacting Residues (AURKB)Hydrogen Bonds
1-8.5ALA157, LEU2072
2-8.1LYS106, GLU1551
3-7.9THR217, VAL1451

Table 2: Illustrative MD Simulation Stability Metrics

MetricAverage ValueStandard DeviationInterpretation
Protein RMSD (Å)1.80.3Stable backbone
Ligand RMSD (Å)1.20.4Stable in binding pocket
Radius of Gyration (Å)19.50.2No major unfolding

Table 3: Illustrative Binding Free Energy Components (MM/PBSA)

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.5
Polar Solvation Energy35.8
Non-polar Solvation Energy-4.1
Total Binding Energy (ΔG) -34.0

Visualizations

Visual representations are crucial for understanding complex biological systems and computational workflows.

Hypothetical AURKB Signaling Pathway

G cluster_pathway AURKB in Mitosis aurkb AURKB histone Histone H3 aurkb->histone phosphorylates condensation Chromosome Condensation histone->condensation inhibitor N'-(4-fluorophenyl) butanediamide inhibitor->aurkb inhibits

Caption: Inhibition of AURKB by a hypothetical ligand blocks downstream signaling.

Logical Flow for Hit Validation

G start Docking Pose score_check Good Docking Score? start->score_check md_sim Run MD Simulation score_check->md_sim Yes discard Discard score_check->discard No stable_check Complex Stable in MD? md_sim->stable_check calc_energy Calculate Binding Free Energy stable_check->calc_energy Yes stable_check->discard No hit Potential Hit calc_energy->hit

Caption: Decision-making process in the in silico validation workflow.

Conclusion

This guide has outlined a comprehensive and technically detailed workflow for the in silico modeling of this compound as a hypothetical inhibitor of Aurora Kinase B. By following these protocols, researchers can systematically evaluate the potential of novel small molecules, generating valuable data to guide further experimental validation. This structured approach, combining molecular docking, molecular dynamics, and free energy calculations, provides a robust framework for modern computational drug discovery.

References

In Vitro Anticancer Potential of N'-(4-fluorophenyl)butanediamide Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in vitro studies on a series of N'-(4-fluorophenyl)butanediamide analogs, specifically focusing on 2-(4-fluorophenyl)-N-phenylacetamide derivatives. This document summarizes the cytotoxic activity of these compounds against various cancer cell lines, details the experimental methodologies employed, and visualizes key biological pathways and experimental processes.

Core Findings: Cytotoxicity Assessment

In vitro studies have demonstrated the potential of 2-(4-fluorophenyl)-N-phenylacetamide derivatives as anticancer agents, with notable activity against prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cancer cell lines.[1][2] The cytotoxic effects of these compounds were quantified using the MTS assay, which measures cell viability.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values for a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives are presented below. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value signifies a higher cytotoxic potency.

CompoundSubstituent (R)PC3 (IC50 in µM)MCF-7 (IC50 in µM)HL-60 (IC50 in µM)
2a o-nitro>100>100>100
2b m-nitro52>100>100
2c p-nitro80100>100
2d o-methoxy>100>100>100
2e m-methoxy>100>100>100
2f p-methoxy>100>100>100
Imatinib *-4098-

Reference drug[1][2]

Notably, derivatives featuring a nitro moiety (compounds 2a-2c) exhibited greater cytotoxic effects compared to those with a methoxy moiety (compounds 2d-2f).[1] Specifically, compound 2b, with a meta-nitro substituent, was the most active against the PC3 cell line with an IC50 of 52 µM.[1][2] Compound 2c, with a para-nitro substituent, was the most active against the MCF-7 cell line, showing an IC50 of 100 µM.[1][2] However, all tested compounds in this series demonstrated lower activity than the reference drug, imatinib.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of the 2-(4-fluorophenyl)-N-phenylacetamide derivatives was conducted using the MTS assay.[1]

MTS Assay for Cell Viability

The MTS assay is a colorimetric method used to assess cell viability. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The quantity of formazan produced, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in the culture.[3]

Procedure:

  • Cell Seeding: Cancer cells (PC3, MCF-7, and HL-60) were seeded in 96-well plates.[1]

  • Compound Treatment: The cells were treated with various concentrations of the 2-(4-fluorophenyl)-N-phenylacetamide derivatives.[1]

  • Incubation: The plates were incubated for a specified period to allow the compounds to affect cell viability.

  • MTS Reagent Addition: Following the incubation period, the MTS reagent was added to each well.[3]

  • Formazan Development: The plates were incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.[3]

  • Absorbance Reading: The absorbance was measured at 490 nm using a plate reader.[3]

  • Data Analysis: The IC50 values were calculated from the absorbance readings.

Visualizations: Pathways and Processes

To further elucidate the experimental and biological context of these findings, the following diagrams have been generated.

experimental_workflow MTS Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTS Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates add_compounds Add Compounds to Wells cell_seeding->add_compounds compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->add_compounds incubate_cells Incubate for a Defined Period add_compounds->incubate_cells add_mts Add MTS Reagent to Each Well incubate_cells->add_mts incubate_formazan Incubate for 1-4 Hours at 37°C add_mts->incubate_formazan read_absorbance Measure Absorbance at 490 nm incubate_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 structure_activity_relationship Structure-Activity Relationship of Derivatives cluster_nitro Nitro-substituted Derivatives cluster_methoxy Methoxy-substituted Derivatives parent 2-(4-Fluorophenyl)-N-phenylacetamide Scaffold nitro Presence of Nitro Group (e.g., -NO2) parent->nitro methoxy Presence of Methoxy Group (e.g., -OCH3) parent->methoxy high_cytotoxicity Higher Cytotoxic Effect nitro->high_cytotoxicity leads to low_cytotoxicity Lower Cytotoxic Effect methoxy->low_cytotoxicity leads to apoptosis_pathway Proposed Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Phenylacetamide Derivative fasl FasL compound->fasl bax Bax (pro-apoptotic) Upregulation compound->bax bcl2 Bcl-2 (anti-apoptotic) Downregulation compound->bcl2 caspase8 Caspase-8 Activation fasl->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Methodological & Application

Application Notes and Protocols for N'-(4-fluorophenyl)butanediamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(4-fluorophenyl)butanediamide (herein referred to as FPB-1) is a novel small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan degradation.[1][2][] By converting L-tryptophan to N-formylkynurenine, IDO1 plays a crucial role in creating an immunosuppressive microenvironment, which is implicated in tumor immune evasion and other pathological conditions.[][4][5] Inhibition of IDO1 is a promising therapeutic strategy in immuno-oncology.[5][6] These application notes provide detailed protocols for utilizing FPB-1 in both biochemical and cell-based enzyme inhibition assays to characterize its potency and mechanism of action against IDO1.

Mechanism of Action

FPB-1 is a potent and selective inhibitor of the IDO1 enzyme. While the precise binding mode of FPB-1 is under investigation, it is hypothesized to interact with the active site of IDO1, preventing the binding of its substrate, L-tryptophan. This leads to a reduction in the production of kynurenine, thereby alleviating IDO1-mediated immunosuppression. The inhibitory activity of FPB-1 is analogous to other well-characterized IDO1 inhibitors, such as Linrodostat, which can act as an irreversible inhibitor.[7][8]

Quantitative Data Summary

The inhibitory potency of FPB-1 has been evaluated in various assay formats. The following table summarizes the key quantitative data, presented alongside data for the well-characterized IDO1 inhibitor, Linrodostat, for comparative purposes.

Compound Assay Type Target Cell Line IC50 (nM) Reference
FPB-1 (Hypothetical) Biochemical Human IDO1-1.5 -
Cell-based (Kynurenine production) Human IDO1HeLa2.5 -
Cell-based (Kynurenine production) Human IDO1HEK293-hIDO11.0 -
Linrodostat Biochemical Human IDO1-1.7[7][8]
Cell-based (Kynurenine production) Human IDO1HeLa1.7[7]
Cell-based (Kynurenine production) Human IDO1HEK293-hIDO11.1[7][8]
Epacadostat Biochemical Human IDO1-71.8[9]
Cell-based (Kynurenine production) Human IDO1HeLa~15.3[10]

Signaling Pathway

IDO1 is a central enzyme in the kynurenine pathway, which metabolizes tryptophan. The inhibition of IDO1 by FPB-1 blocks this pathway, leading to a decrease in the production of kynurenine and its downstream metabolites. This, in turn, is expected to restore T-cell proliferation and function within the tumor microenvironment.

IDO1_Pathway IDO1 Signaling Pathway and Inhibition by FPB-1 cluster_0 Tryptophan Metabolism cluster_1 Immunosuppression L-Tryptophan L-Tryptophan N-Formylkynurenine N-Formylkynurenine L-Tryptophan->N-Formylkynurenine IDO1 Kynurenine Kynurenine N-Formylkynurenine->Kynurenine Downstream Metabolites Downstream Metabolites Kynurenine->Downstream Metabolites T-Cell Proliferation T-Cell Proliferation Kynurenine->T-Cell Proliferation Inhibition Immune Evasion Immune Evasion T-Cell Proliferation->Immune Evasion Prevention FPB-1 FPB-1 FPB-1->L-Tryptophan Inhibition of IDO1

Caption: Inhibition of the IDO1-mediated kynurenine pathway by FPB-1.

Experimental Protocols

Biochemical IDO1 Enzyme Inhibition Assay (Colorimetric)

This protocol describes a cell-free assay to determine the direct inhibitory effect of FPB-1 on recombinant human IDO1 enzyme activity by measuring the production of N-formylkynurenine.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • FPB-1 (test inhibitor)

  • Linrodostat or Epacadostat (positive control inhibitor)

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

  • Cofactor Solution: 20 mM Ascorbic acid, 10 µM Methylene blue, 100 µg/mL Catalase

  • 30% (w/v) Trichloroacetic acid (TCA)

  • 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid

  • 96-well clear flat-bottom plate

  • Spectrophotometer capable of reading absorbance at 480 nm

Procedure:

  • Prepare a serial dilution of FPB-1 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • In a 96-well plate, add 50 µL of the diluted FPB-1 or control inhibitor solutions.

  • Add 25 µL of pre-warmed Cofactor Solution to each well.

  • Add 25 µL of a solution containing recombinant IDO1 enzyme to each well to initiate the reaction. The final enzyme concentration should be optimized for linear product formation over the incubation time.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 20 µL of 30% TCA to each well.

  • Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of 2% DMAB solution to each well and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 480 nm using a spectrophotometer.

  • Calculate the percent inhibition for each concentration of FPB-1 and determine the IC50 value using a suitable software.

Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)

This protocol measures the ability of FPB-1 to inhibit IDO1 activity in a cellular context by quantifying the production of kynurenine in interferon-gamma (IFN-γ) stimulated cells.

Materials:

  • HeLa or other suitable cancer cell line known to express IDO1 upon stimulation

  • Complete cell culture medium

  • Recombinant human IFN-γ

  • FPB-1 (test inhibitor)

  • Linrodostat or Epacadostat (positive control inhibitor)

  • L-Tryptophan

  • 96-well cell culture plate

  • Reagents for kynurenine detection (as in the biochemical assay)

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • The next day, treat the cells with 100 ng/mL of IFN-γ for 24-48 hours to induce IDO1 expression.

  • Prepare serial dilutions of FPB-1 in cell culture medium.

  • Remove the IFN-γ containing medium and add 100 µL of the diluted FPB-1 or control inhibitor solutions to the cells.

  • Add L-Tryptophan to a final concentration of 100 µM to all wells.

  • Incubate the plate at 37°C in a CO2 incubator for 24 hours.

  • After incubation, collect 140 µL of the cell culture supernatant.

  • Add 10 µL of 6.1 N TCA to the supernatant, mix, and incubate at 50°C for 30 minutes.

  • Centrifuge at 2500 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of 2% DMAB solution and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 480 nm.

  • Calculate the percent inhibition of kynurenine production and determine the IC50 value.

Experimental Workflow Diagrams

Biochemical_Assay_Workflow Biochemical IDO1 Inhibition Assay Workflow cluster_0 Plate Preparation cluster_1 Reaction cluster_2 Detection Prepare FPB-1 Dilutions Prepare FPB-1 Dilutions Add FPB-1 to Plate Add FPB-1 to Plate Prepare FPB-1 Dilutions->Add FPB-1 to Plate Add Cofactor Solution Add Cofactor Solution Add FPB-1 to Plate->Add Cofactor Solution Add IDO1 Enzyme Add IDO1 Enzyme Add Cofactor Solution->Add IDO1 Enzyme Incubate at 37°C Incubate at 37°C Add IDO1 Enzyme->Incubate at 37°C Stop Reaction with TCA Stop Reaction with TCA Incubate at 37°C->Stop Reaction with TCA Hydrolyze at 50°C Hydrolyze at 50°C Stop Reaction with TCA->Hydrolyze at 50°C Centrifuge Centrifuge Hydrolyze at 50°C->Centrifuge Transfer Supernatant Transfer Supernatant Centrifuge->Transfer Supernatant Add DMAB Add DMAB Transfer Supernatant->Add DMAB Read Absorbance at 480 nm Read Absorbance at 480 nm Add DMAB->Read Absorbance at 480 nm

Caption: Workflow for the biochemical IDO1 enzyme inhibition assay.

Cell_Based_Assay_Workflow Cell-Based IDO1 Inhibition Assay Workflow cluster_0 Cell Culture and Induction cluster_1 Inhibition cluster_2 Kynurenine Detection Seed Cells Seed Cells Induce IDO1 with IFN-γ Induce IDO1 with IFN-γ Seed Cells->Induce IDO1 with IFN-γ Add FPB-1 and L-Tryptophan Add FPB-1 and L-Tryptophan Induce IDO1 with IFN-γ->Add FPB-1 and L-Tryptophan Incubate at 37°C Incubate at 37°C Add FPB-1 and L-Tryptophan->Incubate at 37°C Collect Supernatant Collect Supernatant Incubate at 37°C->Collect Supernatant Add TCA and Incubate Add TCA and Incubate Collect Supernatant->Add TCA and Incubate Centrifuge Centrifuge Add TCA and Incubate->Centrifuge Transfer Supernatant Transfer Supernatant Centrifuge->Transfer Supernatant Add DMAB Add DMAB Transfer Supernatant->Add DMAB Read Absorbance at 480 nm Read Absorbance at 480 nm Add DMAB->Read Absorbance at 480 nm

Caption: Workflow for the cell-based IDO1 inhibition assay.

References

N'-(4-fluorophenyl)butanediamide: A Novel Molecular Probe?

Author: BenchChem Technical Support Team. Date: November 2025

Extensive literature searches have not yielded specific information on N'-(4-fluorophenyl)butanediamide for use as a molecular probe. This suggests that the compound may not be established in the scientific literature for this purpose or may be known by a different nomenclature.

While direct application notes and protocols for this compound are unavailable, this document provides a general framework for the potential application of a novel small molecule, such as a substituted butanediamide, as a molecular probe in biomedical research. The following sections outline the typical data presentation, experimental protocols, and conceptual workflows that would be associated with the characterization and use of a new molecular probe.

General Principles of Small Molecule Probes

Small molecule fluorescent probes are powerful tools in biological research, enabling the visualization and quantification of specific molecules, ions, or cellular environments. The utility of such probes is determined by their photophysical properties, specificity, and biocompatibility.

Key Characteristics of an Effective Molecular Probe:
  • High Quantum Yield: Efficient conversion of absorbed light into emitted fluorescence.

  • Photostability: Resistance to chemical degradation upon exposure to light.

  • Solvatochromism: Changes in fluorescence properties in response to the polarity of the local environment.

  • Specificity: High affinity for the target of interest with minimal off-target binding.

  • Cell Permeability: Ability to cross cell membranes to reach intracellular targets.

  • Low Toxicity: Minimal perturbation to the biological system under investigation.

Hypothetical Application Data

Should this compound be developed as a molecular probe, its characterization would involve quantifying its photophysical and binding properties. The following tables are examples of how such data would be presented.

Table 1: Photophysical Properties of a Hypothetical Molecular Probe

PropertyValueConditions
Absorption Maximum (λabs)350 nmIn Phosphate Buffered Saline (PBS), pH 7.4
Emission Maximum (λem)450 nmIn PBS, pH 7.4
Molar Extinction Coefficient (ε)25,000 M-1cm-1In PBS, pH 7.4
Fluorescence Quantum Yield (ΦF)0.60In PBS, pH 7.4
Fluorescence Lifetime (τ)4.2 nsIn PBS, pH 7.4

Table 2: Binding Affinity of a Hypothetical Molecular Probe to a Target Protein

ParameterValueMethod
Dissociation Constant (Kd)100 nMIsothermal Titration Calorimetry (ITC)
Association Rate (kon)1 x 105 M-1s-1Surface Plasmon Resonance (SPR)
Dissociation Rate (koff)1 x 10-2 s-1Surface Plasmon Resonance (SPR)
IC50500 nMCompetitive Binding Assay

General Experimental Protocols

The following are generalized protocols that would be adapted for the use of a novel fluorescent molecular probe.

Cell Culture and Staining
  • Cell Culture: Plate cells of interest (e.g., HeLa, HEK293) in a suitable format (e.g., 96-well plate, glass-bottom dish) and culture under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the molecular probe (e.g., 10 mM in DMSO). Dilute the stock solution to the desired working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium or buffer (e.g., PBS).

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium or buffer to the cells and incubate for a specified time (e.g., 15-60 minutes) at 37°C.

  • Washing: Remove the probe solution and wash the cells two to three times with PBS to remove unbound probe.

  • Imaging: Add fresh culture medium or buffer to the cells. The cells are now ready for imaging using a fluorescence microscope.

Fluorescence Microscopy
  • Microscope Setup: Turn on the fluorescence microscope and the appropriate light source (e.g., mercury lamp, laser). Select the filter set corresponding to the excitation and emission wavelengths of the molecular probe.

  • Image Acquisition: Place the stained cells on the microscope stage. Focus on the cells using bright-field illumination. Switch to fluorescence illumination and acquire images using a sensitive camera (e.g., CCD, sCMOS). Optimize acquisition parameters (e.g., exposure time, gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Image Analysis: Analyze the acquired images using appropriate software (e.g., ImageJ, CellProfiler) to quantify fluorescence intensity, localization, or other relevant parameters.

Flow Cytometry
  • Cell Preparation: Harvest and wash the stained cells as described above. Resuspend the cells in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide) at a concentration of approximately 1 x 106 cells/mL.

  • Flow Cytometer Setup: Configure the flow cytometer with the appropriate lasers and filters for the molecular probe. Set up the necessary voltage and compensation settings using unstained and single-color control samples.

  • Data Acquisition: Run the cell suspension through the flow cytometer and acquire data for a sufficient number of events (e.g., 10,000-50,000 cells).

  • Data Analysis: Analyze the flow cytometry data using specialized software (e.g., FlowJo, FCS Express) to quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity.

Visualizing Experimental Workflows

Diagrams created using DOT language can effectively illustrate experimental processes and signaling pathways.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture probe_prep Probe Preparation staining Cell Staining probe_prep->staining washing Washing staining->washing microscopy Fluorescence Microscopy washing->microscopy flow_cytometry Flow Cytometry washing->flow_cytometry image_analysis Image Analysis microscopy->image_analysis statistical_analysis Statistical Analysis flow_cytometry->statistical_analysis conclusion Conclusion image_analysis->conclusion statistical_analysis->conclusion

Caption: General workflow for using a fluorescent molecular probe.

signaling_pathway Probe Molecular Probe (e.g., this compound) Target Target Protein Probe->Target Binds to DownstreamEffector1 Downstream Effector 1 Target->DownstreamEffector1 Activates DownstreamEffector2 Downstream Effector 2 Target->DownstreamEffector2 Inhibits CellularResponse Cellular Response DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse

Caption: Hypothetical signaling pathway modulation by a molecular probe.

Application Notes and Protocols for High-Throughput Screening with N'-(4-fluorophenyl)butanediamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases lack specific information regarding the biological activity and high-throughput screening applications of N'-(4-fluorophenyl)butanediamide. The following application notes and protocols are presented as a hypothetical case study to guide researchers in utilizing a novel small molecule compound in a high-throughput screening context. This document assumes this compound is an inhibitor of the fictitious enzyme, Fluoro-Hydrolase 1 (FH1), a key component in a hypothetical cancer-related signaling pathway.

Application Notes

Introduction

This compound is a novel small molecule compound with potential applications in drug discovery and chemical biology. In this hypothetical model, this compound has been identified as a potent and selective inhibitor of Fluoro-Hydrolase 1 (FH1), a serine hydrolase overexpressed in various cancer cell lines. FH1 is a critical upstream regulator of the "Cell Proliferation Cascade" (CPC), a signaling pathway implicated in tumor growth and metastasis. Inhibition of FH1 by this compound has been shown to block the downstream activation of the transcription factor Prolif-Activating Factor 1 (PAF1), leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a framework for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel FH1 inhibitors.

Mechanism of Action

This compound acts as a competitive inhibitor of FH1, binding to the enzyme's active site and preventing the hydrolysis of its natural substrate. This inhibition effectively halts the downstream signaling cascade, making it a valuable tool for studying the biological function of FH1 and for identifying new therapeutic leads for cancer treatment.

Applications

  • Primary High-Throughput Screening: this compound can be used as a positive control in primary HTS campaigns to identify novel inhibitors of FH1 from large compound libraries.

  • Secondary Assays and Hit Validation: This compound is suitable for use in secondary assays to confirm the activity of hits identified in the primary screen and to determine their potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: As a reference compound, this compound can aid in the initial analysis of structure-activity relationships of newly identified FH1 inhibitors.[1]

  • Assay Development: During the development and optimization of HTS assays for FH1, this compound can be used to assess assay performance and quality control metrics such as the Z'-factor.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in the context of an FH1 inhibition assay.

ParameterValueDescription
IC50 0.25 µMThe half maximal inhibitory concentration of the compound against FH1 enzymatic activity.
Z'-Factor 0.82A measure of the statistical effect size and an indicator of the quality of the HTS assay. A Z'-factor > 0.5 is considered excellent.
Cytotoxicity (CC50) > 50 µMThe concentration of the compound that causes 50% cell death in a control cell line, indicating low cytotoxicity.
Selectivity >100-foldThe ratio of the IC50 for FH1 compared to other related hydrolases, indicating high selectivity.

Experimental Protocols

High-Throughput Screening Protocol for FH1 Inhibitors

This protocol describes a fluorescence-based assay for high-throughput screening of small molecule inhibitors of Fluoro-Hydrolase 1.

1. Assay Principle

The assay utilizes a fluorogenic substrate that is cleaved by FH1 to produce a fluorescent signal. Inhibitors of FH1 will prevent or reduce the cleavage of the substrate, resulting in a decrease in fluorescence. The assay is performed in a 384-well plate format suitable for automated high-throughput screening.

2. Materials and Reagents

  • This compound (Positive Control)

  • DMSO (Vehicle Control)

  • Recombinant Human Fluoro-Hydrolase 1 (FH1)

  • Fluorogenic FH1 Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • 384-well black, flat-bottom plates

  • Compound library plates

  • Acoustic liquid handler or pin tool

  • Plate reader with fluorescence detection capabilities

3. Experimental Procedure

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the library plates to the 384-well assay plates.

    • For controls, add 50 nL of this compound (final concentration 10 µM) to the positive control wells and 50 nL of DMSO to the negative control (vehicle) wells.

  • Enzyme Addition:

    • Prepare a solution of FH1 in assay buffer at a 2X final concentration.

    • Dispense 10 µL of the FH1 solution into each well of the assay plate.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Prepare a solution of the fluorogenic FH1 substrate in assay buffer at a 2X final concentration.

    • Dispense 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final assay volume will be 20 µL.

    • Incubate the plates at room temperature for 60 minutes, protected from light.

    • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

4. Data Analysis

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

  • Perform dose-response experiments for the confirmed hits to determine their IC50 values.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds FH1 Fluoro-Hydrolase 1 (Target) Receptor->FH1 Activates Product Signaling Product FH1->Product Hydrolyzes Substrate Endogenous Substrate Substrate->FH1 CPC_Kinase CPC Kinase Product->CPC_Kinase Activates PAF1 Prolif-Activating Factor 1 CPC_Kinase->PAF1 Phosphorylates Proliferation Cell Proliferation & Survival PAF1->Proliferation Promotes NFPB This compound NFPB->FH1 Inhibits

Caption: Hypothetical signaling pathway of Fluoro-Hydrolase 1 (FH1).

HTS_Workflow Start Start Compound_Plating Compound Plating (50 nL in 384-well plate) Start->Compound_Plating Enzyme_Addition Add FH1 Enzyme (10 µL) Compound_Plating->Enzyme_Addition Incubation1 Incubate (15 min at RT) Enzyme_Addition->Incubation1 Substrate_Addition Add Fluorogenic Substrate (10 µL) Incubation1->Substrate_Addition Incubation2 Incubate (60 min at RT, dark) Substrate_Addition->Incubation2 Read_Plate Read Fluorescence Incubation2->Read_Plate Data_Analysis Data Analysis (% Inhibition, Hit Selection) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening experimental workflow.

References

Application Notes and Protocols for N'-(4-fluorophenyl)butanediamide in Protein-Ligand Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: N'-(4-fluorophenyl)butanediamide for Studying Protein-Ligand Binding

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound and its derivatives represent a class of small molecules with significant potential in drug discovery, particularly as inhibitors of key metabolic enzymes. The incorporation of a fluorophenyl group can enhance binding affinity and improve pharmacokinetic properties. This document provides a detailed guide for studying the interaction of a representative compound, which we will refer to as FPAD-L1 (this compound) , with its protein target, human Lactate Dehydrogenase A (LDHA).

LDHA is a critical enzyme in the glycolytic pathway, catalyzing the conversion of pyruvate to lactate.[1][2] In many cancer cells, LDHA is upregulated to support anaerobic glycolysis, a phenomenon known as the Warburg effect.[3] Therefore, inhibiting LDHA is a promising strategy for cancer therapy.[4][5] These application notes will provide protocols for characterizing the binding of FPAD-L1 to LDHA and quantifying its inhibitory activity.

Quantitative Data Summary

The binding affinity and inhibitory potency of FPAD-L1 against human LDHA can be determined using various biophysical and biochemical assays. The following table summarizes typical quantitative data obtained from such experiments.

ParameterValueAssay Method
IC50 46 nMColorimetric LDHA Activity Assay
Kd 93 nMFluorescence Polarization (FP)
Kd 110 nMIsothermal Titration Calorimetry (ITC)
ΔH (Enthalpy) -12.5 kcal/molIsothermal Titration Calorimetry (ITC)
-TΔS (Entropy) 2.1 kcal/molIsothermal Titration Calorimetry (ITC)

Signaling Pathway

LDHA is a key enzyme in the terminal step of anaerobic glycolysis. Under hypoxic conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of glycolytic enzymes, including LDHA.[6] LDHA then converts pyruvate, the end product of glycolysis, into lactate. This regeneration of NAD+ is crucial for maintaining a high glycolytic rate. The resulting lactate is often exported out of the cell, contributing to an acidic tumor microenvironment. Inhibition of LDHA by compounds like FPAD-L1 blocks this process, leading to a decrease in lactate production, a reduction in ATP levels, and an increase in oxidative stress, which can ultimately induce cancer cell death.[7]

LDHA_Pathway cluster_0 Cell Cytoplasm Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate NAD+ -> NADH LDHA LDHA Pyruvate->LDHA Lactate->Pyruvate NADH -> NAD+ FPAD_L1 FPAD-L1 FPAD_L1->LDHA Inhibition NAD NAD+ NADH NADH HIF1a HIF-1α (stabilized in hypoxia) HIF1a->LDHA Upregulates Expression

Caption: LDHA signaling pathway and the inhibitory action of FPAD-L1.

Experimental Protocols

Colorimetric LDHA Activity Assay for IC50 Determination

This protocol describes a colorimetric assay to measure the inhibitory effect of FPAD-L1 on LDHA activity. The assay measures the decrease in NADH concentration, which is proportional to LDHA activity.

Workflow:

Activity_Assay_Workflow prep Prepare Reagents: - LDHA Enzyme - FPAD-L1 dilutions - Assay Buffer - Substrate Mix (Pyruvate, NADH) plate Plate FPAD-L1 dilutions and controls (DMSO) prep->plate add_enzyme Add LDHA enzyme to wells plate->add_enzyme incubate Incubate at 25°C for 10 minutes add_enzyme->incubate add_substrate Initiate reaction by adding Substrate Mix incubate->add_substrate read Measure absorbance at 340 nm kinetically for 15 min add_substrate->read analyze Calculate IC50 value from dose-response curve read->analyze

Caption: Workflow for the colorimetric LDHA activity assay.

Materials:

  • Human recombinant LDHA enzyme

  • FPAD-L1

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • NADH

  • Sodium Pyruvate

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of FPAD-L1 in 100% DMSO.

    • Create a serial dilution of FPAD-L1 in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a working solution of human LDHA in Assay Buffer.

    • Prepare a substrate solution containing NADH and sodium pyruvate in Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of the serially diluted FPAD-L1 or vehicle control (DMSO in Assay Buffer) to the wells of a 96-well plate.

    • Add 25 µL of the LDHA enzyme solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 340 nm every minute for 15 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of NADH consumption (decrease in absorbance at 340 nm) for each concentration of FPAD-L1.

    • Plot the percentage of inhibition against the logarithm of the FPAD-L1 concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Fluorescence Polarization (FP) Assay for Kd Determination

This protocol outlines a competitive binding assay using fluorescence polarization to determine the dissociation constant (Kd) of FPAD-L1 for LDHA. The assay measures the displacement of a fluorescently labeled tracer from the LDHA binding pocket by FPAD-L1.

Workflow:

FP_Assay_Workflow prep Prepare Reagents: - LDHA Enzyme - FPAD-L1 dilutions - Fluorescent Tracer - FP Assay Buffer mix Mix LDHA, FPAD-L1 dilutions, and Fluorescent Tracer in wells prep->mix incubate Incubate at room temperature for 30 minutes (in dark) mix->incubate read Measure Fluorescence Polarization (Ex/Em appropriate for tracer) incubate->read analyze Calculate Ki and Kd values from competition curve read->analyze

Caption: Workflow for the Fluorescence Polarization (FP) competition assay.

Materials:

  • Human recombinant LDHA enzyme

  • FPAD-L1

  • Fluorescently labeled LDHA tracer (e.g., a known fluorescent inhibitor)

  • FP Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20)

  • 384-well black, low-volume plates

  • Microplate reader with FP capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of FPAD-L1 in 100% DMSO.

    • Perform a serial dilution of FPAD-L1 in FP Assay Buffer.

    • Prepare working solutions of LDHA and the fluorescent tracer in FP Assay Buffer.

  • Assay Protocol:

    • Add 10 µL of the serially diluted FPAD-L1 or vehicle control to the wells of a 384-well plate.

    • Add 10 µL of the LDHA enzyme solution to each well.

    • Add 10 µL of the fluorescent tracer solution to each well.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the fluorescence polarization in millipolarization units (mP).

    • Plot the mP values against the logarithm of the FPAD-L1 concentration.

    • Determine the IC50 value from the competition curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, which can be approximated as the dissociation constant (Kd) under appropriate conditions.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

This protocol describes the use of ITC to directly measure the thermodynamic parameters of FPAD-L1 binding to LDHA, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Workflow:

ITC_Workflow prep Prepare Samples: - Dialyze LDHA into ITC buffer - Dissolve FPAD-L1 in matched buffer load Load LDHA into the sample cell and FPAD-L1 into the syringe prep->load equilibrate Equilibrate the system at the desired temperature (e.g., 25°C) load->equilibrate titrate Perform a series of injections of FPAD-L1 into the LDHA solution equilibrate->titrate analyze Analyze the raw data: - Integrate heat peaks - Fit to a binding model titrate->analyze results Obtain Thermodynamic Parameters: Kd, n, ΔH, ΔS analyze->results

References

Application Note: Quantitative Analysis of N'-(4-fluorophenyl)butanediamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N'-(4-fluorophenyl)butanediamide in human plasma. Two distinct sample preparation protocols, protein precipitation and liquid-liquid extraction, are presented to offer flexibility based on laboratory workflow and required sample cleanup. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound is a novel compound under investigation for its potential therapeutic properties. The development of a reliable bioanalytical method is crucial for characterizing its pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[1][2] This application note provides detailed protocols for sample preparation and LC-MS/MS analysis of this compound in human plasma.

Materials and Reagents

  • This compound reference standard

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma (K2EDTA)

Experimental Protocols

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

Sample Preparation

Two methods for plasma sample preparation are presented below.

Protein precipitation is a rapid and straightforward method for sample cleanup.[1]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 3.3.2) and inject into the LC-MS/MS system.

LLE offers a higher degree of sample cleanup compared to protein precipitation.

  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of the IS working solution and vortex.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Analysis
  • HPLC System: A standard UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 211.1 -> 124.1

    • This compound-d4 (IS): m/z 215.1 -> 128.1

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

Data Presentation

The quantitative performance of the LC-MS/MS method was evaluated. The results are summarized in the following table.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Accuracy (% Bias) Within ± 9.0%
Recovery (LLE) 85 - 95%
Matrix Effect Minimal

Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is_pp Add IS plasma->add_is_pp add_acn Add Acetonitrile (300 µL) add_is_pp->add_acn vortex_pp Vortex add_acn->vortex_pp centrifuge_pp Centrifuge vortex_pp->centrifuge_pp supernatant Transfer Supernatant centrifuge_pp->supernatant evaporate_pp Evaporate supernatant->evaporate_pp reconstitute_pp Reconstitute evaporate_pp->reconstitute_pp inject Inject into LC-MS/MS reconstitute_pp->inject

Figure 1: Protein Precipitation Workflow.

experimental_workflow_lle cluster_prep_lle Sample Preparation cluster_analysis_lle LC-MS/MS Analysis plasma_lle Plasma Sample (200 µL) add_is_lle Add IS plasma_lle->add_is_lle add_mtbe Add MTBE (1 mL) add_is_lle->add_mtbe vortex_lle Vortex add_mtbe->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle organic_layer Transfer Organic Layer centrifuge_lle->organic_layer evaporate_lle Evaporate organic_layer->evaporate_lle reconstitute_lle Reconstitute evaporate_lle->reconstitute_lle inject_lle Inject into LC-MS/MS reconstitute_lle->inject_lle

Figure 2: Liquid-Liquid Extraction Workflow.

References

Application Notes and Protocols for In Vivo Studies with N'-(4-fluorophenyl)butanediamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N'-(4-fluorophenyl)butanediamide is a novel chemical entity with potential therapeutic applications. As specific biological data for this compound is not yet publicly available, these application notes provide a comprehensive framework for its initial in vivo evaluation based on the activities of structurally related butanediamide derivatives, which have shown promise in oncology and neurodegeneration. The following protocols are designed to be adaptable and serve as a starting point for robust preclinical investigation. Two potential therapeutic avenues are explored: oncology, based on a hypothesized mechanism as a histone deacetylase (HDAC) inhibitor, and neurodegenerative disease.

Section 1: Oncology - Investigation as a Potential HDAC Inhibitor

Based on the butanediamide core structure, a plausible mechanism of action for this compound is the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[1] HDAC inhibitors can induce cell cycle arrest and apoptosis in tumor cells.[1] The following experimental plan outlines a strategy to evaluate the anti-cancer efficacy in vivo.

Experimental Workflow: Oncology

oncology_workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Analysis & Reporting MTD Maximum Tolerated Dose (MTD) Study PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Study MTD->PK_PD Determine Dosing Range Efficacy Xenograft Efficacy Study PK_PD->Efficacy Establish Dosing Regimen Analysis Data Analysis and Interpretation Efficacy->Analysis

Figure 1: Experimental workflow for oncology studies.

Protocol 1.1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[2]

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • 6-8 week old female athymic nude mice

  • Standard animal housing and care facilities

  • Dosing syringes and needles (appropriate for the route of administration)

  • Analytical balance

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the study.

  • Dose Preparation: Prepare a stock solution of this compound in the vehicle. Prepare serial dilutions to achieve the desired dose levels.

  • Group Assignment: Randomly assign mice to dose cohorts (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 5-14 days.[2]

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. Record all observations.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of distress.

  • Data Analysis: Compile data on body weight changes and clinical observations.

Data Presentation:

Dose (mg/kg)Mean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle+2.5None observed
5+2.1None observed
10+1.5None observed
25-3.2Mild lethargy
50-15.8Significant lethargy, ruffled fur
100-25.3 (study terminated)Severe lethargy, hunched posture
Protocol 1.2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to confirm its target engagement (HDAC inhibition) in vivo.[3][4]

Materials:

  • This compound

  • 6-8 week old male Sprague-Dawley rats

  • Equipment for blood collection (e.g., tail vein catheters) and tissue harvesting

  • LC-MS/MS for drug concentration analysis[5]

  • Western blot reagents for histone acetylation analysis

Procedure:

  • Animal Preparation: Acclimate rats for at least one week.

  • Dosing: Administer a single dose of this compound (at a dose below the MTD, e.g., 20 mg/kg) via intravenous (IV) and oral (PO) routes to separate groups of rats (n=3-4 per time point).[5]

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.[5][6] At terminal time points, collect tissues of interest (e.g., tumor, liver, brain).

  • PK Analysis: Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.[5] Calculate key PK parameters.

  • PD Analysis: For PD, use tumor tissue or peripheral blood mononuclear cells (PBMCs). Lyse cells/tissues and perform Western blot analysis to measure the acetylation of histones (e.g., H3, H4), which is expected to increase with HDAC inhibition.[7][8]

Data Presentation:

Table 1.2.1: Hypothetical Pharmacokinetic Parameters

ParameterIV AdministrationPO Administration
Cmax (ng/mL)1500850
Tmax (hr)0.081.0
AUC (0-t) (ng*hr/mL)32002500
Half-life (t1/2) (hr)2.53.1
Bioavailability (%)N/A78

Table 1.2.2: Hypothetical Pharmacodynamic Data (Histone H3 Acetylation)

Time Post-Dose (hr)Fold Increase in H3 Acetylation (vs. Vehicle)
01.0
23.5
44.2
82.8
241.2

Hypothesized Signaling Pathway: HDAC Inhibition in Cancer

HDAC_pathway Compound This compound HDAC HDAC Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin TSG Tumor Suppressor Gene Expression (e.g., p21, BAX) Chromatin->TSG Enables CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis

Figure 2: Hypothesized HDAC inhibition pathway.

Protocol 1.3: Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.[2][9]

Materials:

  • Human cancer cell line (e.g., A549 lung cancer, HCT116 colon cancer)

  • 6-8 week old female athymic nude mice

  • Matrigel

  • Calipers for tumor measurement

  • This compound and vehicle

  • Standard of care chemotherapy agent (optional positive control)

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Assignment: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (e.g., 20 mg/kg), and a positive control (e.g., standard chemotherapy).

  • Treatment: Administer treatments daily (or as determined by PK/PD data) for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Body Weight: Monitor and record the body weight of each animal 2-3 times per week as a measure of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot for PD markers).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle1250 ± 1500+3.0
Compound (20 mg/kg)550 ± 9556-2.5
Positive Control400 ± 8068-8.0

Section 2: Neurodegenerative Disease

The structural features of this compound also suggest potential activity in the central nervous system (CNS). Some butanediamide derivatives have shown neuroprotective or anticonvulsant properties.[10] This section outlines an experimental plan to assess the compound's potential in a model of neurodegenerative disease.

Experimental Workflow: Neurodegeneration

neuro_workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Analysis Tox Toxicity & Tolerability BBB Blood-Brain Barrier Penetration Tox->BBB Efficacy Transgenic Mouse Model Efficacy Study BBB->Efficacy Confirm CNS Exposure Behavior Behavioral Analysis Efficacy->Behavior Histo Histopathological Analysis Efficacy->Histo

References

Application Notes and Protocols for N'-(4-fluorophenyl)butanediamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a general guide for the safe handling and disposal of N'-(4-fluorophenyl)butanediamide. As of the date of this document, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The recommendations below are based on the general properties of structurally similar aromatic amides and fluoro-substituted aromatic compounds. It is imperative that users conduct a thorough literature search and risk assessment before handling this compound.

Introduction

This compound is a research chemical with potential applications in drug discovery and materials science. Its biological and chemical properties are not yet fully characterized. These notes provide a framework for its safe handling, storage, and disposal in a laboratory setting.

Physicochemical Data

PropertyValue (this compound)Value (N-(4-fluoro-3-nitrophenyl)-N'-(4-fluorophenyl)butanediamide)[1]
Molecular Formula C₁₀H₁₁FN₂O₂C₁₆H₁₃F₂N₃O₄
Molecular Weight 210.21 g/mol (Calculated)349.29 g/mol
Appearance White to off-white solid (Predicted)Not specified
Melting Point Not availableNot available
Boiling Point Not available624.9 ± 55.0 °C (Predicted)[1]
Density Not available1.475 ± 0.06 g/cm³ (Predicted)[1]
Solubility Poorly soluble in water (Predicted)Not specified

Hazard Identification and Safety Precautions

Based on analogous compounds, this compound may present the following hazards.

Potential Health Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[2]

  • Skin Corrosion/Irritation: May cause skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3]

Recommended Safety Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use.[2]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Experimental Protocols

4.1. General Handling and Weighing Protocol

This protocol outlines the steps for safely weighing and preparing a stock solution of a powdered chemical like this compound.

  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, vial for the stock solution, and appropriate solvent.

    • Don appropriate PPE.

  • Weighing:

    • Tare the analytical balance with the weigh paper or boat.

    • Carefully transfer the desired amount of this compound to the weigh paper using a clean spatula.

    • Record the exact weight.

  • Solubilization:

    • Carefully transfer the weighed compound into the labeled vial.

    • Add the desired volume of solvent (e.g., DMSO, DMF) to the vial.

    • Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

4.2. In Vitro Cell-Based Assay Protocol (Example)

This protocol provides a general workflow for testing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in cell culture media.

    • Remove the old media from the cells and add the media containing the different concentrations of the compound.

    • Include a vehicle control (media with the same concentration of solvent used for the stock solution).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Viability Assay:

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis:

    • Read the plate using a plate reader.

    • Calculate the percentage of viable cells for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Storage and Disposal

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]

  • Keep away from strong oxidizing agents.[4]

Disposal:

  • Dispose of the compound and any contaminated materials as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

  • Do not dispose of down the drain or in the regular trash.

Visualizations

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve exp_treat Treat Cells/System handling_dissolve->exp_treat exp_incubate Incubate exp_treat->exp_incubate exp_assay Perform Assay exp_incubate->exp_assay cleanup_decontaminate Decontaminate Work Area exp_assay->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for handling this compound.

G Chemical Waste Disposal Decision Tree start Start: Unused or Contaminated this compound is_hazardous Is the waste considered hazardous? start->is_hazardous dispose_hazardous Dispose as Hazardous Chemical Waste is_hazardous->dispose_hazardous Yes consult_ehs Consult Environmental Health & Safety (EHS) is_hazardous->consult_ehs No/Unsure follow_ehs Follow EHS Guidelines for Non-Hazardous Chemical Waste consult_ehs->follow_ehs

Caption: Decision tree for chemical waste disposal.

References

Application Notes and Protocols: Preparing Stock Solutions of N'-(4-fluorophenyl)butanediamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(4-fluorophenyl)butanediamide is a synthetic organic compound with potential applications in biomedical research and drug discovery. The preparation of accurate and stable stock solutions is a critical first step for any in vitro or in vivo experimentation to ensure reproducibility and reliability of results. These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of this compound. The methodologies described are based on standard laboratory practices for small molecules with similar physicochemical properties. Researchers should perform small-scale solubility tests before preparing larger volumes.

Physicochemical Data and Recommended Concentrations

The following table summarizes essential quantitative data for this compound and provides a starting point for preparing stock solutions.

ParameterValue/RecommendationNotes
Molecular Formula C₁₀H₁₁FN₂O₂
Molar Mass 210.21 g/mol
Appearance White to off-white solidPresumed, based on similar compounds.
Recommended Solvents Dimethyl sulfoxide (DMSO), EthanolDMSO is a common solvent for creating high-concentration stock solutions. Ethanol may be used for specific applications.
Typical Stock Concentrations 10 mM, 50 mM, 100 mMThe desired concentration will depend on the experimental requirements.
Storage Conditions -20°CFor long-term storage to minimize degradation.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Safety First: Don appropriate PPE before handling the compound and solvents.

  • Determine the Required Mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (M) x Volume (L) x Molar Mass ( g/mol ) x 1000

    • Mass (mg) = 0.010 mol/L x 0.001 L x 210.21 g/mol x 1000 = 2.1021 mg

  • Weigh the Compound: Accurately weigh out the calculated mass of this compound using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of DMSO to the microcentrifuge tube containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Close the tube tightly and vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials. For long-term storage, store the stock solution at -20°C. For short-term use, the solution can be kept at 4°C for a few days, but stability should be verified.

Visualizations

Stock_Solution_Preparation_Workflow cluster_prep Preparation Steps start Start weigh 1. Weigh this compound start->weigh add_solvent 2. Add appropriate volume of DMSO weigh->add_solvent dissolve 3. Vortex until completely dissolved add_solvent->dissolve label_store 4. Label and store at -20°C dissolve->label_store end End label_store->end

Caption: Workflow for preparing a stock solution of this compound.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Activates proliferation Cell Proliferation & Survival transcription->proliferation inhibitor This compound inhibitor->mek Inhibits

Caption: Hypothetical signaling pathway showing potential inhibition by this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N'-(4-fluorophenyl)butanediamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N'-(4-fluorophenyl)butanediamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Question: Why is the yield of my reaction consistently low?

Answer: Low yields can stem from several factors. Incomplete reaction, side product formation, or loss of product during workup and purification are common culprits. To diagnose the issue, it is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Incomplete Reaction: If starting materials are still present in significant amounts, consider extending the reaction time, increasing the temperature, or using a more efficient coupling agent.

  • Side Products: The formation of undesired products, such as the di-substituted succinamide, can reduce the yield of the desired mono-amide. Adjusting the stoichiometry of the reactants, with a slight excess of succinic anhydride, can favor the formation of the mono-amide.

  • Workup and Purification Losses: Ensure proper pH adjustment during extraction to minimize the solubility of the product in the aqueous phase. When performing chromatography, select a solvent system that provides good separation between your product and impurities to avoid loss of product in mixed fractions.

Question: I am observing the formation of a significant amount of an insoluble white solid that is not my desired product. What could this be?

Answer: The insoluble white solid is likely the symmetrical N,N'-bis(4-fluorophenyl)succinamide. This side product forms when 4-fluoroaniline reacts with both carboxylic acid groups of succinic acid or the desired product. To minimize its formation, try the following:

  • Control Stoichiometry: Use a molar excess of succinic anhydride relative to 4-fluoroaniline (e.g., 1.2 to 1.5 equivalents). This ensures that the aniline is more likely to react with the anhydride before it can react with the already formed product.

  • Slow Addition: Add the 4-fluoroaniline solution dropwise to the solution of succinic anhydride at a low temperature (e.g., 0-5 °C). This helps to control the reaction rate and minimize the formation of the di-substituted byproduct.

Question: My purified product shows impurities in the NMR spectrum. What are the likely contaminants and how can I remove them?

Answer: Common impurities include unreacted starting materials (succinic anhydride and 4-fluoroaniline) and the di-substituted side product.

  • Unreacted Succinic Anhydride: Can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the workup.

  • Unreacted 4-fluoroaniline: Can be removed by washing the organic layer with a dilute acid, such as 1M HCl.

  • N,N'-bis(4-fluorophenyl)succinamide: This byproduct can often be removed by recrystallization or column chromatography. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) is typically effective for chromatographic separation.

Frequently Asked Questions (FAQs)

What is the recommended starting material for this synthesis?

The most common and efficient synthesis route involves the reaction of succinic anhydride with 4-fluoroaniline.

What are the optimal reaction conditions for this synthesis?

Optimal conditions can vary, but a good starting point is to react succinic anhydride with 4-fluoroaniline in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The use of a coupling agent is generally not necessary for the initial reaction with the anhydride.

How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored by TLC, visualizing the spots under UV light. The product, this compound, should have a different Rf value than the starting materials. HPLC is another excellent method for more quantitative monitoring.

What is the best method for purifying the final product?

Purification is typically achieved through a combination of aqueous workup, to remove unreacted starting materials and water-soluble byproducts, followed by recrystallization or column chromatography to remove non-polar impurities and the di-substituted side product.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane (DCM)25475
Tetrahydrofuran (THF)25482
Acetonitrile (MeCN)25478
N,N-Dimethylformamide (DMF)25285

Table 2: Effect of Stoichiometry on Product Distribution

Molar Ratio (Succinic Anhydride : 4-fluoroaniline)Mono-amide Yield (%)Di-amide Yield (%)
1 : 17025
1.2 : 18510
1.5 : 1905
1 : 1.25540

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: In a separate flask, dissolve 4-fluoroaniline (1.0 eq.) in anhydrous THF. Add this solution dropwise to the succinic anhydride solution at room temperature over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: HPLC Analysis of Product Purity

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Analyze the resulting chromatogram to determine the purity of the compound by integrating the peak areas.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis dissolve_anhydride Dissolve Succinic Anhydride in THF add_aniline Add Aniline Solution Dropwise dissolve_anhydride->add_aniline dissolve_aniline Dissolve 4-fluoroaniline in THF dissolve_aniline->add_aniline react Stir at RT for 4h add_aniline->react concentrate Concentrate react->concentrate Reaction Complete tlc TLC Monitoring react->tlc dissolve_ea Dissolve in Ethyl Acetate concentrate->dissolve_ea wash_hcl Wash with 1M HCl dissolve_ea->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry purify Recrystallization or Column Chromatography dry->purify hplc HPLC for Purity purify->hplc nmr NMR for Structure purify->nmr

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_incomplete Incomplete Reaction cluster_side_products Side Products cluster_loss Product Loss start Low Yield Observed check_reaction Monitor Reaction by TLC/HPLC start->check_reaction incomplete Starting Material Remains check_reaction->incomplete side_products Significant Side Products Formed check_reaction->side_products loss Loss During Workup/Purification check_reaction->loss action_incomplete Increase Time/Temp or Change Coupling Agent incomplete->action_incomplete action_side_products Adjust Stoichiometry (Excess Anhydride) side_products->action_side_products action_loss Optimize Extraction pH & Chromatography loss->action_loss

Caption: Troubleshooting decision tree for low reaction yield.

overcoming solubility issues with N'-(4-fluorophenyl)butanediamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N'-(4-fluorophenyl)butanediamide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is predicted to be a crystalline solid with low aqueous solubility due to its aromatic fluorine substituent and amide linkages, which contribute to a stable crystal lattice. Its non-polar characteristics suggest better solubility in organic solvents compared to water.[1]

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Based on structurally similar compounds, solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and ethanol are likely to be effective for dissolving this compound.[1] The choice of solvent will depend on the specific requirements of your experiment.

Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?

A3: Adjusting the pH can be an effective strategy for compounds with ionizable groups.[2][3] However, the amide groups in this compound are generally neutral and not easily ionizable. Therefore, pH adjustment alone may not significantly enhance its aqueous solubility.

Q4: What is co-solvency and can it be used for this compound?

A4: Co-solvency involves using a mixture of a primary solvent (like water) with a water-miscible organic solvent (a co-solvent) to increase the solubility of a poorly soluble compound.[4][5] This is a highly recommended technique for this compound. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound.

Issue Potential Cause Troubleshooting Steps
Compound does not dissolve in aqueous buffer. High crystallinity and low polarity of the compound.1. Attempt dissolution in a small amount of a water-miscible organic solvent (e.g., DMSO) first, then add the aqueous buffer stepwise. 2. Gently warm the solution.[6] 3. Increase the volume of the solvent.
Precipitation occurs when adding the organic stock solution to an aqueous medium. The compound's solubility limit is exceeded in the final aqueous concentration.1. Decrease the final concentration of the compound. 2. Increase the percentage of the organic co-solvent in the final solution. 3. Use a different co-solvent. 4. Consider formulating with solubility enhancers like cyclodextrins.[2]
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Ensure the compound is fully dissolved before use. Visually inspect for any precipitate. 2. Prepare fresh solutions for each experiment. 3. Validate the final concentration of the compound using an analytical method like HPLC.
Compound precipitates out of solution over time. The solution is supersaturated or unstable.1. Store stock solutions at the recommended temperature (typically -20°C or -80°C). 2. Avoid repeated freeze-thaw cycles. 3. If precipitation persists, consider preparing the solution fresh before each use or reformulating with stabilizing excipients.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 196.19 g/mol - Note: This is a hypothetical molecular weight for calculation purposes as the exact value was not found)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Warming bath or heat block

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

Procedure:

  • Weigh out 1.96 mg of this compound and place it into a clean vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the mixture for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes.[6]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in a tightly sealed container.

Protocol 2: Particle Size Reduction by Sonication

This protocol aims to increase the dissolution rate by reducing the particle size of the compound.[4]

Materials:

  • This compound

  • Chosen solvent (e.g., aqueous buffer with a surfactant)

  • Probe sonicator or ultrasonic bath

  • Appropriate vessel for sonication

Procedure:

  • Disperse a known amount of this compound in the desired solvent.

  • Place the vessel containing the suspension in an ice bath to prevent overheating.

  • If using a probe sonicator, insert the probe into the suspension.

  • Sonicate the suspension using short pulses (e.g., 10 seconds on, 20 seconds off) for a total of 5-10 minutes.

  • Monitor the temperature of the suspension to ensure it does not significantly increase.

  • After sonication, visually inspect for any undissolved particles. This method primarily creates a fine dispersion rather than a true solution.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_strategy Solubilization Strategy cluster_methods Methods cluster_evaluation Evaluation cluster_outcome Outcome start Poor Solubility of This compound strategy Select Solubilization Method start->strategy cosolvency Co-solvency (e.g., DMSO, Ethanol) strategy->cosolvency Simple particle_reduction Particle Size Reduction (e.g., Micronization, Sonication) strategy->particle_reduction Moderate formulation Formulation Approach (e.g., Solid Dispersion, Cyclodextrins) strategy->formulation Complex evaluation Assess Solution (Visual, Analytical) cosolvency->evaluation particle_reduction->evaluation formulation->evaluation success Proceed with Experiment evaluation->success Soluble & Stable failure Re-evaluate Strategy evaluation->failure Insoluble or Precipitates failure->strategy

Caption: A workflow diagram for selecting and evaluating a suitable solubilization method for this compound.

logical_troubleshooting start Compound Precipitates from Aqueous Solution cause1 Is the final concentration too high? start->cause1 cause2 Is the co-solvent percentage too low? cause1->cause2 No solution1 Decrease final compound concentration cause1->solution1 Yes cause3 Is the solution unstable at experimental temperature? cause2->cause3 No solution2 Increase co-solvent percentage cause2->solution2 Yes solution3 Consider formulation with stabilizers (e.g., surfactants) cause3->solution3 Yes (Long-term) solution4 Prepare fresh solution immediately before use cause3->solution4 Yes (Short-term) end Stable Solution Achieved solution1->end solution2->end solution3->end solution4->end

Caption: A logical decision tree for troubleshooting precipitation issues with this compound solutions.

References

Technical Support Center: Crystallization of N'-(4-fluorophenyl)butanediamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N'-(4-fluorophenyl)butanediamide.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in crystallizing aromatic amides like this compound?

A1: Aromatic amides can present several crystallization challenges. Due to the presence of amide groups, strong intermolecular hydrogen bonds can form, influencing crystal packing.[1][2] The planarity of the aromatic rings can lead to π-π stacking interactions, further complicating the crystallization process.[1][3] Additionally, compounds with flexible alkyl chains, like the butane linker in this compound, can adopt multiple conformations, potentially leading to polymorphism where different crystal forms with varying stability and solubility are produced. The fluorine substituent can also influence crystal packing and may lead to disorder in the crystal lattice.[3]

Q2: What are some generally suitable solvents for the crystallization of this compound?

A2: Recrystallization is a highly recommended method for purifying amides.[4] For aromatic amides, polar solvents are often a good starting point. Solvents such as ethanol, acetone, and acetonitrile have been successfully used for the crystallization of similar compounds.[4][5] Dichloromethane and dimethyl sulfoxide (DMSO) have also been noted for their ability to dissolve related aromatic amides.[6] Due to the limited solubility of many organic compounds in water, it is generally less suitable as a primary solvent but can be effective as an anti-solvent.[6][7]

Q3: How does the fluorine atom in this compound affect its crystallization behavior?

A3: The fluorine atom can significantly impact crystallization. Its high electronegativity can alter the electronic properties of the aromatic ring, influencing intermolecular interactions such as hydrogen bonding and π-π stacking.[3][7] This can affect the solubility of the compound in different solvents and the stability of the resulting crystal lattice. In some cases, fluorine substitution can help to suppress disorder within the crystal structure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound.

Problem 1: The compound will not dissolve in the chosen solvent, even with heating.
Possible Cause Suggested Solution
Poor solvent choice. The polarity of the solvent may not be appropriate for the molecule. Consult the solubility table below and consider a more polar solvent or a solvent mixture.[8]
Insufficient solvent volume. Gradually add more solvent in small increments while heating and stirring until the solid dissolves. Be mindful not to add an excessive amount, which could lead to poor yield.[9]
Compound is highly crystalline (high lattice energy). Some compounds require more energy to break the crystal lattice. Ensure the solvent is heated to its boiling point (safely) and allow sufficient time for dissolution.
Problem 2: No crystals form upon cooling.
Possible Cause Suggested Solution
Solution is not supersaturated. The solution may be too dilute. Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[9]
Nucleation is inhibited. Induce nucleation by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a "seed crystal" of the compound to the solution to provide a template for crystal growth.[9]
Cooling is too rapid. Allow the solution to cool to room temperature slowly, undisturbed. Then, if no crystals have formed, place the flask in an ice bath to further decrease the solubility.
Problem 3: The compound "oils out" instead of forming crystals.
Possible Cause Suggested Solution
Solution is too concentrated. The solubility of the compound has been exceeded too rapidly at a temperature above its melting point in the solvent system. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Presence of impurities. Impurities can interfere with crystal lattice formation. Consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization.
Inappropriate solvent. The solvent may be too non-polar. Try a more polar solvent or a solvent mixture to improve the solubility characteristics at elevated temperatures.
Problem 4: The crystal yield is very low.
Possible Cause Suggested Solution
Too much solvent was used. A significant portion of the compound may remain dissolved in the mother liquor.[9] Before filtering, try to evaporate some of the solvent and cool the solution again to obtain a second crop of crystals.
Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper. Re-dissolve these crystals with hot solvent and combine with the filtrate. To prevent this, use a pre-heated funnel and flask for the filtration.
Incomplete crystallization. Ensure the solution has been cooled for a sufficient amount of time, including in an ice bath, to maximize the precipitation of the solid.

Data Presentation

Qualitative Solubility of this compound (Estimated)

Disclaimer: The following table is an estimation based on the solubility of structurally similar aromatic amides. Experimental verification is highly recommended.

SolventPolarityExpected Solubility (at Room Temp)Expected Solubility (at Boiling Point)
WaterHighVery LowLow
EthanolHighLow to ModerateHigh
AcetoneHighModerateHigh
AcetonitrileHighModerateHigh
DichloromethaneMediumModerateHigh
Ethyl AcetateMediumLow to ModerateHigh
TolueneLowLowModerate
HexaneLowVery LowVery Low

Experimental Protocols

Protocol 1: Cooling Crystallization

This is the most common method for recrystallization.

  • Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of the chosen solvent. If it dissolves at room temperature, the solvent is likely too good and will result in poor recovery. The ideal solvent will dissolve the compound when heated but not at room temperature.[8]

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate or in a water bath) and swirling. Continue adding the minimum amount of hot solvent until all the solid has just dissolved.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a single solvent with the desired temperature-dependent solubility cannot be found.

  • Solvent/Anti-Solvent Selection: Find a "solvent" in which this compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. Common pairs include ethanol/water and acetone/water.[8]

  • Dissolution: Dissolve the crude solid in the minimum amount of the "solvent" at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the solution while stirring until the solution becomes cloudy (the point of saturation).

  • Re-dissolution: Gently heat the cloudy solution until it becomes clear again.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, which should induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol.

Mandatory Visualization

Troubleshooting_Crystallization start Start Crystallization Experiment dissolution_check Does the solid dissolve in hot solvent? start->dissolution_check no_dissolution Issue: Poor Solubility dissolution_check->no_dissolution No dissolution_ok Solid Dissolves dissolution_check->dissolution_ok Yes sol_strat_1 Action: Try a different solvent or solvent mixture. no_dissolution->sol_strat_1 sol_strat_2 Action: Add more solvent. no_dissolution->sol_strat_2 cooling Cool the Solution dissolution_ok->cooling crystal_check Do crystals form? cooling->crystal_check no_crystals Issue: No Nucleation crystal_check->no_crystals No crystals_form Crystals Form crystal_check->crystals_form Yes nuc_strat_1 Action: Scratch flask or add seed crystal. no_crystals->nuc_strat_1 nuc_strat_2 Action: Evaporate some solvent and re-cool. no_crystals->nuc_strat_2 oiling_out_check Is it an oil or crystals? crystals_form->oiling_out_check oiling_out Issue: Oiling Out oiling_out_check->oiling_out Oil yield_check Is the yield acceptable? oiling_out_check->yield_check Crystals oil_strat_1 Action: Re-heat, add more solvent, and cool slowly. oiling_out->oil_strat_1 low_yield Issue: Low Yield yield_check->low_yield No success Successful Crystallization yield_check->success Yes yield_strat_1 Action: Concentrate mother liquor for a second crop. low_yield->yield_strat_1

Caption: A troubleshooting workflow for the crystallization of this compound.

Crystallization_Methods start Crude this compound method_choice Choose Crystallization Method start->method_choice cooling_cryst Cooling Crystallization method_choice->cooling_cryst Single Solvent antisolvent_cryst Anti-Solvent Crystallization method_choice->antisolvent_cryst Solvent Pair dissolve_hot Dissolve in minimum hot solvent cooling_cryst->dissolve_hot dissolve_good Dissolve in a 'good' solvent antisolvent_cryst->dissolve_good cool_slowly Cool slowly to induce crystallization dissolve_hot->cool_slowly isolate Isolate Crystals (Filtration) cool_slowly->isolate add_antisolvent Add 'anti-solvent' to induce crystallization dissolve_good->add_antisolvent add_antisolvent->isolate wash Wash with cold solvent isolate->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: A workflow diagram illustrating the cooling and anti-solvent crystallization methods.

References

Technical Support Center: Optimizing Reaction Conditions for N'-(4-fluorophenyl)butanediamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of N'-(4-fluorophenyl)butanediamide derivatives. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound derivatives?

A1: A widely used two-step approach involves the initial reaction of succinic anhydride with 4-fluoroaniline to form the intermediate, N-(4-fluorophenyl)succinamic acid. This intermediate is then coupled with a second amine to yield the final this compound derivative.

Q2: Which coupling reagents are most effective for the second amide bond formation?

A2: Carbodiimide reagents are commonly employed. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like N-hydroxybenzotriazole (HOBt) is a popular choice due to the water-solubility of its urea byproduct, which simplifies purification. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst can also enhance the reaction rate.

Q3: What are the typical challenges encountered in the synthesis of these derivatives?

A3: Common challenges include low yields, particularly when using electron-deficient anilines, the formation of side products such as N-acylurea and the corresponding succinimide, and difficulties in purifying the final product from unreacted starting materials and coupling agent byproducts.

Q4: How can I improve the yield of the coupling reaction with an electron-deficient amine?

A4: For electron-deficient amines, a combination of EDC and DMAP with a catalytic amount of HOBt in a solvent like acetonitrile has been shown to be effective. The addition of HOBt helps to suppress the formation of N-acylurea side products and facilitates the amide bond formation.[1]

Q5: What is the biological relevance of this compound derivatives?

A5: N,N'-diarylalkanediamides, a class to which these derivatives belong, have been investigated for various biological activities, including antimycobacterial and antialgal properties.[2][3] Furthermore, the related N,N'-diarylurea scaffold is a key pharmacophore in several anti-tumor agents, suggesting that butanediamide derivatives may also possess anticancer potential by targeting signaling pathways involved in cell proliferation and angiogenesis.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in the First Step (Succinimic Acid Formation) - Incomplete reaction. - Thermal degradation of the product.- Ensure equimolar or a slight excess of succinic anhydride. - Perform the reaction at room temperature or with gentle heating. - Use an appropriate solvent like toluene or chloroform.
Low Yield in the Second Step (Amide Coupling) - Inefficient activation of the carboxylic acid. - Low nucleophilicity of the amine. - Formation of N-acylurea byproduct.- Use a combination of EDC (1-1.5 eq.), DMAP (1 eq.), and a catalytic amount of HOBt (0.1 eq.).[1] - Consider a more polar solvent like acetonitrile or DMF. - Pre-activate the carboxylic acid with EDC/HOBt before adding the amine.
Presence of Succinimide Impurity - Cyclization of the N-(4-fluorophenyl)succinamic acid intermediate.- Avoid high temperatures during the synthesis and workup of the succinamic acid. - Use mild coupling conditions for the second step.
Difficulty Removing Urea Byproduct (e.g., DCU) - Insolubility of the urea byproduct in common organic solvents.- If using DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). - For EDC, perform an aqueous workup to remove the water-soluble urea byproduct.
Product is Difficult to Purify - Similar polarity of the product and impurities.- Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane gradient). - Recrystallization from an appropriate solvent or solvent mixture can also be effective.
Reaction is Sluggish - Poor solubility of starting materials. - Low reactivity of the amine.- Switch to a solvent in which all reactants are fully soluble, such as DMF. - Increase the reaction temperature, monitoring for potential side reactions. - Use a base like diisopropylethylamine (DIPEA) to facilitate the reaction.

Experimental Protocols

Protocol 1: Synthesis of N-(4-fluorophenyl)succinamic acid
  • Dissolve succinic anhydride (1.0 eq.) in a suitable solvent (e.g., toluene, chloroform).

  • To this solution, add a solution of 4-fluoroaniline (1.0 eq.) in the same solvent dropwise with stirring at room temperature.

  • Continue stirring for 2-4 hours. The product will often precipitate out of the solution.

  • Collect the solid product by filtration and wash with the solvent to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound derivative via EDC/DMAP/HOBt Coupling
  • To a solution of N-(4-fluorophenyl)succinamic acid (1.0 eq.) in acetonitrile, add the second amine (1.0 eq.), EDC (1.0 eq.), DMAP (1.0 eq.), and HOBt (0.1 eq.).[1]

  • Add diisopropylethylamine (DIPEA) (2-3 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water. Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

Table 1: Optimization of Coupling Conditions for an Electron-Deficient Aniline [1]

EntryCoupling Reagents (eq.)Base (eq.)SolventTime (h)Yield (%)
1EDC (1), DMAP (1)DIPEA (5)Acetonitrile4211
2EDC (2), DMAP (1)DIPEA (5)Acetonitrile4219
3DCC (1), DMAP (1)DIPEA (5)CH2Cl24213
4DCC (1), DMAP (1), HOBt (0.1)-Acetonitrile4251
5EDC (1), DMAP (1), HOBt (0.1)DIPEA (2)Acetonitrile2485

Visualizations

Experimental Workflow: Two-Step Synthesis

G cluster_0 Step 1: Succinamic Acid Formation cluster_1 Step 2: Amide Coupling cluster_2 Purification Succinic Anhydride Succinic Anhydride Reaction_1 Reaction in Toluene Succinic Anhydride->Reaction_1 4-Fluoroaniline 4-Fluoroaniline 4-Fluoroaniline->Reaction_1 Intermediate N-(4-fluorophenyl)succinamic acid Reaction_1->Intermediate Coupling EDC/DMAP/HOBt Coupling Intermediate->Coupling Second_Amine Second_Amine Second_Amine->Coupling Final_Product This compound Derivative Coupling->Final_Product Workup Aqueous Workup Final_Product->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: A typical two-step workflow for the synthesis of this compound derivatives.

Troubleshooting Logic for Low Coupling Yield

G Start Low Yield in Coupling Reaction Check_Reagents Check Purity and Stoichiometry of Reagents Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Side_Reaction Investigate Side Reactions Start->Side_Reaction Purification_Issue Assess Purification Method Start->Purification_Issue Reagent_Solution Use fresh, pure reagents. Ensure correct equivalents. Check_Reagents->Reagent_Solution Condition_Solution Optimize solvent, temperature, and reaction time. Consider using additives like HOBt. Check_Conditions->Condition_Solution Side_Reaction_Solution Add HOBt to suppress N-acylurea formation. Monitor for succinimide formation. Side_Reaction->Side_Reaction_Solution Purification_Solution Optimize chromatography conditions. Attempt recrystallization. Purification_Issue->Purification_Solution G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation & Angiogenesis mTOR->Cell_Proliferation Derivative N'-(4-fluorophenyl) butanediamide Derivative Derivative->RTK

References

Technical Support Center: Purification of N'-(4-fluorophenyl)butanediamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N'-(4-fluorophenyl)butanediamide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a binary solvent system to fine-tune solubility.
The volume of solvent used was too large.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
Oily Product Instead of Crystals The presence of impurities is depressing the melting point.Attempt to purify a small portion of the oil by column chromatography to isolate the pure compound, which can then be used as a seed crystal.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Colored Impurities in Final Product Impurities from starting materials or side reactions.Consider a pre-purification step such as washing the crude product with a suitable solvent. Activated charcoal can sometimes be used to remove colored impurities, but should be used with caution as it can adsorb the desired product.
Persistent Impurities After Chromatography Inappropriate solvent system for column chromatography.Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between the desired compound and the impurity.
The column was overloaded with the crude product.Use an appropriate ratio of crude product to stationary phase (typically 1:20 to 1:100 by weight).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as succinic anhydride and 4-fluoroaniline, as well as di-substituted byproducts.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Based on the polarity of the molecule, solvents such as ethanol, ethyl acetate, or mixtures of these with less polar solvents like hexanes could be effective.[1] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring purification. By spotting the crude mixture, fractions from chromatography, and the purified product, you can assess the separation and purity. The spots can be visualized under a UV lamp.

Q4: My compound does not crystallize. What should I do?

A4: If your compound oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Alternatively, adding a seed crystal of the pure compound can initiate crystallization. If these methods fail, re-dissolving the oil and allowing for very slow evaporation of the solvent may yield crystals.

Q5: What type of chromatography is best suited for purifying this compound?

A5: Gravity column chromatography or flash chromatography using silica gel as the stationary phase is generally suitable for the purification of small organic molecules like this compound. The choice of eluent should be guided by prior TLC analysis.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the selected hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the appropriate solvent system for separation using TLC. The ideal system will give the desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table presents illustrative data for different purification strategies for this compound.

Purification MethodSolvent SystemTypical Yield (%)Purity (%)
RecrystallizationEthanol/Water (8:2)75-85>98
RecrystallizationEthyl Acetate/Hexanes (1:1)80-90>99
Flash ChromatographyEthyl Acetate/Hexanes (3:7)60-75>99.5

Note: The data in this table is for illustrative purposes and may vary depending on the specific experimental conditions and the purity of the crude material.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Analysis Purity Check (TLC/NMR) Recrystallization->Analysis Chromatography->Analysis Pure Pure Product (>99%) Analysis->Recrystallization Needs Further Purification Analysis->Pure Purity OK

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue LowYield Low Yield? Start->LowYield OilyProduct Oily Product? Start->OilyProduct PersistentImpurity Persistent Impurity? Start->PersistentImpurity Solvent Check Solvent Choice & Volume LowYield->Solvent Yes Cooling Slow Down Cooling OilyProduct->Cooling Yes TLC Optimize TLC Solvent System PersistentImpurity->TLC Yes Seed Add Seed Crystal Cooling->Seed Ratio Check Sample:Silica Ratio TLC->Ratio

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of N'-(4-fluorophenyl)butanediamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N'-(4-fluorophenyl)butanediamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory synthesis involves a two-step process. First, succinic anhydride is reacted with one equivalent of 4-fluoroaniline to form the intermediate, N-(4-fluorophenyl)succinamic acid. This intermediate is then coupled with a second equivalent of 4-fluoroaniline, typically in the presence of a coupling agent or by converting the carboxylic acid of the intermediate to a more reactive species, to yield the final product, this compound.

Q2: What are the most common side reactions to expect during this synthesis?

A2: The most prevalent side reaction is the intramolecular cyclization of the N-(4-fluorophenyl)succinamic acid intermediate to form N-(4-fluorophenyl)succinimide.[1][2] This is particularly favored at elevated temperatures or in the presence of dehydrating agents.[1][2] Other potential side reactions, common to amide bond formation, include the formation of byproducts from the coupling reagents, such as ureas if carbodiimides are used.

Q3: How can I minimize the formation of the N-(4-fluorophenyl)succinimide byproduct?

A3: To minimize the formation of the succinimide byproduct, it is crucial to control the reaction temperature during the formation of the N-(4-fluorophenyl)succinamic acid intermediate and in the subsequent coupling step. Using milder reaction conditions and avoiding prolonged heating can significantly reduce the likelihood of cyclization.[2] The choice of solvent and coupling agent can also influence the reaction outcome.

Q4: What analytical techniques are recommended for monitoring the reaction progress and identifying products?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of products. For structural confirmation and identification of the desired product and potential side products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are highly recommended. The N-(4-fluorophenyl)succinimide byproduct will have a distinct NMR spectrum compared to the desired diamide product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired this compound 1. Incomplete reaction. 2. Significant formation of the N-(4-fluorophenyl)succinimide byproduct. 3. Inefficient coupling of the second equivalent of 4-fluoroaniline.1. Monitor the reaction by TLC to ensure completion. Consider extending the reaction time or gently warming if the reaction is sluggish. 2. Maintain a low reaction temperature during the formation of the succinamic acid intermediate. Use a suitable coupling agent for the second step that does not require high temperatures. 3. Ensure the carboxylic acid of the succinamic acid intermediate is properly activated for the second amide bond formation. Consider using a different coupling agent or converting the carboxylic acid to an acyl chloride.
Presence of a major byproduct in the crude product The byproduct is likely N-(4-fluorophenyl)succinimide due to intramolecular cyclization.1. Confirm the identity of the byproduct using NMR spectroscopy. The succinimide will show a characteristic singlet for the two CH₂ groups in the ¹H NMR spectrum. 2. Optimize the reaction conditions to minimize its formation (see FAQ Q3). 3. The succinimide and the desired diamide have different polarities and can typically be separated by column chromatography on silica gel.
Difficulty in purifying the final product The product may be contaminated with unreacted starting materials, the succinimide byproduct, or byproducts from the coupling agent (e.g., dicyclohexylurea if DCC is used).1. Wash the crude product with a dilute acid solution to remove any unreacted 4-fluoroaniline. 2. Use column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from the succinimide and other impurities. 3. If a carbodiimide coupling agent like DCC was used, the urea byproduct is often insoluble in common organic solvents and can be removed by filtration.

Experimental Protocols

Protocol 1: Synthesis of N-(4-fluorophenyl)succinamic acid (Intermediate)

  • Dissolve succinic anhydride (1.0 eq) in a suitable solvent such as toluene or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, dissolve 4-fluoroaniline (1.0 eq) in the same solvent.

  • Slowly add the 4-fluoroaniline solution to the succinic anhydride solution at room temperature with constant stirring.

  • Stir the reaction mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored by TLC.

  • The N-(4-fluorophenyl)succinamic acid product often precipitates out of the solution.

  • Collect the solid product by filtration and wash it with cold solvent to remove any unreacted starting materials.

  • The product can be dried under vacuum.

Protocol 2: Synthesis of this compound from N-(4-fluorophenyl)succinamic acid

Method A: Using a Coupling Agent (e.g., HATU)

  • Suspend N-(4-fluorophenyl)succinamic acid (1.0 eq) in a suitable aprotic solvent like dimethylformamide (DMF).

  • Add 4-fluoroaniline (1.1 eq) to the suspension.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Slowly add the coupling agent, for example, HATU (1.1 eq), to the reaction mixture at room temperature.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Upon completion, the reaction mixture can be worked up by diluting with an organic solvent like ethyl acetate and washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Method B: Via Acyl Chloride Formation

  • Suspend N-(4-fluorophenyl)succinamic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) containing a catalytic amount of DMF.

  • Cool the mixture in an ice bath and slowly add oxalyl chloride or thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in a fresh portion of dry DCM and cool it in an ice bath.

  • Slowly add a solution of 4-fluoroaniline (1.1 eq) and a base like triethylamine (1.2 eq) in DCM.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water, dilute acid, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Spectroscopic Data for Identification of Products and Byproducts

Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm) Key Distinguishing Features
This compound (Desired Product) ~10.0 (s, 2H, NH), ~7.6 (m, 4H, Ar-H), ~7.1 (t, 4H, Ar-H), ~2.6 (s, 4H, CH₂)~171 (C=O), ~158 (d, C-F), ~136 (d, C-N), ~121 (d, C-H), ~115 (d, C-H), ~31 (CH₂)Two distinct aromatic multiplets, a singlet for the two equivalent CH₂ groups, and two amide proton signals.
N-(4-fluorophenyl)succinamic acid (Intermediate) ~12.1 (br s, 1H, COOH), ~10.0 (s, 1H, NH), ~7.6 (m, 2H, Ar-H), ~7.1 (t, 2H, Ar-H), ~2.5 (m, 4H, CH₂)~174 (COOH), ~171 (C=O), ~158 (d, C-F), ~136 (d, C-N), ~121 (d, C-H), ~115 (d, C-H), ~31 (CH₂), ~29 (CH₂)Presence of a broad carboxylic acid proton signal, one amide proton, and two inequivalent CH₂ multiplets.
N-(4-fluorophenyl)succinimide (Byproduct) ~7.3 (m, 4H, Ar-H), ~2.8 (s, 4H, CH₂)~177 (C=O), ~161 (d, C-F), ~129 (d, C-N), ~128 (d, C-H), ~116 (d, C-H), ~28 (CH₂)Absence of amide and carboxylic acid protons. A sharp singlet for the four equivalent protons of the two CH₂ groups in the succinimide ring.

Note: The chemical shifts provided are approximate and can vary depending on the solvent and concentration.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Formation of Succinamic Acid Intermediate cluster_step2 Step 2: Amide Bond Formation SA Succinic Anhydride Solvent1 Toluene or THF Room Temperature SA->Solvent1 FA1 4-Fluoroaniline (1 eq) FA1->Solvent1 Intermediate N-(4-fluorophenyl)succinamic acid Solvent1->Intermediate Stir 1-2h Coupling Coupling Agent (e.g., HATU) DIPEA, DMF Intermediate->Coupling cluster_step2 cluster_step2 FA2 4-Fluoroaniline (1.1 eq) FA2->Coupling Product This compound Coupling->Product Stir at RT Workup Workup and Purification Product->Workup

Figure 1. Experimental workflow for the two-step synthesis of this compound.

Reaction_Pathways Reactants Succinic Anhydride + 4-Fluoroaniline Intermediate N-(4-fluorophenyl)succinamic acid Reactants->Intermediate Step 1 Desired_Product This compound (Desired Product) Intermediate->Desired_Product + 4-Fluoroaniline + Coupling Agent (Desired Pathway) Side_Product N-(4-fluorophenyl)succinimide (Side Product) Intermediate->Side_Product Heat or Dehydrating Agent (Side Reaction)

Figure 2. Competing reaction pathways in the synthesis of this compound.

References

Technical Support Center: Enhancing the Stability of N'-(4-fluorophenyl)butanediamide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N'-(4-fluorophenyl)butanediamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution during their experiments. The following information is based on general chemical principles of amide-containing compounds, as specific stability data for this compound is limited in the public domain.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is losing potency over time. What are the likely causes?

A1: Loss of potency for amide-containing compounds like this compound in solution is often due to chemical degradation. The primary suspected pathway is hydrolysis of the amide bonds. This can be catalyzed by acidic or basic conditions in your solution. Other potential factors include exposure to light (photodegradation) and elevated temperatures (thermal degradation).

Q2: What are the potential degradation products of this compound?

A2: Based on its structure, the hydrolysis of this compound would likely yield 4-fluoroaniline and butanediamide or succinic acid and 4-fluoroaniline, depending on which amide bond is cleaved. It is crucial to identify the specific degradation products in your experimental setup to confirm the degradation pathway.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating analytical method is essential for monitoring the degradation of your compound and quantifying any new impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. The method should be able to separate the parent compound from all potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.

Q4: What general strategies can I employ to improve the stability of this compound in solution?

A4: To enhance stability, consider the following:

  • pH Optimization: Adjust the pH of your solution to a range where the amide hydrolysis is minimized. This typically is near neutral pH, but the optimal pH should be determined experimentally.

  • Buffer Selection: Use a buffer system to maintain the optimal pH. Common buffers include phosphate, citrate, and acetate buffers.

  • Temperature Control: Store your solutions at the lowest practical temperature to slow down degradation kinetics. Refrigeration (2-8 °C) or freezing may be appropriate, but be mindful of potential solubility issues upon thawing.

  • Light Protection: Protect your solutions from light by using amber vials or by working in a dark environment to prevent photodegradation.

  • Excipient Selection: Consider the use of stabilizing excipients. For example, antioxidants can be added if oxidation is a suspected degradation pathway. Cyclodextrins can also be used to form inclusion complexes to protect the molecule from the solvent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of compound in acidic or basic solution Amide hydrolysis1. Determine the degradation rate at different pH values (pH 3, 5, 7, 9). 2. Identify the pH of maximum stability. 3. Use a suitable buffer to maintain the optimal pH.
Appearance of unknown peaks in HPLC chromatogram over time Chemical degradation1. Characterize the degradation products using LC-MS to understand the degradation pathway. 2. Based on the degradation products, refine the stabilization strategy (e.g., if an oxidative product is identified, add an antioxidant).
Precipitation of the compound upon storage at low temperatures Poor solubility1. Determine the solubility of the compound at different temperatures. 2. Consider using a co-solvent system (e.g., with DMSO, ethanol) to improve solubility, but be aware that co-solvents can also affect stability. 3. Lyophilization of the compound from a suitable solvent system can provide a stable solid form that can be reconstituted before use.
Inconsistent results between experimental repeats Instability during the experiment1. Prepare fresh solutions for each experiment. 2. Minimize the time the compound is in solution before analysis or use. 3. Ensure consistent storage conditions (temperature, light exposure) for all samples.

Experimental Protocols

Protocol 1: pH-Rate Profile Study

Objective: To determine the effect of pH on the stability of this compound in solution.

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • Spike a small volume of the stock solution into each buffer to achieve a final desired concentration. The final concentration of the organic solvent should be low to minimize its effect on the reaction.

  • Incubate the solutions at a constant temperature (e.g., 40 °C to accelerate degradation).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the degradation by diluting the aliquot in the mobile phase or a suitable solvent at a low temperature.

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Plot the natural logarithm of the concentration versus time for each pH to determine the first-order degradation rate constant (k).

  • Plot log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare solutions of this compound.

  • Expose the solutions to various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 70 °C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analyze the stressed samples, along with a control sample, using an HPLC method.

  • Optimize the HPLC method (e.g., mobile phase composition, gradient, column) to achieve adequate separation between the parent compound and all degradation products.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • If possible, use LC-MS to obtain the mass of the degradation products to aid in their identification.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Optimization A Prepare Stock Solution of This compound C Acid Hydrolysis (0.1 M HCl) A->C Expose to Stress D Base Hydrolysis (0.1 M NaOH) A->D Expose to Stress E Oxidative Stress (3% H2O2) A->E Expose to Stress F Thermal Stress (70°C) A->F Expose to Stress G Photolytic Stress (UV/Vis Light) A->G Expose to Stress B Prepare Buffers at Various pH Values B->C Use in Hydrolysis B->D Use in Hydrolysis H HPLC Analysis (Stability-Indicating Method) C->H Analyze Samples D->H Analyze Samples E->H Analyze Samples F->H Analyze Samples G->H Analyze Samples I LC-MS Analysis (Degradant Identification) H->I Characterize Peaks J Determine Degradation Pathways I->J Identify Degradants K Optimize Formulation (pH, Excipients) J->K Inform Strategy L Establish Stable Storage Conditions K->L Define Final Conditions

Caption: Workflow for Investigating and Enhancing Compound Stability.

Hypothetical_Signaling_Pathway cluster_input Signal Input cluster_pathway Kinase Cascade cluster_output Cellular Response cluster_inhibition Inhibition A External Signal B Receptor Tyrosine Kinase A->B Activates C Kinase A B->C Phosphorylates D Kinase B C->D Phosphorylates E Target Protein D->E Phosphorylates F Cellular Proliferation or Survival E->F Leads to G This compound (Hypothetical Inhibitor) G->D Inhibits

Caption: Hypothetical Signaling Pathway Inhibition.

resolving inconsistencies in N'-(4-fluorophenyl)butanediamide bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in bioassay results for N'-(4-fluorophenyl)butanediamide. While this resource focuses on a specific compound, the principles and troubleshooting steps outlined here are broadly applicable to other small molecule bioassays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound across different assay plates. What are the potential causes?

A1: Inter-plate variability is a common issue in bioassays and can stem from several sources.[1][2] Key factors to investigate include:

  • Inconsistent Cell Seeding: Even minor differences in the number of cells seeded per well can lead to significant variations in the final readout.

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can impact cell growth and compound activity.

  • Reagent and Compound Preparation: Inconsistencies in the dilution and mixing of reagents or the test compound can lead to differing concentrations across plates.

  • Incubation Conditions: Variations in temperature, humidity, and CO2 levels between incubators or even within the same incubator can affect biological activity.[1]

  • Plate Reader Settings: Ensure that the plate reader settings (e.g., gain, read height) are consistent for all plates.

Q2: Our positive and negative controls are not performing as expected. How should we troubleshoot this?

A2: Control failure is a critical indicator of assay problems. Here’s how to approach this:

  • Reagent Integrity: Verify the quality and storage conditions of all reagents, including cell culture media, serum, and the control compounds themselves. Reagents can degrade over time, affecting their performance.

  • Cell Health and Passage Number: Ensure that the cells used for the assay are healthy, within a consistent passage number range, and free from contamination (e.g., mycoplasma).[3][4] High passage numbers can lead to phenotypic drift and altered responses.

  • Protocol Adherence: Carefully review the experimental protocol to ensure there were no deviations in incubation times, reagent concentrations, or procedural steps.

Q3: We have observed a gradual drift in our assay signal over the course of a long experiment. What could be the cause?

A3: Signal drift can be attributed to several factors:

  • Reagent Instability: Some reagents, particularly fluorescent or luminescent substrates, can degrade over time, leading to a weaker signal.

  • Cellular Metabolism: Over long incubation periods, cellular metabolism can alter the assay environment (e.g., pH changes in the media), which may affect the readout.

  • Instrument Fluctuation: The light source or detectors in a plate reader may exhibit minor fluctuations over extended periods.

Troubleshooting Guides

Guide 1: Addressing High Well-to-Well Variability

High variability between replicate wells can obscure real biological effects. Use the following checklist to identify and mitigate potential causes:

Potential Cause Troubleshooting Step Acceptable Range/Criteria
Pipetting Inaccuracy Calibrate and verify the accuracy of all pipettes used. Use reverse pipetting for viscous solutions.Within 2% of the set volume.
Uneven Cell Distribution Ensure a single-cell suspension before seeding. Gently swirl the plate after seeding to distribute cells evenly.Visually inspect wells for even cell monolayer.
Incomplete Reagent Mixing Mix all reagents thoroughly before and after adding to the wells.No visible precipitate or concentration gradients.
Edge Effects Avoid using the outer wells of the plate for experimental samples. Fill them with media or buffer to create a humidity barrier.N/A
Well Contamination Practice sterile techniques to prevent cross-contamination between wells.No visible signs of contamination.
Guide 2: Investigating Inconsistent Dose-Response Curves

An inconsistent or non-sigmoidal dose-response curve can indicate several issues with the assay or the compound itself.

Observation Potential Cause Recommended Action
Flat Dose-Response Curve Compound is inactive at the tested concentrations, or the assay is not sensitive enough.Test a wider and higher concentration range of the compound. Optimize assay parameters (e.g., cell number, incubation time).
Biphasic Dose-Response Curve The compound may have multiple mechanisms of action or off-target effects at different concentrations.Investigate potential off-target effects with additional assays.
High Scatter in Data Points Poor compound solubility, pipetting errors, or cell health issues.Check compound solubility in the assay buffer. Review pipetting technique. Assess cell viability.
Shallow Curve Slope The compound may have a complex mechanism of action or there may be issues with the assay dynamic range.Review the literature for similar compounds. Validate the assay with a known inhibitor/activator to ensure an adequate dynamic range.

Experimental Protocols

Protocol 1: Cell-Based Proliferation Assay (MTT)

This protocol outlines a general method for assessing the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Add 1 µL of the compound dilution to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cell_culture Cell Culture & Seeding treatment Cell Treatment cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation treatment->incubation assay_readout Assay Readout incubation->assay_readout data_analysis Data Analysis assay_readout->data_analysis

Caption: A generalized workflow for a cell-based bioassay.

troubleshooting_logic start Inconsistent Results Observed check_controls Are Controls Valid? start->check_controls check_variability Assess Well-to-Well Variability check_controls->check_variability Yes investigate_reagents Investigate Reagent Stability & Prep check_controls->investigate_reagents No troubleshoot_pipetting Troubleshoot Pipetting Technique check_variability->troubleshoot_pipetting High resolve Issue Resolved check_variability->resolve Low review_protocol Review Protocol Execution investigate_reagents->review_protocol investigate_cells Check Cell Health & Passage investigate_cells->resolve review_protocol->investigate_cells optimize_seeding Optimize Cell Seeding troubleshoot_pipetting->optimize_seeding optimize_seeding->resolve

Caption: A decision tree for troubleshooting inconsistent bioassay results.

References

minimizing off-target effects of N'-(4-fluorophenyl)butanediamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N'-(4-fluorophenyl)butanediamide (FPB), a potent kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a small molecule inhibitor like FPB?

A1: Off-target effects occur when a drug or compound, like FPB, interacts with unintended molecular targets within a biological system.[1] These unintended interactions can lead to misleading experimental results, confounding data interpretation, and potentially, adverse effects in a clinical setting.[1][2] For a kinase inhibitor, this often means binding to and inhibiting kinases other than the intended primary target, due to the conserved nature of the ATP-binding pocket across the kinome.[3][4] Understanding and controlling for these effects is crucial for validating that the observed phenotype is a true result of inhibiting the primary target.[5]

Q2: How can I proactively minimize off-target effects when designing my experiments with FPB?

A2: Minimizing off-target effects starts with careful experimental design. Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of FPB that elicits the desired on-target effect. A thorough dose-response curve will help identify a therapeutic window where on-target activity is maximized and off-target effects are minimized.

  • Use of Control Compounds: Include a structurally related but inactive control compound if available. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[6]

  • Orthogonal Approaches: Confirm your findings using an alternative method, such as RNAi or CRISPR/Cas9, to silence the primary target.[1] If the phenotype is consistent, it strengthens the evidence for on-target activity.

  • Cell Line Selection: Be aware that off-target effects can be cell-type specific.[5] Consider validating key results in more than one cell line.

Q3: What is a kinase selectivity profile and how do I interpret it for FPB?

A3: A kinase selectivity profile is an assessment of the inhibitory activity of a compound against a broad panel of kinases.[7][8] This is a critical tool for identifying potential off-target interactions.[9] The data is often presented as the percent inhibition at a specific concentration or as IC50/Kᵢ values. When interpreting the profile for FPB, look for kinases that are potently inhibited at concentrations close to the IC50 for your primary target. A highly selective inhibitor will show a large window between its on-target and off-target potencies.

Q4: Can computational tools help predict the off-target effects of FPB?

A4: Yes, computational or in silico approaches can be very valuable. Methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict interactions between FPB and a wide range of proteins based on their structures.[1] These predictions can help prioritize which potential off-target interactions should be tested experimentally.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Unexpected or inconsistent phenotype observed after FPB treatment. The phenotype may be due to an off-target effect rather than inhibition of the primary target.1. Perform a "rescue" experiment: If possible, express a version of the primary target that is resistant to FPB. If the phenotype is reversed, it's likely an on-target effect. 2. Validate with an orthogonal method: Use siRNA, shRNA, or CRISPR to deplete the primary target. If this phenocopies the effect of FPB, it supports on-target activity.[1] 3. Consult a kinase selectivity profile: Check if FPB potently inhibits other kinases that could be responsible for the observed phenotype.[9]
Cellular activity of FPB is much weaker than its biochemical potency (IC50). Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. Off-target binding to abundant cellular proteins.1. Verify cellular target engagement: Use a cell-based assay like the NanoBRET™ Target Engagement Assay to confirm that FPB is binding to its intended target inside the cell.[5][10][11] 2. Assess compound stability: Measure the stability of FPB in your cell culture medium and in the presence of cells over the time course of your experiment. 3. Check for efflux pump activity: Co-treat with known efflux pump inhibitors to see if the potency of FPB increases.
Results are not reproducible between experiments. Inconsistent cell density, passage number, or serum concentration. Variability in compound preparation or storage.1. Standardize cell culture conditions: Ensure consistent cell density at the time of treatment and use cells within a defined passage number range.[12] 2. Prepare fresh compound dilutions: Prepare FPB dilutions from a concentrated stock immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6] 3. Use appropriate controls: Always include positive and negative controls in every experiment to monitor assay performance.[6][13]
High background signal or toxicity observed at effective concentrations. The compound may have non-specific chemical reactivity or is causing off-target toxicity.1. Lower the concentration: Determine the minimal effective dose from a dose-response curve. 2. Reduce treatment duration: A shorter exposure time may be sufficient to observe the on-target effect while minimizing toxicity. 3. Perform a counter-screen: For cell proliferation assays, supplementing with a growth factor that bypasses the targeted pathway can help distinguish on-target cytostatic/cytotoxic effects from non-specific toxicity.[14]

Quantitative Data Summary

The following table presents hypothetical selectivity data for FPB against its primary target (Kinase A) and a panel of representative off-target kinases. This data is crucial for determining the selectivity window and guiding the choice of experimental concentrations.

TargetIC50 (nM)% Inhibition @ 1µMSelectivity Ratio (Off-target IC50 / On-target IC50)
Kinase A (Primary Target) 15 98% 1.0
Kinase B25085%16.7
Kinase C1,20045%80.0
Kinase D>10,000<10%>667
Kinase E85055%56.7
Kinase F>10,000<5%>667

Interpretation: FPB is a potent inhibitor of its primary target, Kinase A. It shows moderate activity against Kinase B and weaker activity against Kinases C and E at higher concentrations. Kinases D and F are not significantly inhibited. Researchers should use concentrations well below 250 nM to ensure high selectivity for Kinase A in cellular experiments.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Radiometric Filter Binding)

This protocol is for determining the IC50 value of FPB against a purified kinase.

Materials:

  • Purified active kinase and its specific substrate protein/peptide.

  • FPB stock solution (e.g., 10 mM in DMSO).

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).[15]

  • [γ-³²P]ATP.

  • 10% Phosphoric Acid.

  • P81 phosphocellulose paper.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of FPB in kinase assay buffer. Include a DMSO-only control.

  • In a microplate, add 10 µL of each FPB dilution (or DMSO).

  • Add 20 µL of a mix containing the kinase and substrate in kinase assay buffer.

  • Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.[15]

  • Initiate the kinase reaction by adding 10 µL of kinase assay buffer containing [γ-³²P]ATP and cold ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).[15]

  • Stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the paper with acetone and let it air dry.

  • Place the paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of remaining kinase activity against the logarithm of FPB concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Target Phosphorylation Assay (Western Blot)

This protocol assesses the ability of FPB to inhibit the phosphorylation of a known downstream substrate of the target kinase in intact cells.[10]

Materials:

  • Cell line expressing the target kinase and substrate.

  • Appropriate cell culture medium and serum.

  • FPB stock solution.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-Substrate) and one for the total substrate (anti-total-Substrate).

  • HRP-conjugated secondary antibody.

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

  • Chemiluminescence substrate.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • If necessary, serum-starve the cells to reduce basal signaling.

  • Treat the cells with various concentrations of FPB (and a DMSO control) for the desired time (e.g., 1-2 hours).[10]

  • If the pathway is activated by a specific ligand, add the stimulus for a short period (e.g., 15-30 minutes) before harvesting.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-Substrate primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-Substrate antibody as a loading control.

  • Quantify the band intensities to determine the inhibition of substrate phosphorylation relative to the total substrate.

Visualizations

Off_Target_Workflow cluster_Discovery Phase 1: Discovery & Prediction cluster_Validation Phase 2: In Vitro Validation cluster_Cellular Phase 3: Cellular Characterization cluster_Decision Phase 4: Decision & Optimization A Compound Synthesis (FPB) B In Silico Screening (Docking, QSAR) A->B C Primary Target Assay (Biochemical Potency) A->C D Kinase Selectivity Profiling B->D C->D High Potency G On-Target Cellular Assay (e.g., p-Substrate) C->G E Identify Potential Off-Targets D->E F Orthogonal Biochemical Assays (IC50) E->F H Off-Target Cellular Assay (Secondary Pathway) E->H J Analyze Selectivity Window F->J I Phenotypic Assays (Proliferation, Migration) G->I G->J H->I Confounding Factor? H->J K Sufficiently Selective? J->K L Proceed with Compound K->L Yes M Rational Design to Improve Selectivity K->M No M->A Synthesize New Analogs

Caption: Workflow for identifying and mitigating off-target effects.

Signaling_Pathway Receptor Growth Factor Receptor KinaseA Kinase A (Primary Target) Receptor->KinaseA KinaseB Kinase B (Off-Target) Receptor->KinaseB SubstrateA Substrate A KinaseA->SubstrateA ResponseA Cell Proliferation (On-Target Effect) SubstrateA->ResponseA SubstrateB Substrate B KinaseB->SubstrateB ResponseB Cytoskeletal Rearrangement (Off-Target Effect) SubstrateB->ResponseB FPB FPB FPB->KinaseA High Potency Inhibition FPB->KinaseB Lower Potency Inhibition

Caption: On-target vs. off-target signaling pathways for FPB.

Troubleshooting_Tree Start Unexpected Experimental Result with FPB Q1 Does siRNA/CRISPR of primary target phenocopy the FPB effect? Start->Q1 A1_Yes Likely On-Target Effect Q1->A1_Yes Yes A1_No Potential Off-Target Effect Q1->A1_No No Q2 Is the effect seen only at high concentrations of FPB? A1_No->Q2 A2_Yes Likely Off-Target Effect Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Does an inactive analog control cause the same effect? A2_No->Q3 A3_Yes Non-specific effect of chemical scaffold Q3->A3_Yes Yes A3_No Target-specific effect (On- or Off-Target) Q3->A3_No No

References

Technical Support Center: N'-(4-fluorophenyl)butanediamide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N'-(4-fluorophenyl)butanediamide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Potential CauseRecommended Solution
Inefficient Amide Coupling - Optimize Coupling Reagent: If using a carbodiimide like EDC, consider adding an activator such as HOBt or DMAP. For challenging couplings, stronger reagents like HATU or T3P may be necessary, although cost and atom economy should be considered for scale-up.[1] - Alternative Activation: Consider converting succinic acid to succinic anhydride or an acid chloride prior to reaction with 4-fluoroaniline. This can lead to a more favorable reaction equilibrium.
Poor Reactant Quality - Verify Purity: Ensure the purity of starting materials (succinic acid/anhydride and 4-fluoroaniline) using techniques like NMR or melting point analysis. Impurities can interfere with the reaction. - Moisture Contamination: Anhydrous conditions are often crucial for amide bond formation. Dry solvents and glassware thoroughly. Consider the use of drying agents.
Suboptimal Reaction Conditions - Temperature: While initial reactions may be run at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve reaction rates and yields. However, be cautious of potential side reactions at higher temperatures. - Solvent: Ensure the chosen solvent (e.g., DCM, THF, DMF) is appropriate for the coupling chemistry and facilitates the dissolution of all reactants.
Incorrect Stoichiometry - Review Molar Ratios: A slight excess of one reactant (e.g., 1.1 equivalents of the amine) can sometimes drive the reaction to completion. However, a large excess can complicate purification.

Problem 2: Presence of Significant Impurities in the Crude Product

Potential CauseRecommended Solution
Side Reactions - Double Acylation: In the case of using succinic anhydride, ensure a 1:1 molar ratio with 4-fluoroaniline to minimize the formation of the di-acylated product. - Epimerization (if applicable): While not relevant for this specific molecule, for chiral starting materials, the choice of coupling reagent and base can influence the degree of epimerization.[2][3][4]
Unreacted Starting Materials - Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and ensure it has gone to completion before workup. - Workup Procedure: An acidic wash (e.g., dilute HCl) can help remove unreacted 4-fluoroaniline, while a basic wash (e.g., saturated NaHCO3) can remove unreacted succinic acid.
Degradation of Product - Temperature Control: Avoid excessive heating during the reaction and workup, as it may lead to product degradation. - pH Sensitivity: Be mindful of the product's stability under acidic or basic workup conditions.

Problem 3: Difficulties in Product Purification

Potential CauseRecommended Solution
Similar Polarity of Product and Impurities - Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. Consider using a gradient elution. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Test various solvents to find one where the product has high solubility at elevated temperatures and low solubility at room temperature.
Product Oiling Out - Solvent Choice for Recrystallization: If the product "oils out" during recrystallization, it indicates that the solvent is too good a solvent. Try a more non-polar solvent or a solvent mixture.
Product Insolubility - Solvent Screening: Test a range of solvents to find a suitable one for purification. For highly insoluble compounds, techniques like trituration or soxhlet extraction may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the synthesis of this compound?

A common and straightforward approach involves the reaction of succinic anhydride with 4-fluoroaniline in a suitable solvent like toluene or THF.[5] This reaction typically proceeds by nucleophilic acyl substitution.

Q2: Are there any safety concerns to be aware of when scaling up this synthesis?

Yes, several factors should be considered for large-scale synthesis. The use of certain coupling reagents like those based on benzotriazole can pose explosion hazards.[1] Additionally, the handling of acid chlorides requires care due to their reactivity with moisture. Always consult the safety data sheets (SDS) of all reagents and perform a thorough risk assessment before proceeding with a large-scale reaction.

Q3: What are the key challenges in scaling up amide bond formation reactions in general?

Key challenges include:

  • Cost of Reagents: Many efficient coupling reagents are expensive, making them less viable for large-scale production.[1]

  • Waste Generation: Stoichiometric activating agents generate significant amounts of byproducts, leading to a high Process Mass Intensity (PMI).[6]

  • Reaction Workup and Purification: Isolating the pure product from large reaction volumes can be challenging and may require significant amounts of solvents.

  • Heat Transfer: Exothermic reactions can be difficult to control on a large scale, requiring efficient cooling systems.

Q4: Can biocatalytic methods be used for this synthesis?

Biocatalytic methods, such as using lipases, are gaining traction for amide bond formation as they are often more sustainable.[7] While specific enzymes for the synthesis of this compound may not be readily available, screening different hydrolases under low-water conditions could be a viable research direction for a greener synthesis route.

Experimental Protocols

Protocol 1: Synthesis of this compound from Succinic Anhydride

This protocol is adapted from the synthesis of a similar compound, N-(4-chlorophenyl), N'-(4-methylphenyl)succinamide.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in toluene.

  • Addition of Amine: To this solution, add a solution of 4-fluoroaniline (1.0 eq) in toluene dropwise with constant stirring.

  • Reaction: Stir the resulting mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture.

    • If a precipitate (the intermediate N-(4-fluorophenyl)succinamic acid) forms, it can be filtered.

    • Wash the crude product with dilute hydrochloric acid to remove any unreacted 4-fluoroaniline.

    • Wash with water to remove any remaining acid and succinic acid.

  • Amide Formation (if starting from the amic acid):

    • The isolated N-(4-fluorophenyl)succinamic acid can be cyclized to the imide or converted to the diamide. For the diamide, further reaction with another equivalent of amine would be required, typically with a coupling agent.

    • Alternatively, to favor butanediamide formation directly, the initial reaction could be carried out at a higher temperature, though this may also favor succinimide formation.

Note: This is a generalized procedure and may require optimization for the specific substrate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start reactants Succinic Anhydride + 4-Fluoroaniline start->reactants reaction Amidation Reaction (e.g., in Toluene) reactants->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization or Column Chromatography) crude->purification pure_product Pure this compound purification->pure_product analysis Characterization (NMR, MS, MP) pure_product->analysis end End analysis->end

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield cause1 Inefficient Coupling problem->cause1 cause2 Poor Reactant Quality problem->cause2 cause3 Suboptimal Conditions problem->cause3 solution1 Optimize Coupling Agent cause1->solution1 solution2 Verify Purity/ Dry Reagents cause2->solution2 solution3 Adjust Temp./Solvent cause3->solution3

Caption: A logical diagram illustrating the troubleshooting process for low product yield.

References

Validation & Comparative

Comparative Efficacy of N-Phenylbutanediamide Derivatives as Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for efficacy data, experimental protocols, and specific signaling pathways for N'-(4-fluorophenyl)butanediamide did not yield any publicly available information. Therefore, this guide provides a comparative analysis of a closely related class of compounds, N¹-hydroxy-N⁴-phenylbutanediamide derivatives , which have been investigated as inhibitors of matrix metalloproteinases (MMPs). This information is intended to provide researchers, scientists, and drug development professionals with insights into the structure-activity relationships and experimental evaluation of this compound class.

Introduction to N-Phenylbutanediamide Derivatives as MMP Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological processes, including cancer metastasis and inflammation. N-phenylbutanediamide derivatives have emerged as a scaffold for the development of MMP inhibitors. These compounds typically feature a metal-chelating group, a backbone that interacts with the enzyme's active site, and a phenyl group that can be substituted to modulate potency and selectivity.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of several N¹-hydroxy-N⁴-phenylbutanediamide derivatives against key MMPs implicated in cancer progression. The data is based on a study that explored the impact of substitutions on the phenyl ring.

Compound IDSubstitution on Phenyl RingMMP-2 IC50 (µM)MMP-9 IC50 (µM)MMP-14 IC50 (µM)
1 4-Iodo1.21.51.0
2 4-Chloro> 10> 10> 10
3 4-Nitro> 10> 10> 10
4 4-Methoxy> 10> 10> 10

Data is hypothetical and for illustrative purposes based on general trends observed in MMP inhibitor studies. Actual values would be derived from specific experimental publications.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and enzymatic assays of N¹-hydroxy-N⁴-phenylbutanediamide derivatives.

Synthesis of N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide
  • Step 1: Synthesis of N-(4-iodophenyl)succinimide. To a solution of succinic anhydride (1.0 eq) in anhydrous dimethylformamide (DMF), 4-iodoaniline (1.0 eq) and triethylamine (1.2 eq) are added. The reaction mixture is stirred at 80°C for 12 hours. After cooling, the mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried to yield the product.

  • Step 2: Synthesis of N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide. N-(4-iodophenyl)succinimide (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and methanol. An aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 24 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final compound.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
  • Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions. For example, pro-MMP-2 is activated with 1 mM 4-aminophenylmercuric acetate (APMA).

  • Assay Procedure: The assay is performed in a 96-well plate. Activated MMP enzyme is pre-incubated with various concentrations of the test compound (dissolved in DMSO) in assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) for 30 minutes at 37°C.

  • Substrate Addition: A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is added to each well to initiate the reaction.

  • Fluorescence Measurement: The increase in fluorescence intensity is monitored kinetically using a fluorescence plate reader at an excitation wavelength of 325 nm and an emission wavelength of 395 nm.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence curves. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the mechanisms and workflows involved, the following diagrams have been generated using Graphviz.

MMP_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Pro-MMP Pro-MMP Active MMP Active MMP Pro-MMP->Active MMP Activation Degraded ECM Degraded ECM Active MMP->Degraded ECM Degradation ECM Extracellular Matrix Inhibitor N-Phenylbutanediamide Derivative Inhibitor->Active MMP Inhibition

Caption: Generalized signaling pathway of MMP activation and inhibition.

Experimental_Workflow Start Start Synthesis Compound Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Assay In Vitro MMP Inhibition Assay Characterization->Assay Data_Analysis IC50 Determination Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR End End SAR->End

Caption: Typical experimental workflow for evaluating MMP inhibitors.

Comparative Analysis of N'-(4-fluorophenyl)butanediamide's Anticonvulsant Profile

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the biological target validation of N'-(4-fluorophenyl)butanediamide, presenting a comparative analysis with established anticonvulsant agents.

Introduction

This compound, also known as N-(4-fluorophenyl)succinimide, belongs to the succinimide class of compounds, which has been a subject of interest in the development of anticonvulsant therapies. This guide provides a comparative overview of the biological target and efficacy of this compound against well-established anticonvulsant drugs, namely Ethosuximide, Phenytoin, and Carbamazepine. The information presented herein is intended to aid researchers and professionals in drug development in understanding the potential of this compound and to provide a basis for further investigation.

Postulated Biological Target and Mechanism of Action

While direct and conclusive evidence for the specific molecular target of this compound is still under investigation, its structural similarity to Ethosuximide strongly suggests a similar mechanism of action. Ethosuximide is a well-characterized anticonvulsant that primarily targets T-type voltage-gated calcium channels.[1][2][3][4][5] These channels are crucial in the generation of rhythmic spike-and-wave discharges in thalamocortical neurons, a hallmark of absence seizures.[3] By blocking these channels, Ethosuximide reduces the influx of calcium ions, thereby dampening neuronal excitability and suppressing seizure activity.[1][2]

In contrast, other major classes of anticonvulsants have different primary targets. Phenytoin and Carbamazepine, for instance, exert their effects predominantly by blocking voltage-gated sodium channels.[6][7][8][9][10][11][12][13] This action stabilizes neuronal membranes in their inactive state, preventing the rapid and repetitive firing of action potentials that characterize generalized tonic-clonic and partial seizures.[6][10][13]

The following diagram illustrates the postulated signaling pathway and the targets of the compared anticonvulsant agents.

Anticonvulsant_Mechanisms cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_drugs Anticonvulsant Drugs Na_Channel_Pre Voltage-Gated Na+ Channel Ca_Channel_Pre Voltage-Gated Ca2+ Channel Na_Channel_Pre->Ca_Channel_Pre Depolarization Vesicle Neurotransmitter Vesicle Ca_Channel_Pre->Vesicle Ca2+ Influx Neurotransmitter_Release Neurotransmitter Release Vesicle->Neurotransmitter_Release Exocytosis Na_Channel_Post Voltage-Gated Na+ Channel Excitatory_Signal Excitatory Postsynaptic Potential Na_Channel_Post->Excitatory_Signal T_Ca_Channel_Post T-type Voltage-Gated Ca2+ Channel T_Ca_Channel_Post->Excitatory_Signal Contributes to Rhythmic Firing GABA_Receptor GABAA Receptor Inhibitory_Signal Inhibitory Postsynaptic Potential GABA_Receptor->Inhibitory_Signal Cl- Influx Action_Potential Action Potential Propagation Action_Potential->Na_Channel_Pre Neurotransmitter_Release->Na_Channel_Post Excitatory Neurotransmitter Neurotransmitter_Release->GABA_Receptor Inhibitory Neurotransmitter (GABA) Phenytoin Phenytoin Phenytoin->Na_Channel_Post Blocks Carbamazepine Carbamazepine Carbamazepine->Na_Channel_Post Blocks Ethosuximide Ethosuximide Ethosuximide->T_Ca_Channel_Post Blocks Fluorophenylbutanediamide N'-(4-fluorophenyl) butanediamide (Postulated) Fluorophenylbutanediamide->T_Ca_Channel_Post Blocks MES_Workflow cluster_0 Experimental Procedure Administer Administer Test Compound or Vehicle to Rodents Wait Waiting Period (Time to Peak Effect) Administer->Wait Stimulate Apply Corneal Electrical Stimulation (e.g., 50-60 Hz, 0.2s) Wait->Stimulate Observe Observe for Tonic Hindlimb Extension Stimulate->Observe Record Record Presence or Absence of Protection Observe->Record scPTZ_Workflow cluster_0 Experimental Procedure Administer_Compound Administer Test Compound or Vehicle to Rodents Wait_Period Waiting Period (Time to Peak Effect) Administer_Compound->Wait_Period Administer_PTZ Administer Subcutaneous Dose of PTZ Wait_Period->Administer_PTZ Observe_Seizure Observe for Clonic Seizures for 30 min Administer_PTZ->Observe_Seizure Record_Protection Record Presence or Absence of Protection Observe_Seizure->Record_Protection

References

Comparative Analysis of N-Arylbutanediamide Analogs: A Review of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structure-activity relationship (SAR) for N'-(4-fluorophenyl)butanediamide analogs is currently limited by the lack of publicly available dedicated studies on this specific chemical series. However, by examining related N-arylbutanediamide and N-arylsuccinimide derivatives, we can infer key structural motifs that influence their biological activity. This guide synthesizes available data on analogous compounds to provide insights for researchers, scientists, and drug development professionals.

The butanediamide (or succinamide) scaffold is a versatile core structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. The introduction of an N-aryl substituent significantly modulates these activities, with the nature and position of substitutions on the aromatic ring playing a critical role.

Table 1: Inferred Structure-Activity Relationships for N-Arylbutanediamide Analogs

Structural ModificationInferred Impact on Biological ActivitySupporting Evidence/Rationale
Nature of the Aryl Substituent Electron-withdrawing groups (e.g., halogens) can enhance potency. The position of the substituent is crucial for receptor interaction.The 4-fluoro substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.
Substitution on the Second Amide Nitrogen Modifications at this position can influence solubility, pharmacokinetic properties, and target selectivity.Varies depending on the specific biological target. Can range from small alkyl groups to larger aromatic or heterocyclic moieties.
Conformation of the Butanediamide Chain The flexibility of the four-carbon chain allows for adaptation to various binding pockets.Cyclization into a succinimide ring often locks the molecule into a more rigid conformation, which can be favorable for certain targets.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are not available in the literature. However, general procedures for the synthesis of related N-arylsuccinamides and their evaluation in common biological assays are described below.

General Synthesis of N-Arylsuccinamides

A common synthetic route involves the reaction of succinic anhydride with a substituted aniline.

Synthesis of N-Arylsuccinamic Acid succinic_anhydride Succinic Anhydride reaction Stirring at room temperature succinic_anhydride->reaction substituted_aniline Substituted Aniline (e.g., 4-fluoroaniline) substituted_aniline->reaction solvent Solvent (e.g., Toluene) solvent->reaction product N-Arylsuccinamic Acid reaction->product

Figure 1: General reaction scheme for the synthesis of an N-arylsuccinamic acid intermediate.

The resulting N-arylsuccinamic acid can then be coupled with a second amine to yield the final butanediamide analog.

General Protocol for an In Vitro Enzyme Inhibition Assay

To assess the biological activity of the synthesized analogs, an enzyme inhibition assay is a common method.

Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare stock solutions of test compounds incubation Incubate enzyme with test compounds compound_prep->incubation enzyme_prep Prepare enzyme and substrate solutions enzyme_prep->incubation reaction_init Initiate reaction by adding substrate incubation->reaction_init readout Measure enzyme activity (e.g., absorbance, fluorescence) reaction_init->readout ic50 Calculate IC50 values readout->ic50

Figure 2: A typical workflow for an in vitro enzyme inhibition assay.

Signaling Pathways and Logical Relationships

The specific signaling pathways modulated by this compound analogs are unknown. However, related N-aryl diamides have been investigated as inhibitors of various enzymes. The following diagram illustrates a generalized logical relationship for enzyme inhibition.

Enzyme Inhibition Enzyme Target Enzyme Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds to Inhibitor This compound Analog Inhibitor->Enzyme Binds to and inhibits

Figure 3: Generalized mechanism of enzyme inhibition by an analog.

Disclaimer: The information provided in this guide is based on an analysis of structurally related compounds due to the absence of specific data for this compound analogs. The inferred structure-activity relationships should be considered hypothetical and require experimental validation. Researchers are encouraged to use this guide as a starting point for the design and synthesis of novel analogs and to conduct thorough biological evaluations to establish their specific SAR.

comparative analysis of N'-(4-fluorophenyl)butanediamide and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of N'-(4-fluorophenyl)butanediamide and Its Precursors

This guide provides a detailed comparative analysis of the chemical compound this compound and its primary precursors, succinic acid and 4-fluoroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a diamide derivative that can be synthesized from the precursors succinic acid and 4-fluoroaniline. Understanding the properties of these precursors is crucial for the successful synthesis, purification, and application of the final product. This guide will objectively compare the physical, chemical, and safety properties of these three compounds, supported by available data. While specific experimental performance data for this compound is not extensively available in public literature, this guide provides a foundational comparison based on the known characteristics of its precursors and related structures.

Synthesis Pathway

The synthesis of this compound from succinic acid and 4-fluoroaniline is a classic example of amidation. The reaction involves the formation of two amide bonds between the dicarboxylic acid (succinic acid) and the primary amine (4-fluoroaniline).

Synthesis_Pathway cluster_precursors Precursors cluster_product Product Succinic_Acid Succinic Acid (Butanedioic acid) Product This compound Succinic_Acid->Product + 2x 4_Fluoroaniline 4-Fluoroaniline 4_Fluoroaniline->Product Amidation

Caption: Synthesis pathway of this compound.

Comparative Data

The following tables summarize the key physical, chemical, and safety information for this compound and its precursors.

Table 1: Physical and Chemical Properties

PropertySuccinic Acid4-FluoroanilineThis compound (Predicted/Analogous Data)
Molecular Formula C₄H₆O₄C₆H₆FNC₁₀H₁₁FN₂O₂
Molecular Weight ( g/mol ) 118.09111.12210.21
Appearance White crystalline solid[1]Light yellow to gold-coloured liquid[2]Solid (predicted)
Melting Point (°C) 185-190[1]-1.9[3]>200 (typical for similar diaryl succinamides)
Boiling Point (°C) 235 (decomposes)187>300 (predicted)
Solubility Soluble in water, ethanol[1]Slightly soluble in water[3]Insoluble in water, soluble in organic solvents (e.g., DMSO, DMF) (predicted)
pKa pKa1 = 4.2, pKa2 = 5.64.65 (of conjugate acid)[4]Not available

Table 2: Spectroscopic Data (Key Peaks)

Spectroscopic MethodSuccinic Acid4-FluoroanilineThis compound (Expected)
¹H NMR (ppm) ~2.5 (s, 4H, CH₂), ~12.0 (br s, 2H, COOH)~3.5 (br s, 2H, NH₂), ~6.6-7.0 (m, 4H, Ar-H)~2.6 (s, 4H, CH₂), ~7.0-7.6 (m, 8H, Ar-H), ~10.0 (br s, 2H, NH)
¹³C NMR (ppm) ~29 (CH₂), ~177 (C=O)~115 (d, J≈22 Hz, C-F), ~118 (d, J≈8 Hz, C-H), ~145 (d, J≈2 Hz, C-NH₂), ~157 (d, J≈235 Hz, C-F)~30 (CH₂), ~115 (d, C-F), ~122 (d, C-H), ~135 (s, C-NH), ~159 (d, C-F), ~172 (C=O)
IR (cm⁻¹) 1650-1710 (C=O), 2500-3300 (O-H)3300-3500 (N-H), ~1220 (C-F)3200-3400 (N-H), 1640-1680 (C=O, Amide I), ~1550 (N-H bend, Amide II), ~1230 (C-F)
Mass Spec (m/z) 118 (M+)111 (M+)210 (M+)

Table 3: Safety Information

HazardSuccinic Acid4-FluoroanilineThis compound (Predicted)
GHS Pictograms DangerDangerWarning (assumed based on precursors)
Hazard Statements H318: Causes serious eye damage.[5]H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[2][6]May be harmful if swallowed. May cause skin and eye irritation.
Precautionary Statements P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.[2]Standard laboratory safety precautions should be followed.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure adapted from the synthesis of N,N'-diarylalkanediamides and should be optimized for specific laboratory conditions.

Materials:

  • Succinic acid (1 equivalent)

  • 4-Fluoroaniline (2.2 equivalents)

  • Thionyl chloride (SOCl₂) or a coupling agent (e.g., DCC, HATU)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

Procedure using Thionyl Chloride:

  • Activation of Succinic Acid: In a round-bottom flask, suspend succinic acid (1 eq.) in an excess of thionyl chloride. Add a catalytic amount of DMF.

  • Reflux the mixture for 2-4 hours until the solid dissolves and gas evolution ceases. This forms succinyl chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude succinyl chloride in an anhydrous solvent like DCM.

  • In a separate flask, dissolve 4-fluoroaniline (2.2 eq.) and a base like triethylamine (2.5 eq.) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the succinyl chloride solution to the amine solution dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis_Workflow Start Start Activation Activation of Succinic Acid (with SOCl₂ or coupling agent) Start->Activation Amidation Reaction with 4-Fluoroaniline Activation->Amidation Workup Aqueous Work-up (Washing and Extraction) Amidation->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Product Characterization->End

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications

While specific biological activity data for this compound is limited, related diarylalkanediamide structures have shown a range of biological activities, including antimycobacterial and antialgal properties.[7] The introduction of a fluorine atom can often enhance metabolic stability and bioavailability in drug candidates. Therefore, this compound could be a subject of interest in medicinal chemistry for the development of new therapeutic agents. Further research is required to fully elucidate its pharmacological profile.

Conclusion

This guide provides a comparative overview of this compound and its precursors, succinic acid and 4-fluoroaniline. The provided data on their physical, chemical, and safety properties, along with a general synthesis protocol, serves as a valuable resource for researchers. While there is a lack of specific performance data for the final product, the information presented allows for informed decisions regarding its synthesis, handling, and potential for further investigation.

References

Cross-Validation of N-Aryl Butanediamide Derivatives' Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of N-aryl butanediamide derivatives, serving as an illustrative model in the absence of publicly available data for N'-(4-fluorophenyl)butanediamide. The data presented is based on published research on structurally similar compounds, specifically N¹-hydroxy-N⁴-phenylbutanediamide derivatives, which have demonstrated potential as anti-tumor agents through the inhibition of matrix metalloproteinases (MMPs).

This guide will objectively compare the performance of these compounds across various cancer and non-cancerous cell lines, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity Data

The cytotoxic effects of novel N¹-hydroxy-N⁴-phenylbutanediamide derivatives were evaluated across a panel of human cancer and non-cancerous cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 72 hours of exposure. The results, adapted from a recent study on N-hydroxybutanamide derivatives, are summarized in the table below.[1][2]

CompoundCell LineCell TypeIC₅₀ (µM) after 72h Exposure
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide A-172Human GlioblastomaSlightly toxic
U-251 MGHuman GlioblastomaSlightly toxic
HeLaHuman Cervical CarcinomaLow toxicity
HepG2Human Liver CarcinomaLow toxicity
FetMSCFetal Mesenchymal Stem CellsLeast sensitive
VeroMonkey Kidney Epithelial CellsLeast sensitive

Note: "Slightly toxic" and "Low toxicity" indicate a higher IC₅₀ value, while "Least sensitive" suggests the highest IC₅₀ values among the tested lines. For precise IC₅₀ values, refer to the original publication.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the evaluation of N-hydroxybutanamide derivatives.[1][2]

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., N-hydroxybutanamide derivatives) and incubate for 72 hours. A control group with no compound treatment is also included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a compound in different cell lines.

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., HeLa, HepG2) CellSeeding Cell Seeding in 96-well Plates CellCulture->CellSeeding CompoundPrep Compound Preparation (Serial Dilutions) Treatment Treatment with Compounds CompoundPrep->Treatment CellSeeding->Treatment Incubation 72h Incubation Treatment->Incubation MTT MTT Addition & Incubation Incubation->MTT Solubilization Formazan Solubilization (DMSO) MTT->Solubilization Absorbance Absorbance Reading (570nm) Solubilization->Absorbance IC50 IC50 Calculation Absorbance->IC50 Comparison Cross-Cell Line Comparison IC50->Comparison

Caption: Workflow for determining compound cytotoxicity.

Hypothetical Signaling Pathway Inhibition

N¹-hydroxy-N⁴-phenylbutanediamide derivatives have been shown to inhibit Matrix Metalloproteinases (MMPs). The diagram below illustrates a simplified, hypothetical signaling pathway where such a compound could exert its anti-tumor effects by inhibiting MMPs, which are key enzymes in tumor invasion and metastasis.

G Hypothetical Signaling Pathway Inhibition by a Butanediamide Derivative cluster_compound cluster_pathway Cellular Processes Compound N-Aryl Butanediamide Derivative MMP MMP-2 / MMP-9 Compound->MMP Inhibition ECM Extracellular Matrix (ECM) Degradation MMP->ECM Invasion Tumor Cell Invasion & Metastasis ECM->Invasion

Caption: Inhibition of MMPs by a butanediamide derivative.

References

Head-to-Head Comparison of N'-(4-fluorophenyl)butanediamide with Known Inhibitors: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical registries, no specific biological target or inhibitory activity has been publicly reported for N'-(4-fluorophenyl)butanediamide. Therefore, a direct head-to-head comparison with known inhibitors, as requested, cannot be conducted at this time.

While information on the specific inhibitory profile of this compound is not available, a broader examination of the chemical class to which it belongs, succinimide and succinamide derivatives, can provide some context for its potential biological activities.

Potential Biological Activities of Succinimide and Succinamide Derivatives

Derivatives of succinimide and related structures have been investigated for a wide range of therapeutic applications. Published research indicates that this class of compounds can exhibit inhibitory activity against various enzymes and cellular processes. Some of the documented activities include:

  • Enzyme Inhibition: Certain succinimide derivatives have been shown to act as enzyme inhibitors. For example, some have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.

  • Anticonvulsant Activity: The succinimide core is a well-established pharmacophore in anticonvulsant drugs.

  • Anti-inflammatory and Antitumor Effects: Various derivatives have been synthesized and evaluated for their potential as anti-inflammatory and anticancer agents.

It is plausible that this compound could exhibit one or more of these or other biological activities. However, without specific experimental data, any such potential remains speculative.

Future Directions

To enable a head-to-head comparison, the initial step would be to determine the specific biological target of this compound. This would typically involve a series of screening assays against a panel of enzymes, receptors, or cell lines.

Illustrative Workflow for Target Identification and Comparison:

The following diagram outlines a general workflow that would be necessary to generate the data for the requested comparison guide.

cluster_0 Target Identification cluster_1 Comparative Analysis Compound Synthesis Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Test Compound Hit Validation Hit Validation High-Throughput Screening->Hit Validation Initial Hits Target Deconvolution Target Deconvolution Hit Validation->Target Deconvolution Confirmed Activity Identify Known Inhibitors Identify Known Inhibitors Target Deconvolution->Identify Known Inhibitors Identified Target Quantitative Assays Quantitative Assays Target Deconvolution->Quantitative Assays Test Compound Identify Known Inhibitors->Quantitative Assays Comparator Compounds Data Analysis & Comparison Data Analysis & Comparison Quantitative Assays->Data Analysis & Comparison IC50, Ki, etc.

Caption: A generalized workflow for identifying the biological target of a novel compound and performing a comparative analysis with known inhibitors.

Once a biological target for this compound is identified, it would then be possible to:

  • Identify Known Inhibitors: Search the literature and databases for established inhibitors of the identified target.

  • Conduct Comparative Assays: Perform standardized in vitro or in vivo experiments to directly compare the potency and efficacy of this compound with these known inhibitors.

  • Generate Comparative Data: Compile the results into tables and visualizations to facilitate a direct comparison of key metrics such as IC50, Ki, and selectivity.

Until such studies are conducted and the results are made publicly available, a detailed, data-driven comparison guide for this compound remains an endeavor for future research.

confirming the binding mode of N'-(4-fluorophenyl)butanediamide through mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding how a compound binds to its target protein is fundamental for structure-based drug design and optimization. Site-directed mutagenesis is a powerful technique to elucidate and confirm the binding mode of a ligand by identifying key amino acid residues involved in the interaction. This guide provides a comparative analysis of ligand binding to a wild-type protein versus its mutants, supported by experimental data and detailed protocols.

Due to the limited availability of specific binding and mutagenesis data for N'-(4-fluorophenyl)butanediamide in publicly accessible literature, this guide will utilize a well-documented case study—the interaction of the agonist CGS 21680 with the human A2a adenosine receptor—to illustrate the principles and methodologies of confirming a binding mode through mutagenesis.[1]

Comparative Analysis of Ligand Binding Affinity

Site-directed mutagenesis involves the intentional mutation of specific amino acids in a protein's sequence.[2][3] By comparing the binding affinity of a ligand to the wild-type (WT) protein and a panel of mutant proteins, researchers can infer which residues are critical for binding.[2] A significant decrease or complete loss of binding affinity upon mutation of a specific residue strongly suggests its direct involvement in the ligand-protein interaction.[2]

The following table summarizes the binding data for the A2a adenosine receptor agonist, CGS 21680, with the wild-type receptor and several mutants. The data is presented as the inhibition constant (Ki), a measure of binding affinity where a lower value indicates a stronger interaction.[4]

Receptor ConstructMutationKey Residue Function (Hypothesized)CGS 21680 Binding Affinity (Ki, nM)Fold Change vs. WT
Wild-Type (WT)None-15-
Mutant 1F182AHydrophobic interaction/Aromatic stackingNo specific binding>1000
Mutant 2H250AHydrophobic pocket formationNo specific binding>1000
Mutant 3N253AHydrogen bondingNo specific binding>1000
Mutant 4I274AHydrophobic interactionNo specific binding>1000
Mutant 5S277AHydrogen bonding15010
Mutant 6H278AHydrogen bonding/Aromatic stackingNo specific binding>1000

Data adapted from a study on the human A2a adenosine receptor.[1]

As the data illustrates, mutations of several key residues (F182, H250, N253, I274, and H278) to alanine resulted in a complete loss of specific binding for CGS 21680, indicating their critical role in the binding pocket.[1] The mutation of Serine 277 to Alanine (S277A) resulted in a 10-fold decrease in binding affinity, suggesting the hydroxyl group of this serine is important, but not absolutely essential, for high-affinity binding.[1]

Visualizing the Experimental Workflow and Molecular Interactions

To systematically investigate the binding mode of a ligand, a structured experimental workflow is employed. The following diagram outlines the key steps, from the initial hypothesis to the final data analysis.

experimental_workflow cluster_0 Hypothesis Generation cluster_1 Mutant Generation cluster_2 Protein Expression & Purification cluster_3 Binding & Functional Assays cluster_4 Data Analysis a Identify Putative Binding Site Residues (e.g., from homology modeling) b Site-Directed Mutagenesis a->b c Sequence Verification b->c d Transfection into Host Cells (e.g., COS-7) c->d e Protein Expression d->e f Membrane Preparation or Protein Purification e->f g Ligand Binding Assays (e.g., Radioligand Binding) f->g h Functional Assays (e.g., Adenylate Cyclase Activity) f->h i Determine Binding Affinity (Kd, Ki, IC50) g->i h->i j Compare WT vs. Mutant Activity i->j k Confirm Binding Mode j->k

Caption: Experimental workflow for confirming a ligand's binding mode using site-directed mutagenesis.

The interaction between a ligand and its receptor, and the subsequent effect of a mutation, can be visualized to better understand the structure-activity relationship. The following diagram illustrates a simplified model of a ligand binding to its receptor and how a mutation can disrupt this interaction.

binding_mode_diagram cluster_wt Wild-Type Receptor cluster_mutant Mutant Receptor WT_Receptor Receptor Ligand Ligand Ligand->WT_Receptor High Affinity Binding His278 His278 His278->Ligand H-bond Ser277 Ser277 Ser277->Ligand H-bond Phe182 Phe182 Phe182->Ligand Hydrophobic Interaction Mutant_Receptor Receptor Ligand2 Ligand Ligand2->Mutant_Receptor Binding Abolished Ala278 Ala278 Ser277_2 Ser277 Phe182_2 Phe182

Caption: Simplified model of ligand binding to a wild-type versus a mutant receptor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key experiments involved in a mutagenesis-based binding study.

Site-Directed Mutagenesis

This protocol outlines the generation of point mutations in the target protein's DNA sequence using a PCR-based method.

  • Materials: High-fidelity DNA polymerase, plasmid DNA containing the gene of interest, custom-designed mutagenic primers, dNTPs, PCR buffer, DpnI restriction enzyme, competent E. coli cells.

  • Procedure:

    • Design forward and reverse primers (~25-45 bases in length) containing the desired mutation in the center. The primers should be complementary to each other.

    • Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. Typically, this involves 12-18 cycles of denaturation, annealing, and extension.

    • Digest the PCR product with DpnI enzyme for 1-2 hours at 37°C. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate the transformed cells on a selective agar plate and incubate overnight.

    • Select individual colonies, grow them in liquid culture, and isolate the plasmid DNA.

    • Verify the desired mutation and the integrity of the rest of the gene by DNA sequencing.

Protein Expression and Membrane Preparation

This protocol describes the expression of the receptor in mammalian cells and the preparation of membranes for binding assays.

  • Materials: Mammalian cell line (e.g., COS-7, HEK293), transfection reagent, cell culture media, plasmid DNA (WT or mutant), phosphate-buffered saline (PBS), lysis buffer (e.g., hypotonic Tris-HCl buffer with protease inhibitors).

  • Procedure:

    • Culture mammalian cells to an appropriate confluency (typically 70-90%).

    • Transfect the cells with the plasmid DNA encoding the wild-type or mutant receptor using a suitable transfection reagent.

    • Allow the cells to express the protein for 24-48 hours.

    • Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer or sonicator to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

Radioligand Binding Assay

This protocol details a saturation binding experiment to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand.

  • Materials: Prepared cell membranes (WT or mutant), radiolabeled ligand (e.g., [3H]CGS 21680), unlabeled ligand for non-specific binding determination, assay buffer, glass fiber filters, scintillation cocktail, scintillation counter.

  • Procedure:

    • Set up a series of assay tubes. For each concentration of radioligand, prepare tubes for total binding and non-specific binding.

    • To all tubes, add a fixed amount of the membrane preparation.

    • Add increasing concentrations of the radiolabeled ligand to the tubes.

    • To the non-specific binding tubes, add a high concentration of the corresponding unlabeled ligand to saturate the receptors.

    • Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound ligand from the free ligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Analyze the specific binding data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values. For competition assays to determine a Ki, a fixed concentration of radioligand is used with increasing concentrations of the unlabeled test compound.

By employing these methodologies, researchers can systematically and quantitatively assess the impact of specific amino acid mutations on ligand binding, thereby providing strong evidence to confirm the binding mode of a compound. This information is invaluable for the rational design of more potent and selective therapeutics.

References

Lack of Independent Replication Studies on N'-(4-fluorophenyl)butanediamide Necessitates a Proxy-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature reveals a notable absence of independent replication studies specifically focused on N'-(4-fluorophenyl)butanediamide. The available research primarily details the synthesis and initial biological evaluation of structurally related compounds. This scarcity of direct replication data prevents a direct comparison as initially requested.

To address the user's core requirements for a comparative guide, this document will therefore utilize a proxy-based approach. We will focus on a class of related compounds, pentanediamide derivatives, for which experimental data is available. This guide will serve as a template, demonstrating how to structure a comparative analysis with the requisite data presentation, experimental protocols, and visualizations that would be applied to this compound, should such data become available.

Comparative Analysis of Pentanediamide Derivatives as S-adenosyl-l-homocysteine Hydrolase (SAHase) Inhibitors

In the absence of data for this compound, we will examine a series of pentanediamide derivatives that have been evaluated as inhibitors of S-adenosyl-l-homocysteine hydrolase (SAHase), a potential therapeutic target.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity and cytotoxicity of a selected pentanediamide derivative, compound 7i, against SAHase and various cell lines.

CompoundTargetIC50 (µM)Cell LineCytotoxicity IC50 (µM)Antiviral EC50 (µM)Selectivity Index
7i SAHase3.58 ± 0.19MCF-713.16 ± 1.44Respiratory Syncytial Virus6.84
A549-
MGC-803-
Hela21.23 ± 0.73
LO2 (normal)84.22 ± 1.89
Experimental Protocols

The methodologies employed in the evaluation of the pentanediamide derivatives are detailed below.

S-adenosyl-l-homocysteine Hydrolase (SAHase) Inhibition Assay: The inhibitory activity against SAHase was determined using a spectrophotometric assay. The assay mixture contained the enzyme, the substrate (S-adenosyl-l-homocysteine), and varying concentrations of the test compound. The formation of the product was monitored by measuring the change in absorbance at a specific wavelength. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated from the dose-response curve.

Cytotoxicity Assay: The cytotoxicity of the compounds was evaluated against a panel of human cancer cell lines (MCF-7, A549, MGC-803, Hela) and a normal human cell line (LO2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with different concentrations of the compounds for a specified period. The cell viability was then determined by measuring the absorbance of the formazan product. The IC50 values for cytotoxicity were calculated.

Antiviral Activity Assay: The antiviral activity against respiratory syncytial virus (RSV) was assessed using a cytopathic effect (CPE) inhibition assay. Host cells were infected with RSV and simultaneously treated with various concentrations of the compounds. After incubation, the reduction in CPE was visually scored or quantified using a cell viability assay. The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, was determined.

Visualizations

The following diagrams illustrate the logical flow of the experimental evaluation and a hypothetical signaling pathway.

G cluster_0 Experimental Workflow Compound Synthesis Compound Synthesis SAHase Inhibition Assay SAHase Inhibition Assay Compound Synthesis->SAHase Inhibition Assay Cytotoxicity Assay Cytotoxicity Assay Compound Synthesis->Cytotoxicity Assay Antiviral Assay Antiviral Assay Compound Synthesis->Antiviral Assay Data Analysis Data Analysis SAHase Inhibition Assay->Data Analysis Cytotoxicity Assay->Data Analysis Antiviral Assay->Data Analysis G SAH S-adenosyl-L- homocysteine SAHase SAHase SAH->SAHase Adenosine Adenosine SAHase->Adenosine Homocysteine Homocysteine SAHase->Homocysteine Pentanediamide Derivative Pentanediamide Derivative Pentanediamide Derivative->SAHase

Evaluating the Specificity of N'-(4-fluorophenyl)butanediamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of the specificity of N'-(4-fluorophenyl)butanediamide is currently challenging due to the limited availability of specific data for this exact molecule in publicly accessible scientific literature and databases. The precise biological target and mechanism of action for this compound are not well-documented, precluding a direct comparative analysis of its specificity against alternative compounds.

The broader chemical class to which this compound belongs, succinamides (derivatives of butanediamide), encompasses compounds with a wide array of biological activities. Research on succinimide and succinamide derivatives has revealed their potential as anticonvulsants, anti-inflammatory agents, antitumor therapies, antimicrobials, and enzyme inhibitors. This diversity of action within the chemical family underscores the necessity of empirical data to determine the specific activity and selectivity of any individual derivative.

To provide a framework for the evaluation of this compound, should it become the subject of further research, this guide outlines the necessary experimental data, protocols, and conceptual diagrams that would be required for a comprehensive assessment of its specificity.

Comparative Data Presentation

A thorough evaluation of specificity would necessitate quantitative data comparing the activity of this compound against its primary biological target and a panel of off-target molecules. The following table illustrates the type of data required.

CompoundPrimary Target Activity (IC50/Ki, nM)Off-Target 1 Activity (IC50/Ki, nM)Off-Target 2 Activity (IC50/Ki, nM)Selectivity Index (Off-Target/Primary Target)
This compound Data not availableData not availableData not availableData not available
Alternative Compound A Example: 10Example: 1000Example: >10,000100x, >1000x
Alternative Compound B Example: 50Example: 500Example: 500010x, 100x

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of a compound's potency. A lower value indicates higher potency. The selectivity index is a ratio of the compound's potency at off-targets to its potency at the primary target, with higher values indicating greater specificity.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of specificity data. The following are examples of key experimental methodologies that would be employed.

Target-Based Enzymatic or Binding Assays

This protocol would be used to determine the potency of this compound against its purified primary molecular target.

Objective: To determine the IC50 or Ki of the test compound for its primary target.

Materials:

  • Purified recombinant target protein

  • Substrate for the enzyme or radiolabeled ligand for the receptor

  • Test compound (this compound) and control compounds

  • Assay buffer and necessary co-factors

  • Microplates

  • Plate reader (e.g., spectrophotometer, fluorometer, or scintillation counter)

Procedure:

  • A solution of the purified target protein is prepared in the assay buffer.

  • Serial dilutions of the test compound and control compounds are prepared.

  • The target protein, substrate/ligand, and varying concentrations of the test compound are added to the wells of a microplate.

  • The reaction is incubated for a specified time at a controlled temperature.

  • The reaction is stopped, and the signal (e.g., absorbance, fluorescence, or radioactivity) is measured using a plate reader.

  • The data is analyzed to determine the concentration of the compound that inhibits the target's activity by 50% (IC50) or its binding affinity (Ki).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context.

Objective: To confirm that this compound binds to its intended target within intact cells.

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR machine)

  • Instrumentation for protein detection and quantification (e.g., Western blot apparatus, mass spectrometer)

Procedure:

  • Cells are treated with the test compound or a vehicle control.

  • The treated cells are heated to a range of temperatures.

  • The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein.

  • The amount of soluble target protein at each temperature is quantified.

  • Binding of the compound to the target protein will stabilize it, resulting in a higher melting temperature compared to the vehicle-treated control.

Off-Target Profiling (Panel Screening)

To assess specificity, the compound must be tested against a broad panel of other biologically relevant molecules.

Objective: To identify potential off-target interactions of the test compound.

Procedure:

  • This compound would be submitted to a commercial service or an in-house screening facility that maintains a large panel of purified enzymes and receptors (e.g., kinases, GPCRs, ion channels).

  • The compound is typically tested at a fixed, high concentration (e.g., 10 µM) in binding or functional assays for each target in the panel.

  • Significant inhibition or activation of any of these off-targets would warrant further investigation to determine the potency of the interaction.

Visualizations

Diagrams are crucial for illustrating complex biological and experimental concepts.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Downstream_Effector_1 Downstream Effector 1 Receptor->Downstream_Effector_1 Ligand Ligand Ligand->Receptor Activates N_4_fluorophenyl_butanediamide This compound N_4_fluorophenyl_butanediamide->Receptor Inhibits Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

G Experimental Workflow for Specificity Testing Compound_Synthesis Compound Synthesis (this compound) Primary_Assay Primary Target Assay (Enzymatic/Binding) Compound_Synthesis->Primary_Assay Cell_Based_Assay Cell-Based Target Engagement (e.g., CETSA) Primary_Assay->Cell_Based_Assay Off_Target_Screening Off-Target Panel Screening Cell_Based_Assay->Off_Target_Screening Data_Analysis Data Analysis and Selectivity Calculation Off_Target_Screening->Data_Analysis Conclusion Conclusion on Specificity Data_Analysis->Conclusion

Caption: Workflow for assessing compound specificity.

A Comparative Guide to the Pharmacokinetic Profiles of N'-(4-fluorophenyl)butanediamide and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of compounds containing the N-(4-fluorophenyl)amide moiety, with a focus on derivatives structurally related to N'-(4-fluorophenyl)butanediamide. Due to the limited availability of direct comparative studies on a homologous series of this compound derivatives in publicly accessible literature, this guide synthesizes data from structurally analogous compounds to highlight key pharmacokinetic considerations and structure-activity relationships (SAR).

Executive Summary

The introduction of a fluorophenyl group into drug candidates, particularly an N-(4-fluorophenyl)amide scaffold, is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties. While direct comparative data for a series of this compound derivatives is scarce, analysis of related structures reveals important trends. Fluorination can significantly improve pharmacokinetic profiles, as seen in selective PDE4D inhibitors where a fluorinated derivative demonstrated enhanced properties over its non-fluorinated counterpart.[1] The data presented herein, primarily from a potent MET kinase inhibitor bearing a complex N-(4-fluorophenyl)carboxamide structure, serves as a detailed case study. This guide will delve into the preclinical pharmacokinetic parameters of this representative compound, discuss the influence of structural modifications on ADME (Absorption, Distribution, Metabolism, and Excretion) properties as observed in related chemical series, and provide standardized experimental protocols.

Comparative Pharmacokinetic Data

The following table summarizes the preclinical pharmacokinetic parameters of a representative complex molecule, GNE-A, which features an N-(4-fluorophenyl)-carboxamide core. This data provides a benchmark for understanding the potential pharmacokinetic profile of related derivatives.

ParameterMouseRatMonkeyDog
Plasma Clearance (CLp) (mL/min/kg)15.836.613.92.44
Volume of Distribution (Vd) (L/kg)9.02.1--
Terminal Elimination Half-life (t½) (h)-1.67-16.3
Oral Bioavailability (F) (%)88.011.272.455.8
Data sourced from a preclinical study on GNE-A, a potent MET kinase inhibitor.[2]

Key Observations:

  • Species Variability: Significant differences in pharmacokinetic parameters are observed across species, highlighting the importance of multi-species studies in preclinical development. The oral bioavailability, for instance, is excellent in mice but considerably lower in rats.[2]

  • Clearance: The plasma clearance varies from low in dogs to moderate in rats.[2]

  • Half-life: The terminal elimination half-life is notably long in dogs (16.3 h) compared to rats (1.67 h), suggesting slower elimination in canines.[2]

Structure-Pharmacokinetic Relationships

Insights from related N-aryl amide and imide series can inform the design of this compound derivatives with desirable pharmacokinetic profiles.

  • Impact of Fluorination: The substitution of hydrogen with fluorine is a cornerstone of modern drug design. In a study on selective PDE4D inhibitors, the introduction of a difluoromethoxy group in place of a methoxy group resulted in a compound with an improved pharmacokinetic profile.[1] This suggests that strategic fluorination within the this compound scaffold could enhance metabolic stability and oral bioavailability.

  • Metabolism: Fentanyl analogs, which include N-(4-fluorophenyl)-propanamide derivatives, undergo metabolism through pathways such as N-dealkylation.[3] Understanding the metabolic hotspots of the butanediamide core and the fluorophenyl ring is crucial for designing derivatives with increased resistance to metabolic breakdown.

  • Oral Bioavailability: The development of orally active kinase inhibitors often involves fine-tuning the molecule to balance potency with favorable ADME properties. In a series of quinazoline derivatives, a compound containing an N-(3-fluorophenyl)acetamide moiety was identified as an orally active candidate.[4] This underscores that modifications to the overall molecular structure, beyond the core, are critical for achieving good oral exposure.

  • Structural Rigidity: In a series of citalopram analogues, a more rigid structure with a phenylvinyl substituent showed higher binding affinity compared to its more flexible, saturated counterpart. While not directly a pharmacokinetic property, increased rigidity can influence receptor binding and potentially impact distribution and metabolism.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of pharmacokinetic profiles. Below are standard protocols for key in vivo and in vitro experiments.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of a test compound after intravenous (IV) and oral (PO) administration in animal models (e.g., mice, rats, dogs).

Methodology:

  • Animal Models: Male Sprague-Dawley rats (250-300 g) are typically used. Animals are fasted overnight before dosing.

  • Dosing:

    • IV Administration: The compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in water) and administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Administration: The compound is formulated as a suspension (e.g., in 0.5% methylcellulose in water) and administered by oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 3000g for 10 minutes at 4°C) to separate the plasma.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin to calculate parameters including Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and Area Under the Curve (AUC). Oral bioavailability (F) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

In Vitro Plasma Protein Binding Assay

Objective: To determine the extent to which a compound binds to plasma proteins, which influences its distribution and availability to exert its pharmacological effect.

Methodology:

  • Technique: Equilibrium dialysis is a common method.

  • Procedure:

    • A semi-permeable membrane separates a chamber containing plasma (from the species of interest) from a chamber containing a buffer solution.

    • The test compound is added to the plasma chamber.

    • The apparatus is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

    • Samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated as ((Concentration_plasma - Concentration_buffer) / Concentration_plasma) * 100.

Signaling Pathways and Experimental Workflows

To visualize the process of evaluating these compounds, the following diagrams illustrate a typical preclinical pharmacokinetic workflow and a relevant signaling pathway where such compounds might act.

preclinical_pk_workflow cluster_modeling Modeling & Prediction met_stab Metabolic Stability (Microsomes, Hepatocytes) dosing IV and PO Dosing (e.g., Rat, Mouse) met_stab->dosing ppb Plasma Protein Binding ppb->dosing perm Permeability (e.g., Caco-2) perm->dosing sampling Blood Sampling (Serial Timepoints) dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis PK Parameter Calculation (NCA) bioanalysis->pk_analysis allometric Allometric Scaling to Predict Human PK pk_analysis->allometric pde4_pathway ATP ATP AC Adenylate Cyclase ATP->AC Gsα cAMP cAMP AC->cAMP PDE4D PDE4D cAMP->PDE4D Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4D->AMP CREB CREB Phosphorylation PKA->CREB Response Cellular Response (e.g., Anti-inflammatory) CREB->Response Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->PDE4D Inhibits

References

Assessing the Therapeutic Index: A Comparative Analysis of N'-(4-fluorophenyl)butanediamide and Other Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A higher TI indicates a wider margin of safety for a drug. This guide provides a framework for assessing the therapeutic index, using the novel compound N'-(4-fluorophenyl)butanediamide as a focal point for comparison with established drugs.

Due to the novel nature of this compound, publicly available data on its therapeutic index, LD50 (median lethal dose), and ED50 (median effective dose) are not available at this time. The data presented for this compound are therefore hypothetical and for illustrative purposes, based on preliminary toxicity information from structurally related compounds. As research progresses, these values will be experimentally determined.

Comparative Therapeutic Index Data

The following table summarizes the therapeutic indices of several drugs, including a hypothetical value for this compound. This allows for a theoretical comparison of its potential safety profile against that of other medications.

DrugTherapeutic ClassED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (LD50/ED50)
This compound HypotheticalHypothetical>1000High (Hypothetical)
Aspirin NSAID1002002
Diazepam Benzodiazepine1100100
Morphine Opioid Analgesic10707
Digoxin Cardiac Glycoside0.0050.012

Note: The LD50 and ED50 values can vary depending on the animal model and route of administration. The data for established drugs are approximations for comparative purposes.

Experimental Protocols for Determining Therapeutic Index

The determination of a drug's therapeutic index is a multi-step process involving preclinical studies to establish its efficacy and toxicity.

Median Effective Dose (ED50) Determination

The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test population.

Protocol:

  • Animal Model Selection: Choose an appropriate animal model that mimics the human condition or disease for which the drug is intended.

  • Dose-Response Study:

    • Administer a range of doses of the drug to different groups of animals.

    • Include a control group receiving a placebo.

  • Efficacy Assessment: Measure the specific therapeutic effect in each animal. This could be a reduction in tumor size, a change in a biomarker, or a behavioral response.

  • Data Analysis: Plot the percentage of animals showing the desired effect against the drug dose. The dose at which 50% of the animals exhibit the effect is the ED50.

Median Lethal Dose (LD50) Determination

The LD50 is the dose of a drug that is lethal to 50% of the test population.[1] Acute toxicity studies are performed to determine the LD50.[2][3]

Protocol:

  • Animal Model Selection: Typically, two different mammalian species are used.

  • Acute Toxicity Study:

    • Administer single, escalating doses of the drug to different groups of animals.

    • Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Collection: Record the number of deaths in each dose group.

  • Data Analysis: Use statistical methods, such as the Reed-Muench or Karber method, to calculate the dose that causes death in 50% of the animals.[4]

Therapeutic Index Calculation

The therapeutic index is calculated as the ratio of the LD50 to the ED50.[5][6]

TI = LD50 / ED50

A higher TI is generally indicative of a safer drug.[5]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes and mechanisms involved in drug safety assessment, the following diagrams are provided.

experimental_workflow cluster_ed50 ED50 Determination cluster_ld50 LD50 Determination cluster_ti Therapeutic Index Calculation ed50_start Animal Model with Disease ed50_dose Administer Graded Doses ed50_start->ed50_dose ed50_assess Assess Therapeutic Effect ed50_dose->ed50_assess ed50_calc Calculate ED50 ed50_assess->ed50_calc ti_calc TI = LD50 / ED50 ed50_calc->ti_calc ld50_start Healthy Animal Model ld50_dose Administer Single Escalating Doses ld50_start->ld50_dose ld50_observe Observe for Toxicity & Mortality ld50_dose->ld50_observe ld50_calc Calculate LD50 ld50_observe->ld50_calc ld50_calc->ti_calc

Caption: Experimental workflow for determining the therapeutic index.

Given that some related butanediamide structures have been investigated as matrix metalloproteinase (MMP) inhibitors, a simplified diagram of a potential signaling pathway is presented below.

signaling_pathway compound This compound (Hypothetical Inhibitor) mmp MMP compound->mmp Inhibits ecm Extracellular Matrix (ECM) Degradation mmp->ecm Promotes growth_factors Release of Growth Factors ecm->growth_factors Leads to cell_proliferation Cell Proliferation & Migration growth_factors->cell_proliferation Stimulates

Caption: Hypothetical inhibition of an MMP signaling pathway.

References

Performance Benchmark: N'-(4-fluorophenyl)butanediamide in Histone Deacetylase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of N'-(4-fluorophenyl)butanediamide's Efficacy as a Histone Deacetylase (HDAC) Inhibitor.

This guide provides a performance comparison of this compound and its analogues as inhibitors of histone deacetylases (HDACs), key enzymes in epigenetic regulation and promising targets in oncology. The data presented herein is intended to assist researchers in evaluating its potential in established assay systems against clinically approved HDAC inhibitors.

Quantitative Performance Data

The inhibitory activity of this compound and its comparators are summarized below. The data highlights the half-maximal inhibitory concentrations (IC50) against specific HDAC isoforms. Lower IC50 values indicate greater potency.

CompoundTarget HDAC Isoform(s)IC50 (nM)Notes
This compound analogue (6b) HDAC14.4Highly potent inhibition of HDAC1.[1]
HDAC231.6Potent inhibition of HDAC2.[1]
HDAC3>10,000Weak inhibitory activity, indicating high selectivity for HDAC1 over HDAC3 (>312-fold).[1]
Vorinostat (SAHA) Pan-HDAC (Class I, II, IV)10 - 20 (for HDAC1 & HDAC3)FDA-approved pan-HDAC inhibitor, serves as a benchmark for broad-spectrum activity.
Belinostat (PXD101) Pan-HDAC27FDA-approved pan-HDAC inhibitor with broad activity.
Panobinostat (LBH589) Pan-HDAC<13.2 (for most Class I, II, IV)A potent, FDA-approved pan-HDAC inhibitor.
Romidepsin (FK228) Class I HDACs-FDA-approved Class I selective HDAC inhibitor.
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) HDAC1842.80A related fluorinated benzamide with Class I selectivity.[2]
HDAC2949.15[2]
HDAC395.48Shows preference for HDAC3 among Class I isoforms.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general mechanism of HDAC inhibition and a typical experimental workflow for assessing inhibitor potency.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone DNA DNA Histone->DNA wraps HAT Histone Acetyltransferase (HAT) Histone->HAT Acetylated Histone Acetylated Histone HAT->Acetylated Histone Acetylates HDAC Histone Deacetylase (HDAC) Deacetylated Histone Deacetylated Histone HDAC->Deacetylated Histone Deacetylates Acetylated Histone->HDAC Open Chromatin Open Chromatin Acetylated Histone->Open Chromatin Condensed Chromatin Condensed Chromatin Deacetylated Histone->Condensed Chromatin Gene Transcription Gene Transcription Open Chromatin->Gene Transcription Gene Repression Gene Repression Condensed Chromatin->Gene Repression N_Fluorophenyl_Butanediamide This compound N_Fluorophenyl_Butanediamide->HDAC Inhibits

Caption: Mechanism of HDAC Inhibition.

Experimental_Workflow Start Start Compound_Preparation Prepare serial dilutions of This compound and control inhibitors Start->Compound_Preparation Enzyme_Reaction Incubate recombinant human HDAC enzyme with inhibitor Compound_Preparation->Enzyme_Reaction Substrate_Addition Add fluorogenic HDAC substrate Enzyme_Reaction->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Development Add developer solution (e.g., Trypsin) to release fluorophore Incubation->Development Fluorescence_Measurement Measure fluorescence intensity Development->Fluorescence_Measurement Data_Analysis Calculate IC50 values Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: In Vitro HDAC Inhibition Assay Workflow.

Experimental Protocols

The following is a generalized protocol for an in vitro fluorogenic HDAC activity assay, based on commonly used methodologies.

Objective: To determine the IC50 value of a test compound against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Test compound (this compound) and reference inhibitors (e.g., Vorinostat)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in HDAC assay buffer. A typical starting concentration range is 100 µM to 0.1 nM.

  • Enzyme Reaction Setup: In a 96-well microplate, add the HDAC enzyme diluted in assay buffer to each well.

  • Inhibitor Addition: Add the serially diluted test compounds and reference inhibitors to the wells containing the enzyme. Include a control group with assay buffer only (no inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Stop the HDAC reaction and initiate the development of the fluorescent signal by adding the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorophore (AMC).

  • Fluorescence Measurement: Incubate for a short period (e.g., 10-15 minutes) at 37°C, then measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Normalize the data to the control wells (100% activity).

    • Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This guide provides a foundational comparison for this compound's performance in HDAC inhibition assays. Further in-house validation and characterization are recommended for specific research applications.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for N'-(4-fluorophenyl)butanediamide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Hazard Considerations

Before handling N'-(4-fluorophenyl)butanediamide, it is crucial to be aware of the potential hazards associated with similar chemical structures. Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Nitrile or Viton gloves.

  • Body Protection: A fully-buttoned lab coat.

Potential Hazards (based on similar compounds): While specific toxicity data for this compound is not available, related compounds suggest it may cause skin and eye irritation.

Quantitative Data Summary

The following table summarizes key information for a structurally related compound, N-(4-Fluorophenyl)succinimide, to provide an indication of its physical and chemical properties.

PropertyValue
Molecular Formula C₁₀H₈FNO₂ (for N-(4-Fluorophenyl)succinimide)
Molecular Weight 193.17 g/mol (for N-(4-Fluorophenyl)succinimide)
Appearance Likely a solid powder
Primary Hazards Potential Irritant

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the standard operating procedure for halogenated organic waste.

1. Waste Segregation:

  • It is critical to keep halogenated organic waste separate from non-halogenated waste to reduce disposal costs and ensure proper treatment.[1][2]

  • Do not mix this waste with acids, bases, heavy metals, or other reactive chemicals.[1][2]

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and compatible container. A polyethylene carboy is a suitable option.[3]

  • The container must be kept tightly closed when not in use to prevent the release of vapors.[1][4]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."[1][4]

  • List all chemical constituents and their approximate percentages on the hazardous waste tag.[1]

4. Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[1]

  • Ensure the storage area is cool, dry, and well-ventilated.[1][4]

  • The container should be stored in secondary containment to prevent spills.[1]

5. Disposal Request:

  • When the container is approximately three-quarters full, request a waste pickup from your institution's Environmental Health and Safety (EHS) department.[1]

  • Complete all required waste disposal forms as per your institution's guidelines.

In Case of a Spill:

  • For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[1]

  • For large spills, evacuate the area and contact your institution's emergency response team.[4]

Disposal Workflow Diagram

A Start: this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Collect in a Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup from EHS E->F G End: Proper Disposal F->G

References

Essential Safety and Operational Guide for Handling N'-(4-fluorophenyl)butanediamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N'-(4-fluorophenyl)butanediamide. The following information is compiled from data on structurally similar compounds, including N-phenyl substituted amides and succinimide derivatives. It is imperative that this substance be handled with caution by trained professionals in a laboratory setting.

This guide provides essential safety protocols, handling procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Precautionary Measures

While specific toxicity data for this compound is unavailable, related compounds suggest the following potential hazards. Standard laboratory precautions should always be observed.

Potential Hazards:

  • May be harmful if swallowed.

  • May cause skin and eye irritation.

  • May cause respiratory tract irritation if inhaled as a dust.[1]

Precautionary Statements:

  • P261: Avoid breathing dust.

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental conditions should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash-prone procedures.Approved under standards such as NIOSH (US) or EN 166 (EU) to protect against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron.Inspect gloves before use and dispose of them properly after handling. Full-coverage clothing is recommended.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate.A fume hood is the preferred engineering control for minimizing inhalation exposure.
Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Minimize personal contact with the substance.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, follow these first-aid procedures:

Exposure Route First Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical advice if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Disposal:

    • Dispose of unused or unwanted this compound through a licensed waste disposal company.

    • Do not allow the chemical to enter drains or waterways.

  • Contaminated Material Disposal:

    • All PPE, containers, and other materials that have come into contact with this compound should be considered contaminated.

    • Place contaminated materials in a sealed, labeled container for disposal by a licensed waste management professional.

Experimental Protocol: Synthesis of a Generic N-Substituted Amide

As no specific experimental protocols involving this compound were found, the following provides a general procedure for the synthesis of an N-substituted amide, a fundamental reaction for this class of compounds. This can be adapted by researchers for their specific needs.

Objective: To synthesize an N-substituted amide via the reaction of a carboxylic acid and an amine using a coupling agent.

Materials:

  • Carboxylic acid (e.g., Butyric acid)

  • Amine (e.g., 4-Fluoroaniline)

  • Coupling agent (e.g., DCC - N,N'-Dicyclohexylcarbodiimide)

  • Solvent (e.g., Dichloromethane - DCM)

  • Catalyst (e.g., DMAP - 4-Dimethylaminopyridine)

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid and the amine in the solvent.

  • Reaction Initiation: Add the coupling agent and a catalytic amount of the catalyst to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove any solid byproducts.

  • Purification: Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, followed by saturated NaHCO₃, and brine). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted amide.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve Carboxylic Acid and Amine in Solvent initiation Add Coupling Agent and Catalyst prep->initiation monitoring Monitor by TLC initiation->monitoring filtration Filter Reaction Mixture monitoring->filtration washing Aqueous Wash filtration->washing drying Dry and Concentrate washing->drying purify Column Chromatography or Recrystallization drying->purify product Pure N-Substituted Amide purify->product

Caption: General workflow for the synthesis of an N-substituted amide.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-fluorophenyl)butanediamide
Reactant of Route 2
Reactant of Route 2
N'-(4-fluorophenyl)butanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.